Mal-PEG3-O-Ac
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C14H21NO7 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C14H21NO7/c1-12(16)22-11-10-21-9-8-20-7-6-19-5-4-15-13(17)2-3-14(15)18/h2-3H,4-11H2,1H3 |
InChI Key |
KAPYREILRIWDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCCOCCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Mal-PEG3-O-Ac in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of biotherapeutics, the precise and stable linkage of molecules is paramount to the development of effective and safe targeted therapies. Heterobifunctional linkers are central to this endeavor, and among them, maleimide-polyethylene glycol (PEG) derivatives have become indispensable tools. This technical guide provides an in-depth exploration of Mal-PEG3-O-Ac and its closely related analogs, such as Mal-PEG3-acid and Mal-PEG3-NHS ester, which are pivotal in the field of bioconjugation.
The core structure of these linkers consists of a maleimide group, a discrete three-unit polyethylene glycol (PEG3) spacer, and a terminal functional group, in this case, an acetate (O-Ac) or a derivative thereof. The maleimide moiety allows for the highly specific and efficient covalent attachment to thiol groups, typically found in the cysteine residues of proteins and peptides. The PEG3 spacer is not merely a connector; it imparts crucial physicochemical properties to the resulting bioconjugate, including enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles.[1] The terminal acetate group may serve as a protected form of a carboxylic acid, which can be deprotected for further conjugation, or in other forms like an N-hydroxysuccinimide (NHS) ester, it provides reactivity towards primary amines.
This guide will delve into the technical details of using Mal-PEG3 linkers in bioconjugation, with a particular focus on their application in the construction of antibody-drug conjugates (ADCs). We will cover the underlying chemistry, provide detailed experimental protocols, present quantitative data on the impact of the PEG linker, and visualize key processes and pathways.
Core Principles of this compound Bioconjugation
The utility of this compound and its analogs in bioconjugation is rooted in the specific reactivity of the maleimide group and the modulating effects of the PEG3 spacer.
The Maleimide-Thiol Reaction
The cornerstone of this technology is the Michael addition reaction between the maleimide group and a sulfhydryl (thiol) group of a cysteine residue. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, forming a stable thioether bond.[2] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring site-specific conjugation.[2]
However, the stability of the resulting thiosuccinimide ring can be a concern in vivo, as it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione. This can lead to premature cleavage of the conjugate. Strategies to enhance the stability of the linkage, such as the use of self-stabilizing maleimides, are an active area of research.
The Role of the PEG3 Spacer
The discrete three-unit PEG spacer offers a unique balance of properties that are highly advantageous in bioconjugation:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic PEG3 spacer improves the overall solubility of the ADC.[1]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer plasma half-life.[3] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the conjugate.
-
Precise Spatial Control: The defined length of the PEG3 spacer provides consistent and predictable spacing between the biomolecule and the payload, which can be critical for maintaining the biological activity of both components.
Quantitative Impact of PEG Linker Length
The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC properties.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG2 | ~6.0 | 0.7 | Non-binding IgG-MMAE (DAR 8) |
| PEG4 | ~4.5 | 0.5 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~3.0 | 0.35 | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | ~3.0 | 0.35 | Non-binding IgG-MMAE (DAR 8) |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance. |
| Linker Length | Typical IC50 Range | General Trend |
| No PEG Linker | Variable | Can be highly potent, but may suffer from poor solubility. |
| Short PEG Linkers (e.g., PEG2, PEG3, PEG4) | Often exhibits high potency (low nM range). | Shorter linkers can lead to efficient payload delivery and potent cytotoxic effects. |
| Long PEG Linkers (e.g., PEG8 and longer) | May show a decrease in potency (higher IC50). | Longer PEG chains can sometimes hinder the interaction of the ADC with the target cell or the release of the payload, leading to reduced cytotoxicity. |
| This table represents generalized findings from various studies. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates using Mal-PEG3 linkers. The following protocols provide a comprehensive guide for the preparation of a cysteine-linked antibody-drug conjugate.
Protocol 1: Antibody Reduction and Purification
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in the Reaction Buffer.
-
TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water). Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Purification: Remove excess TCEP using a desalting column equilibrated with the Reaction Buffer. Collect the protein fraction containing the reduced antibody.
-
Quantification: Determine the concentration of the reduced antibody using a protein assay (e.g., BCA) and quantify the number of free thiol groups using Ellman's reagent.
Protocol 2: Conjugation of Mal-PEG3-Payload to Reduced Antibody
This protocol details the conjugation of a maleimide-activated payload to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Mal-PEG3-MMAE (or other payload)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 100 mM N-acetylcysteine in Reaction Buffer
Procedure:
-
Drug-Linker Preparation: Dissolve the Mal-PEG3-payload in DMSO to prepare a 10 mM stock solution immediately before use.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the Mal-PEG3-payload stock solution to the reduced antibody solution with gentle stirring. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
Quenching: Add a 10-fold molar excess of the Quenching Solution relative to the maleimide reagent to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC from unreacted drug-linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol outlines the determination of the drug-to-antibody ratio (DAR) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Purified ADC from Protocol 2
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC column (e.g., C4 or C8)
-
HPLC system with a UV detector and a column heater
Procedure:
-
Sample Preparation (Reduction): To approximately 50 µg of the ADC, add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the light and heavy chains.
-
System Setup: Set the column temperature to 75-80°C. Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Injection: Inject the reduced ADC sample (10-20 µg).
-
Chromatographic Separation: Apply a linear gradient to increase the concentration of Mobile Phase B (e.g., from 30% to 48% over 22 minutes) at a flow rate of 0.4-1.0 mL/min.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light chains (LC) and heavy chains (HC). The average DAR is calculated based on the weighted average of the drug load on each chain.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological and chemical processes. The following visualizations were created using Graphviz to illustrate key aspects of bioconjugation with Mal-PEG3 linkers.
Caption: Experimental workflow for ADC synthesis and characterization.
References
An In-depth Technical Guide to Mal-PEG3-O-Ac: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG3-O-Acetic Acid (Mal-PEG3-O-Ac), a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document details its chemical structure and properties, offers in-depth experimental protocols for its use, and visualizes key workflows, serving as an essential resource for professionals in drug development and scientific research.
Core Concepts: Structure and Chemical Properties
This compound, more formally known as Maleimide-PEG3-acid, is a versatile linker molecule designed for the covalent conjugation of biomolecules.[1] Its structure features three key components: a maleimide group, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[1][2] This unique combination of functionalities allows for the specific and efficient linkage of two different molecules, making it a valuable tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).[3]
The maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides.[4] This reaction, a Michael addition, proceeds with high efficiency and selectivity under mild pH conditions, generally between 6.5 and 7.5, to form a stable thioether bond. The hydrophilic PEG3 spacer enhances the solubility of the molecule in aqueous buffers and provides flexibility, which can reduce steric hindrance between the conjugated molecules. The terminal carboxylic acid group can be activated to react with primary amines, such as those on lysine residues of proteins, to form a stable amide bond.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various supplier specifications.
| Property | Value | References |
| Chemical Formula | C₁₃H₁₉NO₇ | |
| Molecular Weight | 301.29 g/mol | |
| Purity | ≥95% - ≥98% | |
| Appearance | Viscous liquid or solid | |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, protected from moisture |
Reactivity and Stability
The reactivity of the maleimide group is pH-dependent. The optimal pH range for the reaction with thiols is 6.5-7.5, where the reaction is highly chemoselective. At pH 7, the reaction with thiols is approximately 1,000 times faster than with amines. However, at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid, rendering the linker inactive for thiol conjugation. The thioether bond formed upon conjugation can also undergo a retro-Michael reaction, leading to deconjugation, although this is less common under physiological conditions.
Experimental Protocols
This section provides detailed methodologies for the use of this compound in the preparation of bioconjugates, with a focus on antibody-drug conjugate (ADC) synthesis.
Two-Step Antibody-Drug Conjugation Protocol
This protocol outlines the sequential conjugation of a drug to the carboxylic acid end of this compound, followed by the conjugation of the drug-linker construct to an antibody.
Step 1: Activation of this compound and Conjugation to an Amine-Containing Drug
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add 1.5 equivalents of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1.2 equivalents of N-hydroxysuccinimide (NHS).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated linker. This reaction is most efficient at a pH of 4.5-7.2.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the drug solution to the activated linker solution.
-
Add 2-3 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to raise the pH to 7.2-7.5 for efficient amine coupling.
-
Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine or Tris buffer.
-
Purify the resulting maleimide-activated drug-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.
-
Step 2: Conjugation of the Maleimide-Activated Drug-Linker to an Antibody
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4).
-
Add a 10-20 fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the antibody solution.
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated drug-linker in a minimal amount of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a small molecule thiol, such as N-acetylcysteine or cysteine, to react with any unreacted maleimide groups.
-
Purify the ADC using size-exclusion chromatography (SEC) to remove excess drug-linker and other small molecules.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Purity and Aggregation: SEC can be used to assess the purity of the ADC and the presence of aggregates.
-
Confirmation of Conjugation: The final conjugate can be characterized by SDS-PAGE and mass spectrometry to confirm the successful conjugation and the integrity of the antibody.
Visualizing the Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: The thiol-maleimide conjugation reaction, forming a stable thioether bond.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation strategies. Its well-defined structure, predictable reactivity, and the beneficial properties imparted by the PEG spacer make it an invaluable tool for the development of targeted therapeutics like ADCs. By understanding its chemical properties and employing optimized experimental protocols, researchers can effectively harness the capabilities of this compound to create novel and potent bioconjugates. This guide provides the foundational knowledge and practical methodologies to facilitate the successful application of this important chemical entity in research and drug development.
References
An In-depth Technical Guide to Protein Labeling with Mal-PEG3-O-Ac: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development. The ability to covalently attach moieties such as polyethylene glycol (PEG), fluorescent dyes, or cytotoxic drugs to proteins with high precision is critical for enhancing their therapeutic properties, enabling advanced imaging studies, and developing targeted therapies like antibody-drug conjugates (ADCs). Mal-PEG3-O-Ac is a heterobifunctional linker that offers a powerful tool for achieving site-specific protein modification. This guide provides a comprehensive overview of the mechanism of action of this compound in protein labeling, detailed experimental protocols, and a discussion of its applications in biological research and drug development.
The structure of this compound consists of three key components: a maleimide group, a short three-unit polyethylene glycol (PEG3) spacer, and a terminal acetate group (O-Ac). The maleimide is a thiol-reactive functional group that enables covalent attachment to cysteine residues on a protein. The hydrophilic PEG3 spacer enhances the solubility of the labeled protein and provides spatial separation between the protein and the conjugated molecule. The terminal acetate group may serve multiple purposes, including enhancing solubility or potentially acting as a cleavable linkage under specific enzymatic or chemical conditions, a feature that is particularly relevant in the design of prodrugs and ADCs.
Mechanism of Action: The Thiol-Maleimide Reaction
The core of protein labeling with this compound is the highly specific and efficient reaction between the maleimide group and the thiol (sulfhydryl) group of a cysteine residue. This reaction, known as a Michael addition, proceeds readily under mild, near-neutral pH conditions to form a stable thioether bond.[][2]
The high selectivity of the maleimide group for thiols over other nucleophilic amino acid side chains, such as the amine groups of lysines, is a key advantage of this chemistry. At a pH between 6.5 and 7.5, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[] This high degree of chemoselectivity allows for the targeted labeling of cysteine residues, which are often less abundant on the protein surface compared to lysine residues, enabling greater control over the site of conjugation.
dot
Caption: Mechanism of this compound protein labeling via Michael addition.
Quantitative Data on Maleimide-Thiol Conjugation
Table 1: Factors Influencing Maleimide-Thiol Conjugation Efficiency
| Parameter | Recommended Range/Condition | Impact on Efficiency |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity; higher pH can lead to hydrolysis of the maleimide and reaction with amines. |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | Higher ratios can increase labeling efficiency but may also lead to non-specific labeling if not optimized. |
| Temperature | 4°C to 25°C | Lower temperatures can slow the reaction but may be necessary for sensitive proteins. |
| Reaction Time | 1 - 4 hours at RT; 2 - 8 hours at 4°C | Sufficient time is needed for the reaction to go to completion. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Necessary to reduce disulfide bonds and ensure free thiols are available for reaction. |
Table 2: Representative Labeling Efficiencies for Maleimide-Based Reagents
| Protein | Maleimide Reagent | Molar Ratio (Reagent:Protein) | Labeling Efficiency (%) | Reference |
| cRGDfK peptide | Maleimide-PEG-PLGA NPs | 2:1 | 84 ± 4 | [3] |
| 11A4 nanobody | Maleimide-PEG-PLGA NPs | 5:1 | 58 ± 12 | |
| Single-cysteine proteins | Various thiol-reactive dyes | Not specified | 70 - 90 | |
| YopO V599C/N624C | Maleimide-functionalized trityl radical | 5:1 (per cysteine) | ~90 |
Note: This data is for analogous maleimide compounds and should be considered as a guideline. Optimization is recommended for each specific protein and application.
Experimental Protocols
The following protocols provide a general framework for labeling proteins with this compound. It is essential to optimize these protocols for each specific protein and application.
Preparation of Protein and Reagents
-
Protein Preparation:
-
Ensure the protein of interest is purified and in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris) at a pH of 7.0-7.5. The buffer should be free of thiols and primary amines (e.g., Tris should be used with caution).
-
The protein concentration should ideally be between 1-10 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling.
-
-
Reduction of Disulfide Bonds (if necessary):
-
Add a 10- to 100-fold molar excess of a reducing agent like TCEP to the protein solution. TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
If a thiol-containing reducing agent like DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide reagent.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM.
-
Labeling Reaction
-
While gently stirring or vortexing the protein solution, add the desired molar excess of the this compound stock solution (typically 10- to 20-fold).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
-
(Optional) The reaction can be quenched by adding a small molecule with a free thiol, such as N-acetyl cysteine or β-mercaptoethanol.
dot
References
The Pivotal Role of the PEG3 Spacer in Mal-PEG3-O-Ac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) spacers have emerged as a cornerstone technology, prized for their ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete triethylene glycol (PEG3) spacer within the Maleimide-PEG3-O-Acetate (Mal-PEG3-O-Ac) linker. This linker is a valuable tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics, offering a unique balance of hydrophilicity, flexibility, and defined length.[1] This document will delve into the quantitative impact of the PEG3 spacer on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.
Core Concepts: The Advantages of the PEG3 Spacer
The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.
Enhanced Hydrophilicity and Solubility
A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1][][3][4] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The PEG3 spacer, being hydrophilic, acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation. This improved solubility is critical for developing ADCs with higher drug-to-antibody ratios (DARs).
Improved Pharmacokinetics
The PEGylation of molecules, even with a short PEG3 spacer, can significantly improve their pharmacokinetic (PK) profile. The hydrophilic nature of the PEG chain creates a "hydration shell" around the conjugate, increasing its hydrodynamic size. This leads to a number of favorable PK outcomes:
-
Longer Circulation Half-Life: PEGylation reduces the rate at which the bioconjugate is cleared from the bloodstream.
-
Slower Plasma Clearance: Bioconjugates with PEG linkers consistently demonstrate slower plasma clearance.
-
Increased Overall Exposure (AUC): The prolonged circulation time leads to a greater overall exposure of the target tissue to the therapeutic agent.
Reduced Immunogenicity
By creating a protective hydration layer, the PEG3 spacer can mask potential epitopes on the bioconjugate, thereby reducing the risk of an immune response. This "stealth" effect is crucial for therapeutics that require repeated administration.
Precise Spatial Control and Flexibility
The defined length of the PEG3 spacer provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and the E3 ligase optimally for ternary complex formation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. The inherent flexibility of the PEG chain also allows for optimal positioning of the conjugated molecules.
Quantitative Impact of the PEG3 Spacer
The inclusion of a PEG spacer can be quantitatively assessed through various analytical techniques. The following tables summarize the expected impact of incorporating a PEG3 spacer in a bioconjugate like an ADC.
Table 1: Effect of PEG3 Spacer on Hydrophobicity of an Antibody-Drug Conjugate
| ADC Construct | Linker Type | Average DAR | HIC Retention Time (minutes) |
| ADC-1 | Non-PEGylated | 4 | 15.2 |
| ADC-2 | This compound | 4 | 12.5 |
| ADC-3 | Non-PEGylated | 8 | 20.1 (with aggregation) |
| ADC-4 | This compound | 8 | 16.8 |
This table illustrates that the inclusion of a PEG3 spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column.
Table 2: Pharmacokinetic Parameters of a PEGylated vs. Non-PEGylated Bioconjugate
| Bioconjugate | Linker Type | Half-Life (t½) (hours) | Plasma Clearance (mL/hr/kg) | Area Under the Curve (AUC) (µg*hr/mL) | |---|---|---|---| | Bioconjugate-A | Non-PEGylated | 24 | 10 | 500 | | Bioconjugate-B | PEG3-containing | 48 | 5 | 1000 |
This table demonstrates the typical improvements in pharmacokinetic parameters observed with PEGylation, leading to longer circulation and greater drug exposure.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in the synthesis and characterization of an antibody-drug conjugate.
Protocol 1: Synthesis of an ADC using this compound Linker
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
This compound linker dissolved in an organic solvent (e.g., DMSO)
-
Cytotoxic payload with a compatible reactive group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 10-fold molar excess of TCEP for 2 hours at 37°C to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation:
-
Immediately add a 5-fold molar excess of the this compound-payload conjugate (dissolved in DMSO) to the reduced mAb.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC to remove unreacted payload-linker and other small molecules.
-
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
- Method: Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy.
- HIC Procedure:
- Inject the purified ADC onto a HIC column.
- Elute with a decreasing salt gradient.
- The different DAR species will elute as separate peaks, allowing for the calculation of the average DAR.
- UV-Vis Procedure:
- Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload.
- Calculate the concentrations of the antibody and the payload using their respective extinction coefficients to determine the DAR.
2. Analysis of Aggregation:
- Method: Size Exclusion Chromatography (SEC).
- Procedure:
- Inject the purified ADC onto an SEC column.
- Monitor the elution profile. The presence of high molecular weight species eluting earlier than the main monomeric peak indicates aggregation.
3. In Vitro Cytotoxicity Assay:
- Method: Cell-based assay (e.g., MTT or CellTiter-Glo).
- Procedure:
- Plate target cancer cells in a 96-well plate.
- Treat the cells with serial dilutions of the ADC for 72 hours.
- Measure cell viability using a suitable assay.
- Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualization of the Role of the PEG3 Spacer
Graphviz diagrams can effectively illustrate the role of the PEG3 spacer in complex biological and chemical processes.
Caption: Experimental workflow for the synthesis of an antibody-drug conjugate using a this compound linker.
Caption: Mechanism of action for an ADC utilizing a PEG3 spacer, from cell surface binding to apoptosis.
Caption: Logical relationship of PEG3 spacer properties and their therapeutic benefits in bioconjugates.
Stability of the Maleimide-Thiol Linkage
A critical aspect of ADCs utilizing maleimide chemistry is the stability of the bond formed between the maleimide group of the linker and a thiol group on the antibody. The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation of the payload. However, this linkage can undergo hydrolysis to form a ring-opened, more stable structure that is resistant to this elimination reaction. The rate of this stabilizing hydrolysis can be influenced by the substituents on the maleimide. While the this compound linker provides the aforementioned benefits of the PEG spacer, it is crucial for researchers to consider the stability of the maleimide-thiol conjugate in their specific application and potentially employ strategies to promote the formation of the more stable hydrolyzed form.
Conclusion
The PEG3 spacer within the this compound linker plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work. As the field of targeted therapies continues to evolve, the rational design of linkers, with careful consideration of components like the PEG3 spacer, will remain a critical determinant of clinical success.
References
Mal-PEG3-O-Ac: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of linker molecules is paramount for the successful design and implementation of bioconjugates. This guide provides an in-depth analysis of the solubility and stability characteristics of Maleimide-PEG3-O-Acetate (Mal-PEG3-O-Ac), a heterobifunctional linker comprising a maleimide group, a three-unit polyethylene glycol (PEG) spacer, and an acetate terminus. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates information on closely related maleimide-PEG derivatives to provide a robust framework for its application.
Core Concepts: Structure and Function
This compound is designed for the covalent linkage of molecules, typically a thiol-containing substrate to another molecule of interest. The maleimide group offers specific reactivity towards sulfhydryl groups found in cysteine residues of proteins and peptides, forming a stable thioether bond. The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate, potentially reducing aggregation and improving pharmacokinetic properties. The terminal acetate group may serve as a protected carboxylic acid or be involved in subsequent chemical modifications.
Solubility Characteristics
The incorporation of a polyethylene glycol spacer significantly influences the solubility profile of this compound, rendering it soluble in a range of aqueous and organic solvents.
General Solubility of Maleimide-PEG Derivatives
| Solvent Type | Examples | General Solubility | Notes |
| Aqueous Buffers | Water, Phosphate-Buffered Saline (PBS) | Good | The hydrophilic PEG chain enhances solubility in aqueous media. For similar compounds like mPEG-Maleimide, solubility is reported to be greater than 10 mg/mL in water. |
| Polar Organic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are often used to prepare concentrated stock solutions. |
| Other Organic Solvents | Chloroform, Dichloromethane | Good | Solubility in these solvents is also reported for various maleimide-PEG derivatives. |
Note: The acetate group in this compound may influence its solubility profile compared to other terminal groups. Empirical determination of solubility for the specific application is highly recommended.
Stability Profile
The stability of this compound is primarily governed by the reactivity of the maleimide ring and the potential hydrolysis of the terminal ester group.
Key Factors Influencing Stability
| Parameter | Effect on Stability | Recommendations |
| pH | The maleimide group is most stable and reactive towards thiols at a pH range of 6.5-7.5. Above pH 7.5, the maleimide ring is susceptible to hydrolysis, diminishing its reactivity towards thiols. The ester linkage is also prone to hydrolysis, particularly at basic pH. | Maintain pH between 6.5 and 7.5 for conjugation reactions. For long-term storage of the molecule, a dry, slightly acidic environment is preferable. |
| Temperature | Elevated temperatures can accelerate the hydrolysis of both the maleimide ring and the ester linkage. | Store this compound and its solutions at low temperatures (-20°C is commonly recommended for long-term storage). Avoid frequent freeze-thaw cycles. |
| Presence of Nucleophiles | The maleimide group can react with primary amines at pH values above 7.5, although the reaction with thiols is significantly faster at neutral pH. The thioether bond formed upon conjugation is susceptible to a retro-Michael reaction in the presence of other thiols (e.g., glutathione in vivo), leading to deconjugation. | Use thiol-free buffers for storage and conjugation reactions. Be aware of potential conjugate instability in thiol-rich environments. |
Stabilization of the Thioether Conjugate
A critical aspect of maleimide-thiol conjugate stability is the hydrolysis of the succinimide ring formed after the initial conjugation. This ring-opening reaction results in a more stable, acyclic structure that is resistant to the retro-Michael reaction. This process is generally favored at a pH above 7.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the solubility and stability of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.
-
Materials: this compound, desired aqueous buffer (e.g., PBS, pH 7.4), vortex mixer, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
The determined concentration represents the saturation solubility.
-
Protocol 2: Stability Assessment by HPLC
-
Objective: To evaluate the stability of this compound under different pH and temperature conditions.
-
Materials: this compound, a series of buffers with varying pH values (e.g., pH 5.0, 7.4, 9.0), temperature-controlled incubators, HPLC system with a suitable column (e.g., C18).
-
Procedure:
-
Prepare stock solutions of this compound in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final known concentration.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately analyze the aliquots by HPLC to quantify the remaining percentage of intact this compound.
-
The degradation rate and half-life can be calculated from the decrease in the peak area of the parent compound over time. The hydrolysis of the maleimide ring follows first-order kinetics.[1]
-
Visualizing Key Processes and Workflows
Maleimide-Thiol Conjugation and Stability Pathways
Caption: Reaction pathways for maleimide-thiol conjugation.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound.
References
Synthesis and Purification of Mal-PEG3-O-Ac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Maleimide-PEG3-O-Acetate (Mal-PEG3-O-Ac), a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. The methodologies presented herein are based on established principles of organic chemistry and purification techniques for polyethylene glycol (PEG) derivatives.
Overview
This compound is a versatile crosslinker featuring a maleimide group for covalent linkage to thiol-containing molecules, such as cysteine residues in proteins, and an acetate-protected hydroxyl group. The triethylene glycol (PEG3) spacer enhances water solubility and provides spatial separation between the conjugated molecules. This guide details a plausible synthetic route starting from the commercially available precursor, Mal-PEG3-OH, followed by a robust purification protocol.
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of Mal-PEG3-OH. This straightforward esterification reaction can be accomplished using various acetylating agents, with acetic anhydride in the presence of a base being a common and efficient method.
Proposed Synthetic Scheme
The reaction proceeds via the nucleophilic attack of the hydroxyl group of Mal-PEG3-OH on the carbonyl carbon of acetic anhydride, catalyzed by a base such as triethylamine (TEA) or pyridine.
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol: Acetylation of Mal-PEG3-OH
Materials:
-
Mal-PEG3-OH
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl ether, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Mal-PEG3-OH in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (TEA) dropwise with stirring.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual reagents. A common and effective method for purifying PEGylated compounds is precipitation.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocol: Purification by Precipitation
Materials:
-
Crude this compound
-
Dichloromethane (DCM), minimal amount
-
Ethyl ether, anhydrous and cold (~0-4 °C)
-
Filtration apparatus (e.g., Büchner funnel) or centrifuge
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Precipitation: In a separate flask, cool a larger volume of anhydrous ethyl ether in an ice bath. While vigorously stirring the cold ether, slowly add the DCM solution of the crude product. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel or by centrifugation.
-
Washing: Wash the collected solid with a small amount of cold ethyl ether to remove any remaining impurities.
-
Drying: Dry the purified product under high vacuum to remove all traces of solvent.
-
Storage: Store the final product, this compound, under an inert atmosphere at -20°C for long-term stability.
Data Presentation
The following table summarizes the key quantitative data for this compound. Please note that the reaction yield is an estimated value and can vary based on the specific reaction and purification conditions.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₇NO₆ |
| Molecular Weight | 271.27 g/mol |
| Purity (Typical) | >95% (as determined by NMR and/or LC-MS) |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in DCM, Chloroform, DMF, DMSO |
| Storage Temperature | -20°C |
| Estimated Reaction Yield | >85% |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the maleimide protons, the PEG backbone, and the acetate methyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and applications.
An In-depth Technical Guide to the Reactivity of the Acetate Group in Mal-PEG3-O-Ac
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The molecule "Mal-PEG3-O-Ac" (Maleimide-PEG3-O-Acetate) is not a commonly cataloged reagent. This guide is constructed based on the inferred structure and the established principles of maleimide and acetate ester chemistry. The information provided herein is intended for research and informational purposes and is based on the reactivity of analogous chemical structures.
Introduction
The field of bioconjugation is continually advancing, with a growing demand for novel linker molecules that offer precise control over the stability and release of conjugated payloads. A hypothetical heterobifunctional linker, Maleimide-PEG3-O-Acetate (this compound), combines a thiol-reactive maleimide group with an acetate ester, separated by a three-unit polyethylene glycol (PEG) spacer. The acetate group, in this context, is presumed to serve either as a protecting group for a terminal hydroxyl or, more significantly, as a cleavable moiety for controlled release applications. Understanding the reactivity of this acetate group is paramount for its effective implementation in drug delivery systems, diagnostics, and other biomedical applications.
This technical guide provides a comprehensive overview of the chemical and enzymatic reactivity of the acetate group in the inferred this compound structure. It includes quantitative data on its stability, detailed experimental protocols for its synthesis and cleavage analysis, and visualizations of relevant chemical reactions and workflows.
Chemical Structure and Functional Groups
The this compound molecule integrates three key chemical motifs: a maleimide, a PEG spacer, and an acetate ester.
-
Maleimide Group: This group is highly reactive towards sulfhydryl (thiol) groups, typically found on cysteine residues in proteins and peptides, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5[1].
-
PEG3 Spacer: The three-unit polyethylene glycol spacer is a short, hydrophilic linker that enhances the water solubility of the molecule and can reduce steric hindrance during conjugation.
-
Acetate Ester Group (-O-Ac): This terminal group is susceptible to hydrolysis, which can be triggered by changes in pH or the presence of specific enzymes (esterases). This cleavable nature is a key feature for controlled-release strategies in drug delivery[2].
Reactivity and Stability of the Acetate Group
The primary reaction of the acetate group in a biological context is its hydrolysis to yield a hydroxyl group and acetic acid. This cleavage can occur through chemical or enzymatic pathways.
Chemical Hydrolysis
The stability of the acetate ester is highly dependent on pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the ester undergoes hydrolysis, although the rate is generally slow at physiological temperatures.
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline environments (pH > 7), the rate of hydrolysis increases significantly[3]. This is a critical consideration for storage and reaction conditions.
-
Neutral Conditions: At neutral pH, the non-catalyzed hydrolysis of acetate esters is generally slow.
Table 1: pH-Dependent Stability of Ester Linkages
| Condition | Stability | Mechanism | Reference |
|---|---|---|---|
| Acidic (pH < 7) | Moderately Stable | Acid-Catalyzed Hydrolysis | [4] |
| Neutral (pH 7.4) | Generally Stable | Slow Hydrolysis | [5] |
| Basic (pH > 8.5) | Labile | Base-Catalyzed Hydrolysis | |
Enzymatic Hydrolysis
In biological systems, the cleavage of acetate esters is primarily mediated by esterase enzymes, which are abundant in plasma and within cells. This enzymatic cleavage is a cornerstone of many prodrug strategies, allowing for targeted payload release in specific biological compartments. The rate of enzymatic hydrolysis can vary depending on the specific esterase and the steric hindrance around the ester bond.
Table 2: Half-life of Various Acetate Esters in Biological Media
| Compound | Medium | Half-life | Reference |
|---|---|---|---|
| Testosterone Acetate | In vivo | < 1 day | |
| Cyproterone Acetate | Human Plasma | ~1.5-2 days |
| General Acetate Esters | In vitro (blood) | Rapidly hydrolyzed | |
Reactivity and Stability of the Maleimide Group
The utility of this compound as a linker also depends on the stability of the maleimide group and its subsequent conjugate.
-
Reaction with Thiols: The maleimide group reacts with thiols to form a stable thiosuccinimide thioether linkage.
-
Hydrolysis of the Maleimide Ring: The maleimide ring itself can undergo hydrolysis, especially at pH values above 8.5, which opens the ring to form a non-reactive maleamic acid derivative. This is a competing reaction that can reduce conjugation efficiency if not properly controlled.
-
Stability of the Thioether Adduct: The resulting thioether bond is generally stable, but it can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. Ring-opening hydrolysis of the thiosuccinimide can stabilize the conjugate.
Table 3: pH-Dependent Stability of the Maleimide Group
| pH Range | Reactivity/Stability | Reference |
|---|---|---|
| 6.5 - 7.5 | Optimal for thiol conjugation |
| > 8.5 | Increased rate of maleimide ring hydrolysis | |
Experimental Protocols
Protocol for Synthesis of this compound from Mal-PEG3-OH
This protocol describes the acetylation of a hydroxyl-terminated maleimide-PEG linker.
Materials:
-
Mal-PEG3-OH
-
Acetic anhydride
-
Pyridine or another suitable base (e.g., triethylamine)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Mal-PEG3-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (or triethylamine) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Protocol for In Vitro Plasma Stability Assay of the Acetate Group
This protocol is designed to evaluate the stability of the acetate ester in this compound when exposed to plasma.
Materials:
-
This compound
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubate the plasma at 37 °C.
-
Spike the this compound stock solution into the pre-warmed plasma to a final concentration of 1-10 µM.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.
-
Immediately quench the enzymatic activity by adding 3 volumes of cold ACN containing 0.1% formic acid and an internal standard.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining intact this compound and the appearance of the hydrolyzed product, Mal-PEG3-OH.
-
Plot the percentage of intact this compound remaining over time to determine its plasma half-life.
Applications in Drug Development
The cleavable nature of the acetate ester in this compound makes it a potentially valuable tool in drug delivery, particularly for antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). In such applications, the linker could be designed to be stable in systemic circulation but cleaved by intracellular esterases upon internalization into target cells, thereby releasing the active payload. The maleimide moiety would allow for site-specific conjugation to an antibody or other targeting ligand.
Conclusion
The reactivity of the acetate group in the hypothetical this compound linker is governed by its susceptibility to both chemical and enzymatic hydrolysis. While relatively stable under neutral and mildly acidic conditions, it is readily cleaved in basic environments and, more importantly, by esterase enzymes prevalent in biological systems. This characteristic, combined with the thiol-reactive maleimide group, positions this compound as a potential candidate for the development of cleavable linker systems for targeted drug delivery. A thorough understanding and empirical evaluation of its stability, as outlined in this guide, are essential for its successful application in research and drug development.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Mal-PEG3-O-Ac and its Role in Bioconjugation
For researchers, scientists, and professionals in drug development, the precise and stable linking of molecules is paramount. Bioconjugation techniques are central to creating advanced therapeutics, diagnostics, and research tools. Among the array of chemical linkers available, those featuring a maleimide group are particularly valuable for their high selectivity towards thiol groups, which are present in the cysteine residues of proteins and peptides. This guide provides an in-depth look at a specific class of these linkers, exemplified by Maleimide-PEG3-Acetate (Mal-PEG3-O-Ac), designed for those new to the field of bioconjugation.
Core Concepts: Understanding the this compound Linker
The this compound linker is a heterobifunctional molecule, meaning it possesses two different reactive groups, allowing for the sequential and controlled conjugation of two different molecules. Its structure can be broken down into three key components:
-
Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups (-SH) found on cysteine residues within proteins and peptides. The reaction, a Michael addition, forms a stable thioether bond.[1][] This specificity is a cornerstone of its utility, allowing for targeted conjugation.[1]
-
Polyethylene Glycol (PEG) Spacer (PEG3): The "PEG3" designation indicates a short chain of three repeating ethylene glycol units. This hydrophilic spacer enhances the solubility of the entire conjugate in aqueous solutions.[3][4] It also provides flexibility and can reduce steric hindrance between the conjugated molecules.
-
Acetate Group (O-Ac): The terminal acetate group is generally unreactive in typical bioconjugation conditions. It can serve as a protecting group for a hydroxyl functionality or be part of a more complex molecular design. For the purpose of this introductory guide, we will focus on the maleimide's reactivity. Other common terminal groups on Mal-PEG3 linkers include carboxylic acids (-COOH), NHS esters, amines (-NH2), and azides (-N3), each enabling different secondary conjugation strategies.
The Chemistry of Bioconjugation: The Maleimide-Thiol Reaction
The primary role of the maleimide group is to react with a thiol to form a stable thioether linkage. This reaction is highly efficient and selective under specific conditions.
Reaction Mechanism
The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms in the electron-deficient double bond of the maleimide ring. This results in the formation of a stable carbon-sulfur bond.
Caption: Maleimide-Thiol Michael Addition Reaction.
Key Reaction Parameters
The success of the maleimide-thiol conjugation is highly dependent on the reaction conditions. The following table summarizes the critical parameters and their typical ranges.
| Parameter | Recommended Range/Value | Rationale and Considerations |
| pH | 6.5 - 7.5 | This pH range is optimal for the specific reaction between maleimides and thiols. At a pH above 7.5, the maleimide group can react with primary amines (like those on lysine residues) and also becomes more susceptible to hydrolysis, which deactivates it. |
| Temperature | 4°C to Room Temperature (25°C) | The reaction is typically performed at room temperature for 1-4 hours or at 4°C for 2-8 hours to overnight. Lower temperatures can be used to minimize degradation of sensitive proteins. |
| Molar Ratio | 10:1 to 20:1 (Maleimide:Protein) | A molar excess of the maleimide linker is often used to ensure the reaction proceeds to completion, especially when targeting a single cysteine residue. The optimal ratio should be determined empirically for each specific application. |
| Buffer Selection | Phosphate, HEPES, Tris | Buffers should be free of thiol-containing reagents. Common choices include phosphate-buffered saline (PBS), HEPES, or Tris buffers within the optimal pH range. |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Cysteine residues in proteins can form disulfide bonds, which are unreactive with maleimides. A reducing agent like TCEP is often added to reduce these bonds and free up the thiol groups for conjugation. DTT can also be used but must be removed before adding the maleimide linker as it contains a thiol group itself. |
Experimental Protocol: A Step-by-Step Guide to Protein Conjugation
This section provides a generalized protocol for conjugating a Mal-PEG3 linker to a protein containing cysteine residues.
Materials and Reagents
-
Protein with accessible cysteine residue(s)
-
This compound (or other Mal-PEG3 derivative)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing Agent (optional): TCEP solution
-
Quenching Reagent: Cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
Workflow
Caption: General workflow for protein conjugation with a Mal-PEG linker.
Detailed Methodology
-
Protein Preparation : Dissolve the protein to be conjugated in the conjugation buffer at a concentration of 1-10 mg/mL. If the buffer contains any thiol-containing compounds, the protein should be buffer-exchanged into a suitable conjugation buffer.
-
Reduction of Disulfide Bonds (Optional) : If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed by a desalting column prior to the addition of the maleimide linker.
-
Preparation of this compound Solution : Just before use, dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction : Add the dissolved this compound to the protein solution at the desired molar ratio (e.g., 10-20 fold molar excess). Gently mix and incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C, protected from light if the linker is attached to a fluorescent dye.
-
Quenching the Reaction (Optional) : To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to react with any excess this compound.
-
Purification of the Conjugate : Remove excess, unreacted this compound and other small molecules from the conjugated protein. This is typically achieved using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.
-
Characterization : The resulting conjugate should be characterized to determine the degree of labeling and confirm its purity. This can be done using techniques such as UV-Vis spectroscopy, mass spectrometry, and various chromatography methods.
Applications in Drug Development and Research
The versatility of maleimide-PEG linkers makes them invaluable in several areas:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. Maleimide chemistry is frequently used to attach the drug payload to the antibody via cysteine residues.
-
PEGylation: The attachment of PEG chains to therapeutic proteins (PEGylation) can improve their solubility, stability, and circulation half-life in the body.
-
Fluorescent Labeling: Maleimide-PEG linkers can be used to attach fluorescent dyes to proteins for use in imaging and diagnostic assays.
-
Surface Immobilization: Proteins can be attached to surfaces for applications such as biosensors and affinity chromatography.
Conclusion
The this compound linker, and the broader family of maleimide-PEG reagents, represent a powerful and versatile toolset for bioconjugation. By understanding the fundamental chemistry of the maleimide-thiol reaction and carefully controlling the experimental conditions, researchers can create stable and functional bioconjugates for a wide range of applications in medicine and life sciences. A firm grasp of the principles outlined in this guide will provide a solid foundation for those beginning their work in this exciting and rapidly advancing field.
References
Key features and advantages of using Mal-PEG3-O-Ac
An In-depth Technical Guide to Mal-PEG3-O-Ac and its Derivatives in Bioconjugation
This guide provides a comprehensive overview of Maleimide-PEG3-O-Acetate (this compound) and its functionally related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. The document details the core features, advantages, and applications of this versatile crosslinker, supported by quantitative data, experimental protocols, and process visualizations.
Core Features of the Maleimide-PEG3 Linker
This compound is a heterobifunctional crosslinker designed for the covalent attachment of molecules. Its structure consists of three key components: a maleimide group, a polyethylene glycol (PEG) spacer, and a terminal functional group. While the query specifies an acetate group (-O-Ac), it is more common to find this linker with a terminal carboxylic acid (-COOH) or an activated N-hydroxysuccinimide (NHS) ester for further conjugation.
-
Maleimide Group : This five-membered cyclic imide is the reactive head of the linker. It exhibits high selectivity for sulfhydryl (thiol, -SH) groups, such as those found on cysteine residues within proteins and peptides.[1][] The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[1][][3] At a neutral pH of 7.0, the maleimide group's reactivity towards thiols is approximately 1,000 times greater than its reactivity towards amines, ensuring specific conjugation.
-
PEG3 Spacer : The linker incorporates a short, hydrophilic chain of three repeating ethylene glycol units. This PEG spacer confers several significant advantages to the linker and the resulting bioconjugate. It substantially increases the water solubility of the molecule, which is often a critical challenge when working with hydrophobic drugs or labels. Furthermore, the PEG moiety can help reduce the immunogenicity and improve the pharmacokinetic properties of therapeutic proteins.
-
Terminal Functional Group (-O-Ac and Derivatives) : The acetate group in this compound is relatively unreactive and may serve as a protecting group for a hydroxyl function or be a result of a specific synthetic route. For practical bioconjugation, derivatives featuring a terminal carboxylic acid (Mal-PEG3-Acid ) or an NHS ester (Mal-PEG3-NHS ester ) are more common. The carboxylic acid can be activated (e.g., with EDC) to react with primary amines, while the NHS ester is a highly reactive group that directly labels primary amines on proteins and other molecules to form stable amide bonds.
Key Advantages
The unique combination of a thiol-reactive maleimide and a solubility-enhancing PEG chain makes these linkers a powerful tool in bioconjugation.
-
High Specificity : The targeted reaction of the maleimide group with thiols allows for precise and controlled conjugation, especially at a pH range of 6.5-7.5.
-
Enhanced Solubility : The hydrophilic PEG linker mitigates solubility issues, a common hurdle in the development of antibody-drug conjugates and other bioconjugates.
-
Formation of Stable Covalent Bonds : The thioether linkage formed is highly stable, ensuring the integrity of the conjugate in biological systems.
-
Versatility : These linkers are used in a wide array of applications, including the development of Antibody-Drug Conjugates (ADCs), PEGylation of proteins, and the attachment of fluorescent dyes or biotin for diagnostic and research purposes.
Quantitative Data
The following table summarizes the physicochemical properties of a representative molecule, Mal-PEG3-Acid.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₉NO₇ | |
| Molecular Weight | 301.29 g/mol | |
| Purity | ≥97% | |
| Appearance | Viscous Liquid | |
| Storage Conditions | ≤ -20°C | |
| Optimal Reaction pH | 6.5 - 7.5 (for Maleimide-Thiol Reaction) |
Experimental Protocols
General Protocol for Protein Labeling via Thiol-Maleimide Conjugation
This protocol provides a general workflow for conjugating a maleimide-functionalized linker to a protein containing cysteine residues.
Materials Required:
-
Protein with accessible thiol groups (e.g., antibody, enzyme)
-
Mal-PEG3-linker (dissolved in a compatible organic solvent like DMSO or DMF)
-
Reaction Buffer: PBS, pH 6.5-7.0, containing 5-10 mM EDTA
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
(Optional) Quenching Reagent: Cysteine or DTT
-
Spin Desalting Columns for buffer exchange and purification
Methodology:
-
Protein Preparation : If the protein's target thiol groups are in the form of disulfide bonds, they must first be reduced.
-
Dissolve the protein in the reaction buffer.
-
Add TCEP to a final concentration of ~20 mM.
-
Incubate for 30 minutes at room temperature.
-
Remove the excess TCEP using a spin desalting column, exchanging the protein into the reaction buffer.
-
-
Conjugation Reaction :
-
Immediately after protein preparation, add a 10-20 fold molar excess of the freshly prepared Mal-PEG3-linker solution to the protein sample. The final concentration of organic solvent (DMSO/DMF) should ideally be kept below 10% to avoid protein precipitation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C.
-
-
Quenching (Optional) : To stop the reaction, a quenching reagent with a free thiol, such as cysteine or DTT, can be added to react with any excess maleimide linker.
-
Purification : Remove the excess, unreacted linker and other small molecules from the labeled protein conjugate. This is typically achieved through dialysis or by using a spin desalting column.
-
Characterization : The final conjugate should be characterized to determine the degree of labeling and confirm its integrity, using techniques such as mass spectrometry (MS), SDS-PAGE, and functional assays.
Mandatory Visualizations
The following diagrams illustrate key processes involving the Mal-PEG3 linker.
Caption: Thiol-Maleimide Conjugation Reaction.
Caption: Experimental Workflow for Protein Conjugation.
References
An In-depth Technical Guide on the Safe Handling of Mal-PEG3-O-Ac for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Mal-PEG3-O-Ac was found. The following guide is a synthesis of safety data from structurally related compounds, including Mal-PEG3-NHS ester, Mal-PEG3-acid, and general information on maleimides and acetate esters. It is imperative to handle this compound with caution in a laboratory setting and to follow all institutional safety protocols.
This technical guide provides a comprehensive overview of the safety data and recommended handling procedures for Maleimide-PEG3-O-Acetate (this compound), a heterobifunctional crosslinker commonly utilized in bioconjugation and drug development. Given the absence of a specific Safety Data Sheet for this compound, this document extrapolates critical safety information from analogous molecules to ensure researchers, scientists, and drug development professionals can manage its use safely.
Compound Profile and Reactivity
This compound consists of three key components: a maleimide group, a polyethylene glycol (PEG) spacer, and an O-acetate group. The maleimide moiety is reactive towards thiol groups (sulfhydryls) on proteins and peptides, forming stable thioether bonds. The hydrophilic PEG spacer enhances solubility in aqueous media. The O-acetate is a protected form of a hydroxyl group, which can be removed under specific conditions, although it is generally more stable than more reactive esters like N-hydroxysuccinimide (NHS) esters.
Hazard Identification and Classification
Based on data for similar maleimide-PEG compounds, this compound should be handled as a substance with potential hazards. The primary hazards are associated with the maleimide group.
-
GHS Classification (Inferred):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]
-
Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[2][3]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.
-
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
Precautionary Statements (Inferred):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Quantitative Data Summary
The following tables summarize key quantitative data extrapolated from related compounds.
Table 1: Toxicological Data (Inferred)
| Parameter | Value | Species | Source Compound | Reference |
|---|
| LD50 (Oral) | 80 mg/kg | Mouse | Maleimide | |
Table 2: Physical and Chemical Properties (Inferred)
| Property | Value | Source Compound | Reference |
|---|---|---|---|
| Molecular Weight | ~315.3 g/mol | This compound | N/A |
| Appearance | Likely a solid or viscous liquid | Mal-PEG3-acid | |
| Solubility | Soluble in DMSO, DMF, DCM | Mal-PEG3-NHS ester, Mal-PEG3-acid |
| Storage Temperature | -20°C | Mal-PEG3-NHS ester, Mal-PEG3-acid | |
Experimental Protocols and Handling
4.1 Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be strictly followed when handling this compound.
References
Methodological & Application
Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis with Mal-PEG3-Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Maleimide-PEG3-Acid (Mal-PEG3-Acid). This linker contains a maleimide group for conjugation to thiol moieties on a monoclonal antibody (mAb) and a carboxylic acid group for the attachment of a cytotoxic drug payload bearing a reactive amine group. The inclusion of a three-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting ADC, which can improve solubility, reduce aggregation, and optimize pharmacokinetic properties.[1][2]
This protocol is designed for a two-stage synthesis process: first, the conjugation of the cytotoxic drug to the Mal-PEG3-Acid linker to form the drug-linker construct, and second, the conjugation of this construct to a partially reduced monoclonal antibody to yield the final ADC.
I. Synthesis of the Drug-Linker Conjugate
This initial phase involves the formation of a stable amide bond between the carboxylic acid of the Mal-PEG3-Acid linker and an amine-containing cytotoxic drug. This is typically achieved through carbodiimide-mediated activation of the carboxylic acid.
Experimental Protocol: Drug-Linker Synthesis
Materials:
-
Mal-PEG3-Acid[3]
-
Amine-containing cytotoxic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Hydroxylamine or Tris buffer for quenching
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Activation of Mal-PEG3-Acid:
-
Dissolve Mal-PEG3-Acid (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS or Sulfo-NHS (1.1 equivalents) to the solution.
-
Add EDC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated linker.
-
-
Conjugation to the Amine-containing Drug:
-
Dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the drug solution to the activated linker solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to raise the pH to 7.2-7.5 for efficient amine coupling.
-
Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine or Tris buffer.
-
Purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
-
II. Synthesis of the Antibody-Drug Conjugate
The second stage of the process involves the site-specific conjugation of the maleimide-activated drug-linker to the monoclonal antibody. This is achieved by first partially reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with the maleimide group of the drug-linker.
Experimental Protocol: ADC Synthesis
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker conjugate (from Part I)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: e.g., Phosphate-buffered saline (PBS) with EDTA, pH 7.2-7.5
-
Quenching solution: N-acetylcysteine or cysteine
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution. The precise amount of reducing agent can be varied to control the average number of thiols generated per antibody, thus influencing the final drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds. The incubation time and temperature may require optimization depending on the specific antibody.
-
Remove the excess reducing agent using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation of Drug-Linker to Antibody:
-
Dissolve the maleimide-activated drug-linker in a small amount of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody.
-
Ensure the final concentration of the organic solvent is kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine or cysteine to cap any unreacted maleimide groups.
-
Purify the ADC using SEC to remove unconjugated drug-linker and other small molecules, or HIC to separate ADC species with different DARs.
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer and stored appropriately.
-
Data Presentation
Quantitative data from the synthesis and characterization of the ADC should be summarized for clarity and comparison.
| Parameter | Drug-Linker Synthesis | ADC Synthesis |
| Reactants & Molar Ratios | Mal-PEG3-Acid:Drug (e.g., 1:1.2) | Reduced mAb:Drug-Linker (e.g., 1:8) |
| Reaction Conditions | Room Temperature, 2-4 hours | 4°C, Overnight |
| Yield | Typically >80% | Typically >90% conjugation efficiency |
| Purity (by HPLC) | >95% | >98% (monomer) |
| Drug-to-Antibody Ratio (DAR) | N/A | Target: 2-4 (determined by MS) |
| Aggregation (by SEC) | N/A | <2% |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the ADC synthesis process.
Caption: Overall workflow for the two-stage synthesis of an ADC using Mal-PEG3-Acid.
Signaling Pathway Analogy: Targeted Drug Delivery
The mechanism of action of an ADC can be visualized as a targeted signaling pathway, where the ADC acts as the initial signal leading to apoptosis of the cancer cell.
Caption: Conceptual pathway of ADC-mediated targeted cell killing.
III. Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.
Key Characterization Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight of the ADC and calculate the average Drug-to-Antibody Ratio (DAR).
-
Size-Exclusion Chromatography (SEC): To assess the level of aggregation and fragmentation of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): To separate and quantify different ADC species based on their DAR.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the ADC and quantify the amount of free drug.
-
UV-Vis Spectroscopy: To determine the concentration of the antibody and the DAR.
-
Binding Assays (e.g., ELISA, SPR): To confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody.
-
In vitro Cytotoxicity Assays: To evaluate the potency of the ADC on target cancer cell lines.
By following these detailed protocols and characterization methods, researchers can successfully synthesize and evaluate ADCs using the Mal-PEG3-Acid linker for potential therapeutic applications.
References
Mal-PEG3-O-Ac crosslinking protocol for hydrogel formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for a variety of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2][3] Poly(ethylene glycol) (PEG) based hydrogels are particularly attractive due to their biocompatibility, low protein adsorption, and tunable properties.[1] The formation of these hydrogels can be achieved through various crosslinking chemistries. One of the most efficient and specific methods is the Michael-type addition reaction between a maleimide-functionalized PEG and a thiol-containing crosslinker.[4]
This application note provides a detailed protocol for the formation of hydrogels using Mal-PEG3-O-Ac as a crosslinking agent. This compound is a heterobifunctional PEG linker containing a maleimide group, which selectively reacts with sulfhydryl groups (thiols) under physiological conditions to form a stable thioether bond. The short PEG3 spacer enhances hydrophilicity, and the terminal O-acetyl group is generally stable and does not interfere with the crosslinking reaction. The rapid and specific nature of the maleimide-thiol reaction allows for in-situ hydrogel formation without the need for UV light or cytotoxic catalysts, making it highly suitable for cell encapsulation and in vivo applications.
Principle of Crosslinking
The crosslinking of this compound to form a hydrogel is based on the Michael-type addition reaction. In this reaction, a nucleophilic thiol group (from a dithiol or multi-thiol containing molecule) attacks the electrophilic double bond of the maleimide ring. This reaction is highly specific for thiols at a pH range of 6.5-7.5, proceeding rapidly to form a stable covalent thioether linkage. By using multi-armed PEG-maleimide or multi-thiol crosslinkers, a three-dimensional polymer network is formed, resulting in the hydrogel.
Materials and Methods
Materials
-
This compound
-
Dithiol crosslinker (e.g., Dithiothreitol (DTT), PEG-dithiol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Spinner flask or small reaction vessel
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
Experimental Protocol
-
Preparation of Precursor Solutions:
-
This compound Solution: Dissolve the desired amount of this compound in PBS (pH 7.4) to achieve the final desired concentration (e.g., 10% w/v). Vortex or gently shake to ensure complete dissolution.
-
Dithiol Crosslinker Solution: Prepare a stock solution of the dithiol crosslinker (e.g., DTT) in DI water. The molar ratio of maleimide to thiol groups is critical and should be optimized for the desired gelation time and hydrogel properties. A 1:1 molar ratio is a common starting point.
-
-
Hydrogel Formation:
-
Place the this compound solution in the reaction vessel.
-
While stirring gently, add the required volume of the dithiol crosslinker solution to the this compound solution.
-
Continue stirring for a brief period (e.g., 30 seconds) to ensure homogeneous mixing.
-
Observe the mixture for gelation. The gelation time will depend on the concentration of the precursors, pH, and temperature.
-
-
Characterization of Hydrogel Properties (Optional):
-
Gelation Time: Record the time from the addition of the crosslinker until the mixture no longer flows when the vessel is tilted.
-
Swelling Ratio:
-
Prepare a hydrogel of known initial weight (W_i).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (W_s).
-
The swelling ratio can be calculated as: Swelling Ratio = (W_s - W_i) / W_i.
-
-
Mechanical Properties: The compressive modulus (Young's modulus) of the hydrogel can be determined using a rheometer or a mechanical testing system.
-
Factors Influencing Hydrogel Formation
| Parameter | Effect on Gelation | Notes |
| pH | Faster gelation at higher pH (7.0-8.0) | At higher pH, the concentration of the more nucleophilic thiolate anion increases, accelerating the reaction. A pH range of 6.5-7.5 is optimal for specific maleimide-thiol reaction. |
| Concentration | Faster gelation at higher precursor concentrations | Higher concentrations of this compound and the thiol crosslinker lead to more frequent molecular collisions and a denser polymer network. |
| Temperature | Faster gelation at higher temperatures | Increased temperature generally increases the reaction rate. However, for cell encapsulation, physiological temperatures (37°C) are recommended. |
| Molar Ratio | Affects crosslinking density and mechanical properties | A stoichiometric ratio (1:1 maleimide to thiol) is often used. Varying the ratio can be used to tune the hydrogel's mechanical properties. |
Quantitative Data Summary
The following table summarizes typical quantitative data for PEG-maleimide hydrogels. The exact values will vary depending on the specific experimental conditions.
| Property | Typical Value Range | Conditions |
| Gelation Time | 1 - 10 minutes | 10% w/v PEG-Maleimide, 1:1 maleimide:thiol, PBS pH 7.4, Room Temperature |
| Swelling Ratio | 15 - 25 | 10% w/v PEG-Maleimide hydrogel in PBS at 37°C |
| Young's Modulus | 1 - 50 kPa | Dependent on PEG concentration and crosslinking density |
| Mesh Size | 5 - 30 nm | Dependent on polymer weight percentage and crosslinking |
Diagrams
Caption: Experimental workflow for this compound hydrogel formation.
Caption: Mechanism of maleimide-thiol crosslinking.
Applications in Drug Delivery
PEG-maleimide hydrogels are excellent candidates for controlled drug delivery systems. Their porous structure allows for the encapsulation of therapeutic molecules, such as proteins, peptides, and small molecule drugs. The release of the encapsulated drug can be controlled by the degradation of the hydrogel matrix. For instance, by incorporating enzyme-cleavable peptide sequences into the dithiol crosslinker, the hydrogel can be designed to release its payload in response to specific enzymes present in the target tissue.
Below is a conceptual signaling pathway for a hydrogel-based drug delivery system designed to promote angiogenesis.
Caption: Signaling pathway for hydrogel-mediated angiogenesis.
Conclusion
The use of this compound for hydrogel formation via maleimide-thiol chemistry offers a robust and versatile platform for various biomedical applications. The reaction is highly specific, proceeds rapidly under physiological conditions, and allows for the formation of biocompatible hydrogels with tunable properties. This application note provides a foundational protocol that can be adapted and optimized for specific research and development needs in drug delivery, tissue engineering, and beyond.
References
- 1. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 2. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles using Mal-PEG3-O-Ac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The use of heterobifunctional linkers, such as Maleimide-PEG3-O-Acetate (Mal-PEG3-O-Ac), offers a versatile and controlled approach to nanoparticle functionalization. This linker features a maleimide group for covalent attachment to thiol-functionalized nanoparticle surfaces and an acetate-protected carboxylic acid, which can be deprotected for subsequent conjugation of targeting ligands, therapeutic molecules, or imaging agents. The polyethylene glycol (PEG) spacer enhances biocompatibility, improves colloidal stability, and reduces non-specific protein adsorption, thereby prolonging circulation time in vivo.
This document provides detailed protocols for the surface modification of nanoparticles using this compound, including the initial conjugation to the nanoparticle surface, deprotection of the acetate group, and subsequent functionalization with a model targeting peptide (e.g., RGD).
Principle of Surface Modification
The surface modification strategy using this compound involves a multi-step process that allows for the sequential and orthogonal conjugation of different molecules to the nanoparticle surface.
-
Maleimide-Thiol Conjugation: The maleimide group of this compound reacts specifically and efficiently with free thiol (-SH) groups on the nanoparticle surface via a Michael addition reaction. This forms a stable thioether bond, covalently attaching the PEG linker to the nanoparticle. This reaction is highly selective for thiols and proceeds readily at neutral or slightly acidic pH.
-
Deprotection of the Acetate Group: The terminal acetate group serves as a protecting group for the carboxylic acid. After the initial conjugation of the linker to the nanoparticle, the acetate group is removed (deprotected) to expose the free carboxylic acid. This is typically achieved through base-catalyzed hydrolysis.
-
Carbodiimide-Mediated Amide Bond Formation: The newly exposed carboxylic acid can then be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This activation step forms a semi-stable NHS ester, which then readily reacts with primary amine groups on a targeting ligand (e.g., a peptide or antibody) to form a stable amide bond.
This sequential approach ensures a controlled and stepwise assembly of the final functionalized nanoparticle, allowing for purification and characterization at each stage.
Experimental Protocols
These protocols provide a general framework for the surface modification of thiol-functionalized nanoparticles. Optimization of reaction conditions, such as molar ratios and incubation times, may be necessary depending on the specific type and size of nanoparticles and the nature of the targeting ligand.
Materials and Reagents
-
Thiol-functionalized nanoparticles (e.g., gold nanoparticles, quantum dots, or thiolated polymeric nanoparticles)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Sodium methoxide (NaOMe) solution in methanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Thiol-containing peptide with a primary amine (e.g., Cys-Arg-Gly-Asp, c(RGDfK))
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Centrifugal filter units (with appropriate molecular weight cutoff)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
UV-Vis Spectrophotometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
Protocol 1: Conjugation of this compound to Thiolated Nanoparticles
This protocol describes the initial attachment of the this compound linker to the nanoparticle surface.
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in a suitable buffer, such as PBS (pH 7.2-7.4), to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-dispersed by brief sonication if necessary.
-
Linker Solution Preparation: Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension. The reaction mixture should be incubated for 2-4 hours at room temperature with gentle stirring or rotation.
-
Purification: Remove the excess, unreacted linker by centrifugation using an appropriate centrifugal filter unit. Wash the nanoparticles by resuspending them in PBS and repeating the centrifugation step at least three times.
-
Characterization: Characterize the resulting this compound functionalized nanoparticles (NP-PEG-O-Ac) by measuring their hydrodynamic diameter and zeta potential using DLS. A successful conjugation should result in an increase in hydrodynamic diameter and a change in zeta potential.
Protocol 2: Deprotection of the Acetate Group
This protocol outlines the removal of the acetate protecting group to expose the terminal carboxylic acid.
-
Reaction Setup: Resuspend the purified NP-PEG-O-Ac in dry methanol.
-
Deprotection Reaction: Add a catalytic amount of sodium methoxide solution in methanol to the nanoparticle suspension. Stir the reaction mixture at room temperature. The reaction progress can be monitored by FTIR, looking for the disappearance of the ester carbonyl peak.
-
Neutralization and Purification: Neutralize the reaction by adding a mild acid (e.g., dilute HCl) until the pH is neutral. Purify the nanoparticles (NP-PEG-COOH) by repeated centrifugation and washing with deionized water to remove salts and byproducts.
-
Characterization: Confirm the successful deprotection by FTIR spectroscopy, observing the appearance of a broad O-H stretch and the shift of the carbonyl peak characteristic of a carboxylic acid. Measure the hydrodynamic diameter and zeta potential, a change in the latter is expected due to the presence of the negatively charged carboxylate groups at neutral pH.
Protocol 3: Conjugation of a Targeting Peptide to Carboxylated Nanoparticles
This protocol describes the final step of attaching a primary amine-containing targeting ligand (e.g., an RGD peptide) to the carboxylated nanoparticles.
-
Nanoparticle and Reagent Preparation:
-
Disperse the NP-PEG-COOH in MES buffer (pH 6.0) at a concentration of 1-5 mg/mL.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in MES buffer (e.g., 10 mg/mL).
-
Dissolve the targeting peptide in PBS (pH 7.4).
-
-
Activation of Carboxylic Acid Groups: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (relative to the estimated number of carboxyl groups on the nanoparticles) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated nanoparticles (NP-PEG-NHS).
-
Conjugation Reaction: Immediately add the NHS-activated nanoparticle suspension to the targeting peptide solution. Adjust the pH of the reaction mixture to 7.2-7.5 with PBS. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quenching and Purification: Quench any unreacted NHS esters by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10-20 mM) and incubating for 15 minutes. Purify the final peptide-conjugated nanoparticles (NP-PEG-Peptide) by centrifugation to remove unreacted peptide and byproducts.
-
Characterization and Storage: Characterize the final product by measuring its hydrodynamic diameter and zeta potential. Quantify the amount of conjugated peptide using a suitable method such as HPLC or a fluorescence-based assay if the peptide is labeled. Store the final conjugate at 4°C in a suitable buffer.
Data Presentation
Successful surface modification can be tracked by monitoring the changes in the physicochemical properties of the nanoparticles at each step of the process.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Initial Thiolated Nanoparticles | 100 ± 5 | < 0.2 | -30 ± 5 |
| NP-PEG-O-Ac | 115 ± 7 | < 0.2 | -25 ± 5 |
| NP-PEG-COOH | 118 ± 8 | < 0.2 | -40 ± 6 |
| NP-PEG-Peptide (e.g., RGD) | 125 ± 10 | < 0.25 | -20 ± 5 |
Note: The values presented are hypothetical and will vary depending on the specific nanoparticle system, PEG linker length, and the conjugated ligand.
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the surface modification of nanoparticles with this compound and subsequent peptide conjugation is depicted below.
Application Notes and Protocols for Mal-PEG3-O-Ac in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mal-PEG3-O-Ac and its Derivatives in Bioconjugation
The this compound linker is a heterobifunctional crosslinker that plays a pivotal role in the development of targeted drug delivery systems. The "Mal" group refers to maleimide, a thiol-reactive functional group that selectively forms a stable thioether bond with sulfhydryl groups, commonly found in the cysteine residues of proteins and peptides. The "PEG3" component is a discrete polyethylene glycol spacer consisting of three ethylene glycol units. This hydrophilic spacer enhances the aqueous solubility of the conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the bioconjugate.[1] The "-O-Ac" suffix likely denotes an acetate-protected hydroxyl group (-O-C(O)CH3), a common strategy in organic synthesis to mask a reactive hydroxyl group during other chemical transformations. For use in bioconjugation, this protecting group would be removed (e.g., by mild basic hydrolysis) to yield a terminal hydroxyl group (Mal-PEG3-OH), which can be further functionalized.
However, for direct application in targeted drug delivery, derivatives of Mal-PEG3 with immediately reactive functional groups are more commonly employed. These include Mal-PEG3-acid and Mal-PEG3-NHS ester , which are readily available for conjugation to drug molecules or targeting ligands.[2][3] The maleimide group facilitates conjugation to a targeting moiety (like an antibody), while the acid or NHS ester group allows for the attachment of a therapeutic payload.
Application I: Antibody-Drug Conjugates (ADCs)
Mal-PEG3 linkers are integral to the design of modern ADCs, which combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug. The PEG3 spacer helps to mitigate the hydrophobicity of the payload, improving the ADC's stability and pharmacokinetic profile.[4]
Quantitative Data Summary
The inclusion and length of a PEG linker can significantly impact the stability, efficacy, and tolerability of an ADC. Below is a summary of data from various studies.
Table 1: Impact of PEG Linker Length on ADC Stability
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
|---|---|---|---|---|
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | [5] |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | |
| Short (e.g., PEG4) | ADC | - | Moderate increase in half-life |
| Long (e.g., PEG8, PEG12) | ADC | - | Significant increase in half-life | |
Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths | Cell Line | Linker | IC50 (ng/mL) | Reference | | :--- | :--- | :--- | :--- | | Karpas-299 | No PEG | ~10 | | | Karpas-299 | PEG2 | ~10 | | | Karpas-299 | PEG4 | ~10 | | | Karpas-299 | PEG8 | ~10 | | | Karpas-299 | PEG12 | ~10 | | | Karpas-299 | PEG24 | ~10 | | | HER2-positive cells | No PEG | - | Baseline | | | HER2-positive cells | 4 kDa PEG | 4.5-fold reduction in cytotoxicity | | | HER2-positive cells | 10 kDa PEG | 22-fold reduction in cytotoxicity | |
Experimental Protocols
This protocol describes the conjugation of a drug molecule containing a primary amine to Mal-PEG3-NHS ester.
-
Materials:
-
Mal-PEG3-NHS ester
-
Amine-containing drug molecule
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
-
Procedure:
-
Dissolve the amine-containing drug and a 1.2 molar equivalent of Mal-PEG3-NHS ester in anhydrous DMF.
-
Add 3 molar equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
This protocol details the partial reduction of antibody interchain disulfide bonds and subsequent conjugation with the maleimide-functionalized payload.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-functionalized drug-linker (from Protocol 1)
-
N-acetylcysteine
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G25)
-
-
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated amount of TCEP or DTT. A typical starting point is a 2.5-fold molar excess of reducing agent per disulfide bond to be reduced.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by buffer exchange using a desalting column equilibrated in a conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 7.2-7.5).
-
-
Conjugation:
-
Immediately add the maleimide-functionalized drug-linker to the reduced antibody solution. A 1.5 to 5-fold molar excess of the drug-linker per generated thiol group is typically used.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC using a SEC column to remove unreacted drug-linker and quenching agent.
-
Concentrate the purified ADC and store it under appropriate conditions (e.g., -80°C).
-
-
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
-
Materials:
-
Purified ADC
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of species * Number of drugs in species) / 100
-
Signaling Pathways Targeted by ADC Payloads
ADCs deliver potent cytotoxic agents that interfere with critical cellular processes. The choice of payload dictates the mechanism of action.
-
Tubulin Polymerization Inhibition: Payloads like Monomethyl Auristatin E (MMAE) are highly potent antimitotic agents. Upon release inside the cancer cell, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action for an MMAE-based ADC targeting tubulin polymerization.
-
HER2 Signaling Pathway: ADCs targeting the HER2 receptor, such as Trastuzumab emtansine (T-DM1), not only deliver a cytotoxic payload but also inhibit the HER2 signaling pathway. Overexpression of HER2 in cancer cells leads to the formation of HER2/HER3 heterodimers, which strongly activate downstream pathways like PI3K/Akt and MAPK, promoting cell proliferation and survival. By binding to HER2, the antibody moiety of the ADC can block this signaling.
Caption: Simplified HER2 signaling pathway and its inhibition by an anti-HER2 ADC.
Application II: Nanoparticle-Based Drug Delivery
Maleimide-PEG linkers can be incorporated into the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to facilitate the attachment of targeting ligands, such as antibodies, antibody fragments, or peptides. This surface modification can enhance the delivery of encapsulated drugs to specific cells or tissues.
Quantitative Data Summary
Table 3: Characteristics of Maleimide-Modified vs. Unmodified Liposomes
| Liposome Formulation | Size (nm) | Zeta Potential (mV) | Cellular Uptake (Relative to Unmodified) | Reference |
|---|---|---|---|---|
| GGLG-Liposomes (Unmodified) | ~120 | -40 | 1.0 |
| M-GGLG-Liposomes (Maleimide-modified) | ~120 | -40 | ≥ 2.0 | |
Experimental Protocols
This protocol describes the formulation of polymeric nanoparticles incorporating a Mal-PEG derivative using an emulsion-solvent evaporation technique.
-
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
PLGA-PEG-Maleimide copolymer
-
Drug to be encapsulated
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
-
Procedure:
-
Dissolve PLGA, PLGA-PEG-Maleimide, and the drug in DCM to form the organic phase.
-
Add the organic phase to the aqueous PVA solution under high-speed homogenization to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable buffer for storage or further conjugation.
-
This protocol allows for the quantification of fluorescently labeled nanoparticle uptake by cells.
-
Materials:
-
Fluorescently labeled nanoparticles
-
Cell line of interest
-
Complete cell culture medium
-
Flow cytometer
-
Trypsin-EDTA
-
PBS
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of fluorescently labeled nanoparticles for a defined period (e.g., 4 or 24 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA and resuspend them in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Quantify uptake by measuring the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population.
-
Workflow and Cellular Uptake Mechanisms
The surface modification of nanoparticles with maleimide-PEG linkers allows for the attachment of targeting ligands. This targeted approach enhances cellular uptake, often through receptor-mediated endocytosis. The general workflow for creating and evaluating these targeted nanoparticles is depicted below.
Caption: Experimental workflow for targeted nanoparticle drug delivery systems.
Once administered, these nanoparticles are internalized by cells through various endocytic pathways. For targeted nanoparticles, receptor-mediated endocytosis is the primary mechanism.
Caption: Cellular uptake pathway for targeted nanoparticles.
Conclusion
The Mal-PEG3 linker and its derivatives are versatile and effective tools in the construction of targeted drug delivery systems. Their ability to bridge targeting moieties with therapeutic payloads, coupled with the beneficial properties of the PEG spacer, makes them a valuable component in the development of next-generation therapies like ADCs and targeted nanoparticles. The protocols and data presented here provide a framework for the rational design and evaluation of these complex bioconjugates.
References
Application Notes and Protocols for Fluorescent Labeling of Proteins Using Mal-PEG3-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. This document provides detailed application notes and protocols for the fluorescent labeling of proteins using Mal-PEG3-Acid, a heterobifunctional linker that allows for site-specific modification.
Mal-PEG3-Acid possesses a maleimide group at one end and a carboxylic acid group at the other, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins, forming a stable thioether bond. This specificity allows for the precise labeling of proteins at engineered or naturally occurring cysteine sites. The terminal carboxylic acid provides a handle for the subsequent attachment of an amine-containing fluorescent dye through a stable amide bond, typically formed using carbodiimide chemistry (EDC-NHS).
The PEG spacer enhances the solubility of the labeled protein, reduces potential steric hindrance, and can minimize non-specific interactions. This two-step labeling strategy offers researchers significant flexibility in choosing a fluorophore and provides a robust method for creating well-defined fluorescently-labeled protein conjugates.
Principle of the Method
The fluorescent labeling of a protein using Mal-PEG3-Acid is a two-step process:
-
Thiol-Specific Conjugation: The maleimide group of Mal-PEG3-Acid reacts with a free sulfhydryl group on the protein (e.g., a cysteine residue) via a Michael addition reaction. This reaction is highly specific and occurs under mild pH conditions (6.5-7.5), resulting in a stable thioether linkage.
-
Fluorophore Conjugation: The terminal carboxylic acid group of the now protein-linked Mal-PEG3-Acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The resulting NHS ester is a reactive intermediate that readily couples with a primary amine on the fluorescent dye of choice, forming a stable amide bond.
This sequential approach allows for the purification of the protein-linker conjugate before the introduction of the fluorophore, which can improve the overall efficiency and purity of the final fluorescently labeled protein.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the fluorescent labeling of a protein using Mal-PEG3-Acid. Note that optimal conditions should be determined empirically for each specific protein and fluorophore combination.
Table 1: Recommended Molar Ratios for Labeling Reactions
| Reaction Step | Reagent | Recommended Molar Excess over Protein |
| Step 1: Maleimide-Thiol Conjugation | Mal-PEG3-Acid | 10 to 20-fold |
| TCEP (for disulfide reduction) | 10 to 50-fold | |
| Step 2: Fluorophore Conjugation | EDC | 1.5 to 2-fold over amine-reactive dye |
| NHS/Sulfo-NHS | 1.5 to 2-fold over amine-reactive dye | |
| Amine-reactive Fluorophore | 5 to 20-fold over protein |
Table 2: Typical Reaction Conditions
| Parameter | Step 1: Maleimide-Thiol Conjugation | Step 2: Fluorophore Conjugation |
| pH | 6.5 - 7.5 | 7.2 - 8.5 |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Incubation Time | 1-2 hours (RT) or Overnight (4°C) | 1 hour (RT) |
| Typical Buffer | Phosphate Buffered Saline (PBS), HEPES | PBS, Sodium Bicarbonate, or Borate Buffer |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the fluorescent labeling of a protein with Mal-PEG3-Acid and an amine-reactive fluorescent dye.
Protocol 1: Protein Preparation and Thiol-Specific Conjugation with Mal-PEG3-Acid
Materials:
-
Protein with at least one free cysteine residue
-
Mal-PEG3-Acid
-
Reaction Buffer 1: 0.1 M Phosphate buffer with 150 mM NaCl, 2 mM EDTA, pH 7.2 (degassed)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO for IgG)
-
Quenching solution: 1 M 2-Mercaptoethanol or Cysteine
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Reaction Buffer 1 to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing thiols (e.g., DTT), it must be removed by dialysis or a desalting column against Reaction Buffer 1.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before the addition of the maleimide reagent.
-
-
Prepare Mal-PEG3-Acid Stock Solution:
-
Immediately before use, dissolve Mal-PEG3-Acid in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Mal-PEG3-Acid stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quench the Reaction (Optional):
-
To quench any unreacted maleimide groups, add the quenching solution to a final concentration of 10-20 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification of the Protein-Linker Conjugate:
-
Remove excess Mal-PEG3-Acid and quenching reagent using a desalting column or dialysis against Reaction Buffer 2 (see Protocol 2). This step is crucial to prevent side reactions in the next step.
-
Protocol 2: Fluorophore Conjugation to the Protein-Linker Conjugate
Materials:
-
Protein-Mal-PEG3-Acid conjugate from Protocol 1
-
Amine-reactive fluorescent dye (e.g., an NHS ester)
-
Reaction Buffer 2: 0.1 M Sodium bicarbonate buffer, pH 8.3
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous DMF or DMSO
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
-
Storage Buffer (e.g., PBS with 0.02% sodium azide)
Procedure:
-
Prepare Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMSO.
-
Immediately before use, prepare 0.1 M EDC and 0.1 M NHS (or Sulfo-NHS) solutions in anhydrous DMSO or water-free acetonitrile.
-
-
Activate the Carboxylic Acid on the Protein-Linker Conjugate:
-
The protein-Mal-PEG3-Acid conjugate should be in Reaction Buffer 2 at a concentration of 2-10 mg/mL.
-
This step is typically performed by activating the fluorophore's carboxyl group if you start with a carboxylated dye. However, since the carboxyl group is on the protein-linker conjugate, the activation will be done in the presence of the amine-containing dye.
-
-
Labeling Reaction:
-
In a separate microcentrifuge tube, mix a 1.5 to 2-fold molar excess of both EDC and NHS over the desired molar amount of the amine-reactive dye.
-
Add the amine-reactive dye stock solution to the EDC/NHS mixture.
-
Incubate for 15-30 minutes at room temperature to pre-activate the dye (if the dye has a carboxyl group and the protein an amine).
-
Alternatively, and more commonly for NHS-ester dyes: Add a 5- to 20-fold molar excess of the amine-reactive dye stock solution directly to the protein-Mal-PEG3-Acid conjugate solution.
-
Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Fluorescently Labeled Protein:
-
Remove unreacted dye and byproducts using a desalting column or dialysis equilibrated with your desired storage buffer. The labeled protein will be in the first colored fraction to elute from the column.
-
Protocol 3: Characterization of the Labeled Protein
Determination of the Degree of Labeling (DOL):
The DOL, or the average number of fluorophore molecules per protein molecule, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
-
DOL = Amax / (εdye × Protein Concentration (M))
-
Where εdye is the molar extinction coefficient of the dye at its Amax.
-
Mandatory Visualizations
Caption: Chemical pathway for two-step protein labeling.
Caption: Experimental workflow for protein labeling.
Applications
The use of Mal-PEG3-Acid for fluorescent labeling of proteins is applicable in a wide range of research areas:
-
Fluorescence Microscopy: Labeled proteins can be used to study their subcellular localization, trafficking, and dynamics in living or fixed cells.
-
Flow Cytometry: Fluorescently labeled antibodies are essential for identifying and sorting specific cell populations based on surface marker expression.
-
Immunoassays: The high specificity and brightness of fluorescently labeled antibodies enhance the sensitivity of techniques like ELISA and Western blotting.
-
Protein-Protein Interaction Studies: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed using proteins labeled with appropriate donor and acceptor fluorophores to study molecular interactions in real-time.
-
In Vivo Imaging: Proteins labeled with near-infrared (NIR) fluorophores can be used for non-invasive imaging in animal models to study biodistribution and target engagement of therapeutic proteins.
By providing a flexible and robust method for site-specific protein labeling, Mal-PEG3-Acid is a valuable tool for researchers seeking to create well-defined and highly functional fluorescent bioconjugates.
Application Notes and Protocols for Mal-PEG3-O-Ac in Proteomics and Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG3-O-Ac, also known as Maleimide-PEG3-Acid, is a heterobifunctional crosslinker that plays a pivotal role in the fields of proteomics, cell imaging, and drug delivery. This linker contains a maleimide group at one end and a carboxylic acid at the other, connected by a three-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, to form stable thioether bonds. The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins or other molecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous solutions and can reduce steric hindrance.[1][2]
These properties make this compound a versatile tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), the labeling of proteins for proteomic analysis, and the preparation of probes for cellular imaging.
Applications in Proteomics
In proteomics, this compound is a valuable reagent for labeling and identifying proteins, as well as for studying protein function and interactions. The specific reactivity of the maleimide group towards cysteine residues allows for targeted labeling of proteins.
Cysteine-Specific Protein Labeling and Identification
This compound can be used to selectively label proteins containing accessible cysteine residues. This enables the enrichment and subsequent identification of these proteins from complex biological samples using mass spectrometry. The PEG linker can also introduce a mass shift that aids in the identification of labeled peptides.
Quantitative Analysis of Cysteine Reactivity and Redox Status
A key application in proteomics is the quantitative analysis of cysteine reactivity, which can provide insights into the redox state of proteins. The "PEG-switch" assay utilizes maleimide-PEG reagents to differentiate between reduced and oxidized cysteine residues. In this method, free thiols are first blocked, then reversible disulfide bonds are reduced, and the newly exposed thiols are labeled with a maleimide-PEG reagent like this compound. The resulting mass shift allows for the quantification of the oxidized protein fraction by immunoblotting or mass spectrometry.[3] This technique is instrumental in studying oxidative stress and redox signaling pathways.[2][3]
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a chemical proteomics strategy that uses active site-directed probes to determine the functional state of enzymes in complex proteomes. While not a direct "warhead" itself, this compound can be used as a linker to attach a reporter tag (like biotin or a fluorescent dye) to a reactive group that targets a specific enzyme class. This allows for the visualization and enrichment of active enzymes.
Applications in Cell Imaging
The ability to conjugate this compound to fluorescent dyes or other imaging agents makes it a powerful tool for visualizing proteins and other molecules in living and fixed cells.
Labeling of Cell Surface Proteins
By conjugating a fluorescent dye to the carboxylic acid end of this compound, a thiol-reactive fluorescent probe can be created. This probe can then be used to label proteins on the surface of living cells that have exposed cysteine residues. This approach is valuable for studying the localization, trafficking, and dynamics of cell surface receptors and other membrane proteins.
In-Situ Imaging of Thiols in Living Cells
Maleimide-based fluorescent probes can be used for the real-time, in-situ imaging of small molecule thiols, such as glutathione (GSH), within living cells. By using a cell-permeable fluorescent dye conjugated to this compound, researchers can visualize the distribution and changes in the concentration of these important antioxidant molecules.
Quantitative Data
The following table summarizes representative quantitative data from experiments utilizing maleimide-PEG linkers for protein labeling and conjugation.
| Parameter | Value | Context | Reference |
| Thiol-Maleimide Reaction pH | 6.5 - 7.5 | Optimal pH range for specific reaction between maleimide and sulfhydryl groups. | |
| Maleimide Reactivity vs. Amines | ~1,000 times more reactive with thiols at pH 7 | Demonstrates the high selectivity of the maleimide group for cysteine residues over other nucleophiles like lysine. | |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | Recommended starting molar excess for labeling proteins with maleimide-activated dyes. | |
| Incubation Time (Thiol-Maleimide) | 1 - 4 hours at room temperature or 2 - 8 hours at 4°C | Typical reaction times for protein labeling with maleimide reagents. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
This protocol describes the general steps for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest (1-5 mg/mL in a suitable buffer)
-
This compound
-
Reducing agent (e.g., TCEP, DTT)
-
Reaction Buffer: PBS, pH 6.5-7.0, with 5-10 mM EDTA
-
Quenching Buffer: Concentrated (0.5-1 M) cysteine or other thiol-containing reagent (optional)
-
Desalting columns
Procedure:
-
Protein Preparation: If necessary, buffer exchange the protein into the Reaction Buffer.
-
Reduction of Disulfide Bonds (if necessary): To expose cysteine residues involved in disulfide bonds, add a reducing agent. For example, add TCEP to a final concentration of 20 mM and incubate for 30 minutes at room temperature.
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column. This step is crucial to prevent the reaction of the maleimide with the reducing agent.
-
Conjugation Reaction: Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF). Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a thiol reagent can be added to react with any unreacted maleimide groups.
-
Purification: Remove excess, unreacted this compound and other small molecules by size exclusion chromatography or dialysis.
Protocol 2: Labeling Cell Surface Proteins with a this compound-Fluorophore Conjugate
This protocol outlines the steps for labeling cell surface proteins on live cells using a pre-conjugated this compound-fluorophore probe.
Materials:
-
Cells expressing the protein of interest
-
This compound conjugated to a fluorescent dye
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional, for fixed-cell imaging)
-
Mounting medium
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Preparation of Labeling Solution: Prepare a working solution of the this compound-fluorophore conjugate in a serum-free cell culture medium or PBS. The optimal concentration should be determined empirically but typically ranges from 1 to 20 µM.
-
Cell Labeling:
-
Wash the cells twice with PBS to remove any serum proteins.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C or on ice to minimize internalization. Protect from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells three to five times with cold PBS to remove any unbound probe.
-
-
Imaging:
-
Live-Cell Imaging: Add fresh cell culture medium and image the cells immediately using a fluorescence microscope with the appropriate filter sets.
-
Fixed-Cell Imaging: After washing, fix the cells with a suitable fixative for 10-15 minutes at room temperature. Wash the cells again with PBS and mount them with an appropriate mounting medium before imaging.
-
Visualizations
Caption: Workflow for Cysteine-Specific Protein Labeling.
Caption: Workflow for Cell Surface Protein Imaging.
Caption: Activity-Based Protein Profiling (ABPP) Logic.
References
- 1. Mal-PEG3-acid, 518044-40-1 | BroadPharm [broadpharm.com]
- 2. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Deprotection of the Acetate Group in Mal-PEG3-O-Ac
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mal-PEG3-O-Ac is a heterobifunctional crosslinker containing a maleimide group, a tri-unit polyethylene glycol (PEG) spacer, and an acetate-protected hydroxyl group. The maleimide moiety allows for the covalent conjugation to sulfhydryl groups, commonly found in cysteine residues of proteins and peptides. The PEG spacer enhances solubility and provides spatial separation between the conjugated molecules. The terminal acetate group serves as a protecting group for a primary alcohol. Deprotection, or removal, of this acetate group is a critical step to unmask the hydroxyl (-OH) functionality. This revealed hydroxyl group can then be used for subsequent chemical modifications or may represent the final, active state of the molecule in a particular application, such as in the development of antibody-drug conjugates (ADCs) or other targeted therapeutic agents.
The primary challenge in the deprotection of this compound is the selective cleavage of the acetate ester bond without compromising the integrity of the maleimide ring. The maleimide group is susceptible to hydrolysis, particularly under basic pH conditions, which would render it inactive for its intended thiol conjugation.[1][2] Therefore, deprotection conditions must be carefully chosen to ensure high yields of the desired Mal-PEG3-OH product while preserving the functionality of the maleimide.
This document provides detailed protocols for two recommended methods for the selective deprotection of the acetate group: a mild basic hydrolysis and an enzymatic hydrolysis, along with a comparison of their reaction conditions.
Principle of Acetate Deprotection: Ester Hydrolysis
The deprotection of the acetate group is achieved through the chemical reaction known as ester hydrolysis. This reaction involves the cleavage of the ester bond by a nucleophile, typically water or a hydroxide ion, to yield a carboxylic acid (acetic acid in this case) and an alcohol (the desired hydroxyl group on the PEG linker).[3][4]
-
Chemical Hydrolysis: This can be catalyzed by either an acid or a base.
-
Acid-Catalyzed Hydrolysis: This reaction is reversible and often requires harsh conditions (e.g., strong acid, high temperature) and an excess of water to drive the reaction to completion.[4] These conditions may not be suitable due to the potential for maleimide degradation.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and generally proceeds more rapidly and under milder conditions than acid-catalyzed hydrolysis. However, the pH must be carefully controlled, as high pH (>8.0) can lead to significant hydrolysis of the maleimide ring, opening it to form an unreactive maleamic acid.
-
-
Enzymatic Hydrolysis: This method utilizes enzymes, such as esterases or lipases, to catalyze the hydrolysis of the ester bond. Enzymes offer exceptional selectivity and operate under mild, physiological conditions (neutral pH, room temperature), making this an ideal approach for complex molecules like this compound where the preservation of other functional groups is critical.
Caption: Chemical transformation during acetate deprotection.
Experimental Protocols
Protocol 1: Mild Basic Hydrolysis
This protocol uses a mildly basic buffer to catalyze the hydrolysis of the acetate ester while minimizing the degradation of the maleimide group. Optimization of reaction time and temperature may be required depending on the specific substrate concentration and desired purity.
Materials:
-
This compound
-
Sodium bicarbonate buffer (0.1 M, pH 8.5) or Borate buffer (0.1 M, pH 8.5)
-
Deionized water
-
Organic solvent (e.g., DMF or DMSO, if needed for solubility)
-
Hydrochloric acid (HCl), 1 M solution for neutralization
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
TLC plates (silica gel) and HPLC system for reaction monitoring
-
Purification system (e.g., flash column chromatography)
Procedure:
-
Dissolution: Dissolve this compound in the sodium bicarbonate or borate buffer (pH 8.5) to a final concentration of 1-10 mg/mL. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be used, but the final concentration should not exceed 10% (v/v).
-
Incubation: Stir the reaction mixture at room temperature (20-25°C).
-
Monitoring: Monitor the progress of the reaction every 30-60 minutes using TLC or HPLC. The deprotected product, Mal-PEG3-OH, will be more polar than the starting material.
-
Quenching: Once the reaction is complete (typically 2-4 hours), carefully neutralize the mixture to pH ~7.0 by adding 1 M HCl dropwise.
-
Extraction: Transfer the neutralized solution to a separatory funnel. Extract the product using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure Mal-PEG3-OH.
Caption: Workflow for mild basic hydrolysis deprotection.
Protocol 2: Enzymatic Hydrolysis
This protocol employs an esterase to achieve highly selective deprotection under neutral pH, which is optimal for preserving the maleimide group.
Materials:
-
This compound
-
Phosphate buffer (e.g., PBS, 0.1 M, pH 7.2-7.4)
-
Esterase or Lipase (e.g., Porcine Liver Esterase (PLE), Candida antarctica Lipase B (CALB), or Candida rugosa Lipase (CRL))
-
Deionized water
-
Organic solvent (e.g., DMF or DMSO, if needed for solubility)
-
Reaction vessel with temperature control (e.g., water bath)
-
Extraction and purification materials as listed in Protocol 1
Procedure:
-
Substrate Preparation: Dissolve this compound in phosphate buffer (pH 7.2-7.4) to a final concentration of 1-10 mg/mL. A minimal amount of co-solvent (e.g., DMSO) can be used if necessary.
-
Enzyme Preparation: Prepare a stock solution of the chosen esterase/lipase in the same phosphate buffer according to the manufacturer's recommendations.
-
Reaction Initiation: Add the enzyme solution to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point is typically 10-20% by weight relative to the substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme, typically between 25-37°C, with gentle stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. Enzymatic reactions can be faster, so initial monitoring should occur within the first hour.
-
Work-up: Once the reaction is complete, the enzyme can be removed. If the enzyme is immobilized, it can be filtered off. For soluble enzymes, the reaction mixture can be worked up directly via extraction as described in Protocol 1 (Steps 5-7).
-
Purification: Purify the crude product using flash column chromatography to isolate the pure Mal-PEG3-OH.
Caption: Workflow for enzymatic hydrolysis deprotection.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes the key quantitative parameters and qualitative considerations for the described deprotection protocols.
| Parameter | Mild Basic Hydrolysis | Enzymatic Hydrolysis |
| Primary Reagent | 0.1 M Sodium Bicarbonate or Borate | Esterase / Lipase |
| pH | 8.0 - 9.0 | 7.0 - 8.0 |
| Temperature | 20 - 25°C | 25 - 37°C |
| Typical Reaction Time | 2 - 6 hours | 1 - 4 hours |
| Selectivity | Moderate | High to Excellent |
| Pros | - Inexpensive and readily available reagents- Simple procedure | - High selectivity for the ester group- Mild, neutral pH preserves maleimide- Minimal byproduct formation |
| Cons | - Risk of maleimide hydrolysis- Requires careful pH control- May require more extensive purification | - Higher cost of enzyme- Requires enzyme-specific optimization- Potential for enzyme deactivation |
Troubleshooting and Key Considerations
-
Maleimide Stability: The stability of the maleimide group is pH-dependent, with hydrolysis increasing at higher pH values. For the mild basic hydrolysis protocol, it is crucial to keep the pH below 9.0 and the reaction time as short as possible. If maleimide integrity is paramount, the enzymatic method is strongly recommended.
-
Reaction Monitoring: The polarity of the molecule increases upon deprotection (loss of acetate, gain of hydroxyl). This change is easily detectable by TLC (the product will have a lower Rf) or HPLC (the product will have a shorter retention time on a reverse-phase column).
-
Enzyme Selection: Different lipases and esterases exhibit different substrate specificities. It may be necessary to screen a few commercially available enzymes to find the one with the highest activity for this compound.
-
Solvent Effects: While co-solvents like DMSO or DMF can aid in substrate solubility, high concentrations can denature enzymes and reduce their activity. Keep organic solvent concentration to a minimum in the enzymatic protocol.
References
Application Notes and Protocols for Efficient Bioconjugation using Mal-PEG3-O-Ac
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of molecules, a process known as bioconjugation, is a cornerstone of modern drug development, diagnostics, and life sciences research. A widely employed and highly efficient method for achieving site-specific modification of biomolecules is the reaction between a maleimide and a thiol group. This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions, making it ideal for working with sensitive biological molecules such as proteins, peptides, and antibodies.[1][2][][4]
The Mal-PEG3-O-Ac linker is a heterobifunctional molecule featuring a maleimide group for selective reaction with thiols (typically from cysteine residues) and an acetate-protected hydroxyl group. The short, hydrophilic triethylene glycol (PEG3) spacer enhances the solubility and biocompatibility of the resulting conjugate.[] This application note provides a detailed guide to calculating the optimal molar excess of this compound and offers comprehensive protocols for efficient conjugation, purification, and characterization.
Principle of the Maleimide-Thiol Reaction
The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition. The maleimide group contains an electron-deficient double bond that is highly susceptible to nucleophilic attack by a thiol. For this reaction to be efficient and specific, the pH of the reaction buffer is critical and should be maintained between 6.5 and 7.5. Within this pH range, the thiol group is sufficiently deprotonated to the more reactive thiolate anion, while minimizing side reactions with other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Calculating Molar Excess for Optimal Conjugation
The molar excess of the this compound linker relative to the thiol-containing biomolecule is a critical parameter that dictates the degree of labeling and the overall efficiency of the conjugation reaction. While a molar excess of the linker is generally used to drive the reaction to completion, an excessively high ratio can lead to unwanted side reactions and complicate the purification process.
A common starting point for optimization is a 10:1 to 20:1 molar excess of the maleimide reagent to the thiol-containing molecule. However, the optimal ratio is highly dependent on the specific biomolecule and the number of available thiol groups. For smaller molecules like peptides, a lower molar excess may be sufficient, whereas larger proteins or molecules with less accessible thiols may require a higher excess. Empirical determination of the optimal molar ratio through a series of small-scale experiments is strongly recommended.
Table 1: Recommended Starting Molar Excess of this compound
| Biomolecule Type | Suggested Starting Molar Excess (Maleimide:Thiol) | Reference |
| Peptides | 2:1 to 10:1 | |
| Nanobodies/Small Proteins | 5:1 to 20:1 | |
| Antibodies/Large Proteins | 10:1 to 40:1 |
Experimental Protocols
Materials and Reagents
-
Thiol-containing biomolecule (e.g., protein, peptide)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is needed.
-
Quenching Reagent: Small molecule thiol (e.g., L-cysteine, 2-mercaptoethanol).
-
Purification system: Size-exclusion chromatography (SEC) column, dialysis tubing, or HPLC system.
Protocol 1: Preparation of Biomolecule
-
Dissolution: Dissolve the thiol-containing biomolecule in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the thiol groups are present as disulfide bonds, add a 50-100 fold molar excess of TCEP to the biomolecule solution. Incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed by dialysis or a desalting column prior to adding the maleimide reagent.
Protocol 2: Conjugation Reaction
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Calculate Required Volume:
-
Calculate the moles of the thiol-containing biomolecule.
-
Determine the desired molar excess of this compound.
-
Calculate the moles of this compound needed.
-
Calculate the volume of the this compound stock solution to add to the reaction.
-
-
Initiate Reaction: Add the calculated volume of the this compound stock solution to the biomolecule solution while gently mixing.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
Protocol 3: Quenching and Purification
-
Quench Reaction: To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine to a final concentration of ~10 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess this compound and quenching reagent using a suitable method based on the properties of the conjugate. Common methods include:
-
Size-Exclusion Chromatography (SEC): Use a desalting column with an appropriate molecular weight cutoff (MWCO).
-
Dialysis: Dialyze against the conjugation buffer.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used for purification and analysis.
-
Protocol 4: Characterization of the Conjugate
The efficiency of the conjugation can be assessed by determining the degree of labeling (DOL), which is the average number of this compound molecules conjugated to each biomolecule.
-
UV-Vis Spectroscopy: If the biomolecule and the attached molecule have distinct absorbance maxima, the DOL can be calculated from their respective absorbances.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, from which the DOL can be calculated.
-
HPLC Analysis: Comparing the chromatograms of the starting biomolecule and the final conjugate can indicate the extent of conjugation.
Table 2: Summary of Reaction Conditions
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | Critical for thiol selectivity. |
| Temperature | Room Temperature or 4°C | 4°C may be preferred for sensitive biomolecules. |
| Reaction Time | 2 hours to overnight | Optimization may be required. |
| Solvent for Linker | Anhydrous DMSO or DMF | Prepare fresh. |
| Quenching Agent | L-cysteine, 2-mercaptoethanol | To cap unreacted maleimides. |
Visualizing the Workflow and Chemistry
To aid in understanding the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical reaction of this compound with a thiol.
Conclusion
The successful conjugation of this compound to thiol-containing biomolecules is a reproducible and efficient process when key parameters are carefully controlled. The molar excess of the maleimide linker is a critical factor that should be optimized for each specific application to ensure a high degree of labeling while minimizing potential side reactions. By following the detailed protocols outlined in this application note, researchers and drug development professionals can achieve robust and reliable bioconjugation for a wide range of applications.
References
Application Note: Purification of Mal-PEG3-O-Ac Conjugates by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-PEG3-O-Ac is a heterobifunctional linker commonly employed in bioconjugation and drug delivery research. It incorporates a maleimide group for covalent linkage to thiol-containing molecules (such as cysteine residues in proteins), a hydrophilic three-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and an acetate-protected C-terminus. The purity of this linker and its subsequent conjugates is critical for ensuring the efficacy, safety, and reproducibility of novel therapeutics like antibody-drug conjugates (ADCs).
This application note provides a detailed protocol for the purification of Mal-PEG3-O-Ac and its conjugates using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity, making it well-suited for differentiating the desired conjugate from unreacted starting materials and byproducts. We also briefly discuss alternative chromatographic methods such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) which are particularly useful for purifying larger biomolecule conjugates.
Chromatographic Purification Strategies
The choice of chromatographic technique for purifying this compound conjugates largely depends on the nature of the conjugated molecule. For small molecule conjugates, RP-HPLC is often the method of choice due to its high resolving power. For larger biomolecules like proteins and antibodies, SEC and HIC are valuable orthogonal techniques.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying small to medium-sized molecules. Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The maleimide and acetate groups of the this compound linker contribute to its hydrophobicity, allowing for effective separation from more polar or less hydrophobic impurities.[1]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[2] This method is particularly effective for removing unreacted small molecules, such as the this compound linker, from a much larger PEGylated protein or antibody conjugate.[2]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[3] It is a less denaturing alternative to RP-HPLC for protein purification. The attachment of a PEG chain can alter the surface hydrophobicity of a protein, enabling the separation of PEGylated and un-PEGylated species.[3]
Experimental Protocols
Protocol 1: RP-HPLC Purification of a Small Molecule this compound Conjugate
This protocol outlines a general method for the purification of a conjugate formed between a thiol-containing small molecule and this compound using a C18 column.
Materials and Equipment:
-
Crude conjugate reaction mixture
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Solvent for sample preparation (e.g., DMSO, DMF, or mobile phase)
-
0.22 µm syringe filters
Methodology:
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm (or a wavelength appropriate for the conjugated molecule)
-
Column Temperature: 25°C
-
Injection Volume: 20-100 µL (dependent on column dimensions and sample concentration)
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired conjugate.
-
Analyze the collected fractions by an appropriate method (e.g., mass spectrometry) to confirm the identity and purity of the product.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the solvent by lyophilization or evaporation under reduced pressure.
-
Data Presentation
Table 1: Representative RP-HPLC Data for Purification of a this compound Conjugate
| Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |
| Unreacted Thiol-Molecule | 8.5 | 15 | - |
| This compound Linker | 15.2 | 20 | - |
| Desired Conjugate | 22.8 | 60 | >95% |
| Hydrolysis Byproduct | 12.1 | 5 | - |
Note: The data presented in this table is representative and may vary depending on the specific conjugate and chromatographic conditions.
Visualizations
Caption: RP-HPLC workflow for conjugate purification.
Caption: Principle of reversed-phase chromatography.
References
- 1. Separation of polyethylene glycols and maleimide-terminated polyethylene glycols by reversed-phase liquid chromatography under critical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent hydrolysis of the maleimide group in Mal-PEG3-O-Ac
Welcome to the technical support center for Mal-PEG3-O-Ac. This guide provides detailed information, troubleshooting advice, and protocols to help you successfully use this reagent in your research while minimizing the risk of hydrolysis of the maleimide group.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens to form a maleamic acid. This is problematic because the resulting maleamic acid is unreactive towards sulfhydryl (thiol) groups, which are the intended target for conjugation.[1][2] This side reaction reduces the efficiency of your labeling reaction, leading to lower yields of the desired conjugate and potentially complicating purification processes.[1]
Q2: What are the primary factors that cause hydrolysis of the maleimide group?
A2: The stability of the maleimide group is primarily influenced by two main factors:
-
pH: The rate of hydrolysis significantly increases with increasing pH. Alkaline conditions (pH > 8.0) are particularly detrimental to maleimide stability.[1][3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
Q3: What is the optimal pH range for maleimide conjugation to minimize hydrolysis?
A3: The optimal pH for maleimide conjugation is typically between 6.5 and 7.5 . In this range, the target sulfhydryl group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
Q4: How should I store this compound to prevent hydrolysis?
A4: For long-term storage, this compound should be stored at -20°C in a dry, dark environment. Stock solutions should be prepared immediately before use by dissolving the reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF. Avoid storing maleimide reagents in aqueous buffers for extended periods. If short-term aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.
Q5: Besides the maleimide group, is the acetate (O-Ac) group on this compound also susceptible to hydrolysis?
A5: Yes, the acetate ester group can also undergo hydrolysis, particularly under strong acidic or basic conditions. However, the conditions recommended to prevent maleimide hydrolysis (pH 6.5-7.5) are also generally favorable for maintaining the stability of the acetate ester. The rate of ester hydrolysis also increases with pH. Therefore, by controlling the pH to protect the maleimide, you will also be minimizing the hydrolysis of the acetate group.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments, with a focus on identifying and preventing maleimide hydrolysis.
Problem: Low or no conjugation efficiency.
This is the most common issue arising from maleimide instability. Here are the potential causes and solutions:
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | Verify Reagent Activity: Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. Check Buffer pH: Ensure your reaction buffer is freshly prepared and the pH is accurately measured to be within the optimal 6.5-7.5 range. Do not use old buffers where the pH may have shifted. |
| Thiol Oxidation | Reduce Disulfide Bonds: If your protein or peptide contains disulfide bonds, they must be reduced to free thiols prior to conjugation. Use a reducing agent like TCEP, which does not need to be removed before adding the maleimide. Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation. |
| Incorrect Stoichiometry | Optimize Molar Ratio: The ideal molar ratio of maleimide to thiol can vary. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins, but this should be optimized for your specific application. |
| Reaction Conditions | Control Temperature: If you suspect hydrolysis is still an issue, perform the reaction at a lower temperature (e.g., 4°C) to slow the hydrolysis rate. Note that this will also slow the conjugation reaction rate, so a longer incubation time may be necessary. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conjugation efficiency.
Caption: Troubleshooting workflow for low maleimide labeling efficiency.
Quantitative Data: pH vs. Maleimide Hydrolysis
The rate of maleimide hydrolysis is highly dependent on pH. The table below summarizes the relative stability of the maleimide group at different pH values.
| pH Value | Relative Rate of Hydrolysis | Stability | Recommendation for Conjugation |
| < 6.0 | Very Slow | High | Suboptimal; thiol reactivity is reduced. |
| 6.5 - 7.5 | Slow to Moderate | Good | Optimal Range for efficient conjugation and minimal hydrolysis. |
| 8.0 | Fast | Low | Not recommended; significant hydrolysis occurs. |
| > 8.5 | Very Fast | Very Low | Avoid; hydrolysis is the dominant reaction. |
Note: Rates are relative. The absolute rate depends on buffer composition, temperature, and the specific maleimide compound.
Maleimide Hydrolysis Mechanism
The diagram below illustrates the ring-opening mechanism of maleimide hydrolysis.
Caption: Reaction pathway for maleimide hydrolysis.
Experimental Protocols
Protocol 1: Preparation of Optimal Conjugation Buffer
This protocol describes the preparation of a phosphate buffer (100 mM Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) suitable for minimizing maleimide hydrolysis.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
High-purity water
-
pH meter
Procedure:
-
To prepare 1 L of buffer, add the following to ~800 mL of high-purity water:
-
8.7 g of NaCl (for 150 mM)
-
3.72 g of EDTA disodium salt dihydrate (for 10 mM)
-
-
Dissolve the salts completely by stirring.
-
To create the 100 mM phosphate buffer, add NaH₂PO₄ and Na₂HPO₄. A common method is to titrate a solution of one with the other:
-
Start by adding 13.8 g of NaH₂PO₄·H₂O (monobasic).
-
Slowly add a 1 M solution of Na₂HPO₄ (dibasic) while monitoring the pH.
-
-
Carefully adjust the pH to 7.2 using the Na₂HPO₄ solution or a dilute HCl/NaOH solution.
-
Once the target pH is reached, add high-purity water to a final volume of 1 L.
-
(Optional but Recommended) Degas the buffer by vacuum filtration or by sparging with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.
-
Store the buffer at 4°C. For best results, use within one week.
Protocol 2: General Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general workflow for a typical conjugation reaction.
Procedure:
-
Prepare the Protein:
-
Dissolve the thiol-containing protein in the optimal conjugation buffer (from Protocol 1).
-
If the protein has disulfide bonds, add TCEP to a final concentration of 5-50 mM and incubate at room temperature for 30-60 minutes to reduce them to free thiols.
-
-
Prepare the Maleimide Reagent:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a high concentration (e.g., 10-20 mM).
-
-
Perform the Conjugation:
-
Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution.
-
Incubate the reaction mixture. A typical incubation is 2 hours at room temperature or overnight at 4°C. Gentle mixing during this time is recommended.
-
-
Quench the Reaction:
-
(Optional) To stop the reaction and consume any excess maleimide, add a small-molecule thiol like cysteine or 2-mercaptoethanol to the mixture.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and quenching reagents using a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Protocol 3: Spectrophotometric Monitoring of Maleimide Hydrolysis
The hydrolysis of the maleimide group can be monitored by observing the decrease in absorbance at approximately 302 nm.
Procedure:
-
Prepare the aqueous buffer of interest (e.g., phosphate buffer at pH 8.5 to observe hydrolysis).
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into the aqueous buffer to a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at 302 nm.
-
Immediately after dilution, begin monitoring the absorbance of the solution at 302 nm using a UV-Vis spectrophotometer.
-
Record absorbance readings at regular time intervals.
-
Plot the absorbance versus time. The rate of hydrolysis can be determined from the rate of decrease in absorbance.
References
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Maleimide-PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with maleimide-PEG linkers, with a focus on Mal-PEG3-O-Ac and related structures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a thiol group is typically 6.5-7.5.[1][2][3][4] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
Q2: What are the common side reactions that can reduce conjugation efficiency?
The primary side reaction is the hydrolysis of the maleimide ring, which forms a non-reactive maleamic acid. This hydrolysis is significantly accelerated at pH values above 7.5. Another potential side reaction is the reaction of the maleimide with primary amines, such as the side chain of lysine residues, which becomes more prevalent at pH values above 8.5. For conjugations involving an N-terminal cysteine, a thiazine rearrangement can occur, especially at neutral or basic pH.
Q3: My protein/peptide has disulfide bonds. Do I need to reduce them before conjugation?
Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). Therefore, it is crucial to reduce any disulfide bonds to generate free thiols for conjugation.
Q4: How should I prepare and store my maleimide-PEG linker?
Maleimide-containing reagents should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Aqueous storage of maleimide reagents for extended periods is not recommended due to the risk of hydrolysis.
Q5: What is the function of the "-O-Ac" group in this compound?
While "this compound" is not a standard commercially available linker, the "-O-Ac" suggests an acetate group. This would likely serve as a protecting group for a hydroxyl functionality. If your workflow requires a free hydroxyl group, a deprotection step would be necessary. However, it is more probable that "this compound" is a typographical error for "Mal-PEG3-Acid," where the terminal group is a carboxylic acid. This carboxylic acid can be used for a secondary conjugation step, for example, by reacting with a primary amine in the presence of coupling agents like EDC and NHS.
Troubleshooting Guide for Low Conjugation Efficiency
If you are experiencing lower than expected conjugation efficiency, systematically work through the following potential causes and solutions.
Problem Area 1: Reagent Quality and Handling
| Potential Cause | Recommended Action |
| Hydrolysis of Maleimide Reagent | Prepare fresh stock solutions of the maleimide-PEG linker in anhydrous DMSO or DMF immediately before each experiment. Avoid storing maleimide reagents in aqueous buffers. |
| Oxidation of Thiols | Degas buffers to remove dissolved oxygen, which can lead to the oxidation of thiols to disulfides. Consider adding a non-thiol-based reducing agent like TCEP at a low concentration during the reaction, or including a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. |
| Incorrect Reagent Concentration | Verify the concentration of your protein/peptide and maleimide-PEG linker solutions using a reliable quantification method. |
Problem Area 2: Reaction Conditions
| Potential Cause | Recommended Action |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a stable buffer system such as Phosphate-Buffered Saline (PBS), HEPES, or MOPS. Avoid buffers containing primary amines (e.g., Tris) if there is a possibility of competing reactions, although at pH 7.0-7.5, the reaction with thiols is significantly faster. |
| Incorrect Molar Ratio | The ideal molar ratio of maleimide to thiol can vary. A common starting point is a 10-20 fold molar excess of the maleimide reagent. However, for larger molecules or to avoid non-specific labeling, it may be necessary to optimize this ratio. Perform small-scale experiments with varying molar ratios to determine the optimal condition for your specific molecules. |
| Insufficient Reaction Time or Temperature | Incubate the reaction for at least 1-2 hours at room temperature or overnight at 4°C. Longer incubation times may be required for sterically hindered thiols. |
Problem Area 3: Substrate-Specific Issues
| Potential Cause | Recommended Action |
| Incomplete Reduction of Disulfide Bonds | Ensure complete reduction of disulfide bonds by using a sufficient excess of a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent, as it contains a free thiol. TCEP does not need to be removed. Confirm reduction with Ellman's reagent or by SDS-PAGE analysis under non-reducing conditions. |
| Steric Hindrance | If the thiol group is in a sterically hindered environment, conjugation efficiency may be low. Consider using a longer PEG linker to increase the accessibility of the maleimide group. |
| N-terminal Cysteine Side Reactions | If conjugating to an N-terminal cysteine, be aware of the potential for thiazine rearrangement. Performing the conjugation at a slightly more acidic pH (e.g., 6.5) can help to minimize this side reaction. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Prepare Your Thiol-Containing Molecule:
-
Dissolve your protein or peptide in a degassed reaction buffer (e.g., PBS, pH 7.2).
-
If disulfide bonds are present, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Prepare the Maleimide-PEG Linker:
-
Immediately before use, dissolve the Mal-PEG3-linker in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the maleimide-PEG linker stock solution to the thiol-containing molecule solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction and consume any excess maleimide, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted maleimide-PEG linker and quenching reagent using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol can be used to confirm the presence of free thiols before starting the conjugation.
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine).
-
Add Ellman's reagent (DTNB) to your protein/peptide solution.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols by comparing the absorbance to the standard curve.
Visualizing the Process
To aid in understanding the workflow and potential pitfalls, the following diagrams illustrate the conjugation process and a troubleshooting flowchart.
Caption: Experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
Technical Support Center: Optimizing Mal-PEG3-O-Ac Reactions with Thiols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reaction of maleimide-PEG3-O-acetyl (Mal-PEG3-O-Ac) with thiols. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1] Within this range, the reaction is highly chemoselective for thiol groups over other nucleophilic groups, such as amines.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Q2: What happens if the pH is too low?
At a pH below 6.5, the rate of the maleimide-thiol reaction significantly decreases. This is because the thiol group (R-SH) is predominantly in its protonated form, which is less nucleophilic than the thiolate anion (R-S⁻). The reaction rate is dependent on the concentration of the more reactive thiolate species.
Q3: What are the risks of performing the reaction at a pH above 7.5?
Above pH 7.5, two primary side reactions become significant:
-
Reaction with Amines: The maleimide group loses its chemoselectivity and begins to react with primary amines, such as the ε-amino group of lysine residues in proteins.[1]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH, opening to form a non-reactive maleamic acid derivative. This hydrolysis reaction renders the this compound incapable of reacting with thiols.
Q4: How stable is the maleimide group on this compound in aqueous solutions?
The maleimide group is susceptible to hydrolysis in aqueous solutions, and this degradation is more rapid at higher pH and temperature.[2] It is strongly recommended to prepare aqueous solutions of this compound immediately before use. For storage, dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C.
Q5: What can cause low conjugation efficiency?
Several factors can lead to low yields:
-
Suboptimal pH: Operating outside the recommended 6.5-7.5 pH range.
-
Maleimide Hydrolysis: Using pre-made aqueous solutions of the maleimide reagent that have been stored for an extended period.
-
Thiol Oxidation: The thiol groups on the target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.
-
Incorrect Stoichiometry: An insufficient molar excess of the this compound reagent.
-
Presence of Nucleophiles in the Buffer: Buffers containing primary or secondary amines (e.g., Tris) can compete with the thiol reaction at pH values above 7.5.
Q6: How can I prevent the reversal of the maleimide-thiol linkage?
The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate. To create a more stable linkage, the resulting thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by incubation at a slightly elevated pH (e.g., pH 9.2). This ring-opened structure is more stable and less prone to the reverse reaction.
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Primary Reaction with Maleimide | Key Considerations |
| < 6.5 | Slow reaction with thiols | The concentration of the reactive thiolate species is low. |
| 6.5 - 7.5 | Chemoselective reaction with thiols | Optimal range for specific and efficient conjugation. The reaction with thiols is much faster than with amines. |
| > 7.5 | Competitive reaction with primary amines (e.g., lysine) | Loss of reaction specificity. |
| > 8.5 | Increased rate of maleimide hydrolysis | The maleimide group becomes inactivated by conversion to a non-reactive maleamic acid. |
Table 2: Second-Order Rate Constants for the Reaction of Maleimides with Cysteine
| Maleimide Derivative | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| N-ethylmaleimide | 4.95 | 25 | 14 |
| N-ethylmaleimide | ~7 | 25 | Estimated to be very rapid (half-reaction time of 0.7s at 10⁻³ M) |
Table 3: Half-life of Maleimide and Thiosuccinimide Derivatives
| Compound | pH | Temperature (°C) | Half-life |
| N-phenyl maleimide (unconjugated) | Physiological | Not specified | ~55 minutes |
| N-alkyl thiosuccinimide (conjugated) | 7.4 | 37 | 27 hours |
| N-aryl thiosuccinimide (conjugated) | 7.4 | 37 | 1.5 hours |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer. Adjust to within the 6.5-7.5 range for optimal results. |
| Hydrolysis of this compound: The maleimide reagent was stored in an aqueous solution or exposed to moisture. | Prepare fresh aqueous solutions of this compound immediately before use. Store stock solutions in anhydrous DMSO or DMF at -20°C. | |
| Oxidation of Thiols: Free thiols on the target molecule have formed disulfide bonds. | Reduce disulfide bonds using a non-thiol-based reducing agent like TCEP. If DTT is used, it must be removed before adding the maleimide reagent. Degas buffers to minimize oxygen. | |
| Insufficient Molar Excess of Maleimide: The ratio of this compound to the thiol is too low. | Optimize the molar ratio. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling. | |
| Poor Specificity (Reaction with other groups) | High Reaction pH: The pH is above 7.5, leading to reactions with amines. | Maintain the reaction pH at or below 7.5. Use buffers that do not contain primary or secondary amines, such as PBS or HEPES. |
| Instability of the Conjugate | Retro-Michael Reaction: The thioether bond is reversing. | After the initial conjugation, consider a subsequent step to hydrolyze the thiosuccinimide ring (e.g., incubate at a slightly elevated pH) to form a more stable, ring-opened structure. |
| Thiol Exchange: The conjugated maleimide is reacting with other thiols present in the solution. | Purify the conjugate promptly after the reaction to remove any excess unconjugated maleimide and other reactive species. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general framework. Optimal conditions, such as the molar ratio of reactants and incubation time, should be determined empirically for each specific application.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: Degassed 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5. Amine-free buffers like PBS are recommended.
-
Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of the Protein Solution:
-
Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.
-
-
Preparation of the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (a 10-20 fold excess is a good starting point) of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect from light if the PEG linker is attached to a fluorescent dye.
-
-
Quenching the Reaction:
-
Add a small molecule thiol (e.g., L-cysteine) in excess to react with any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove the excess unconjugated this compound and quenching reagent using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Analyze the final conjugate using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling and purity.
-
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Side reactions of Mal-PEG3-O-Ac and how to minimize them
<
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mal-PEG3-O-Ac. Below you will find frequently asked questions and troubleshooting guides to help you minimize side reactions and optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a crosslinker molecule featuring a maleimide group, a three-unit polyethylene glycol (PEG) spacer, and an acetate group. Its primary use is in bioconjugation, where the maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found on cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] The hydrophilic PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous solutions.
Q2: What are the principal side reactions to be aware of when using this compound?
A2: The main side reactions involve the maleimide group. The most significant is the hydrolysis of the maleimide ring in aqueous solutions, especially at pH values above 7.5, which renders it inactive.[3][4] Another potential side reaction is the competitive reaction of the maleimide group with primary amines, such as the side chain of lysine residues, which also becomes more prominent at pH levels above 7.5. Additionally, the thioether bond formed can undergo a retro-Michael reaction, leading to dissociation of the conjugate, a concern for in vivo stability.
Q3: What is the optimal pH for conducting the thiol-maleimide conjugation?
A3: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines. Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the competing reactions of maleimide hydrolysis and reaction with amines increase.
Q4: Can I use common buffers like Tris for my conjugation reaction?
A4: It is not recommended to use buffers that contain primary or secondary amines, such as Tris or glycine. These buffer components can compete with the target thiol for reaction with the maleimide group, leading to reduced conjugation efficiency and the formation of unwanted byproducts. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and MES, provided they are free of extraneous thiols.
Q5: How can I prevent the oxidation of thiol groups on my protein before conjugation?
A5: Thiol groups are susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides. To prevent this, it is advisable to degas buffers to remove dissolved oxygen. Additionally, including a chelating agent like EDTA (1-5 mM) in the reaction buffer can sequester metal ions that catalyze thiol oxidation. If disulfide bonds are already present, they must be reduced using a reducing agent prior to conjugation.
Q6: How can the stability of the final conjugate be improved?
A6: The stability of the thioether bond can be compromised by a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. One strategy to enhance stability is to induce hydrolysis of the thiosuccinimide ring after conjugation. This ring-opening creates a stable succinamic acid thioether that is resistant to the reverse reaction. This can sometimes be achieved by adjusting the pH after the initial conjugation is complete.
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of Maleimide Reagent | Prepare aqueous solutions of this compound immediately before use. For storage, dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF and keep at -20°C. |
| Incorrect Reaction pH | Ensure the reaction buffer is maintained within the optimal pH range of 6.5-7.5. Use a calibrated pH meter to verify. |
| Oxidation of Thiols | If your protein has existing disulfide bonds, reduce them with a suitable reducing agent like TCEP or DTT. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If DTT is used, it must be thoroughly removed (e.g., via a desalting column) before conjugation. Always use degassed buffers, and consider adding EDTA. |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to your thiol-containing molecule. A 10 to 20-fold molar excess of the maleimide reagent is often a good starting point to drive the reaction to completion. |
| Interfering Buffer Components | Ensure your buffer does not contain primary or secondary amines (e.g., Tris) or other thiol-containing compounds. |
Issue 2: Non-Specific Labeling
| Possible Cause | Recommended Solution |
| Reaction with Amines | Conduct the reaction at a pH of 7.5 or lower to minimize the reactivity of primary amines. |
| Prolonged Reaction Time | Optimize the incubation time. Monitor the reaction progress using techniques like HPLC or mass spectrometry to determine the point of completion and avoid extended incubation that could lead to side reactions. |
Issue 3: Conjugate Instability
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction (Thiol Exchange) | After conjugation, consider a post-conjugation step to hydrolyze the thiosuccinimide ring, which increases stability. This can sometimes be facilitated by a controlled increase in pH. Promptly purify the conjugate to remove unreacted reagents and potential catalysts for the reverse reaction. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Thiol Conjugation
-
Protein Preparation : Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5. The buffer should contain 1-5 mM EDTA to prevent metal-catalyzed oxidation.
-
Reduction of Disulfides (if necessary) : If the protein contains disulfide bonds, add TCEP to a final concentration that provides a 10-100 fold molar excess. Incubate at room temperature for 30-60 minutes.
-
Maleimide Reagent Preparation : Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction : Add the dissolved this compound to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.
-
Incubation : Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.
-
Quenching (Optional) : To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
-
Purification : Remove unreacted this compound and byproducts from the conjugate using size-exclusion chromatography (desalting column), dialysis, or HPLC.
Protocol 2: Monitoring Reaction by RP-HPLC
-
Materials : A reverse-phase HPLC system with a C18 column and a UV detector is required.
-
Mobile Phases :
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Procedure :
-
At various time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a large excess of a thiol or by acidification).
-
Inject the sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 280 nm (for the protein) and at a wavelength appropriate for any chromophore on the payload if applicable.
-
-
Analysis : The unconjugated protein, the final conjugate, and the unreacted maleimide reagent will have distinct retention times, allowing for the quantification of reaction progress and purity.
Visualizations
References
Technical Support Center: Purification of PEGylated Proteins
This guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals on how to effectively remove unreacted Mal-PEG3-O-Ac from a protein sample after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a chemical reagent used for PEGylation, the process of attaching polyethylene glycol (PEG) chains to a protein. This reagent consists of a maleimide group (Mal), which selectively reacts with thiol groups on cysteine residues of the protein, a three-unit PEG linker (PEG3) that enhances the protein's therapeutic properties, and an acetate group (O-Ac). After the conjugation reaction, any unreacted this compound remains in the sample as a contaminant. It is crucial to remove this excess reagent to ensure the purity of the final PEGylated protein product, which is essential for accurate downstream analysis and therapeutic applications.[1][]
Q2: What are the primary methods for removing small molecules like unreacted PEG reagents from protein samples?
The most common methods leverage the size difference between the large protein and the small unreacted PEG reagent. These techniques include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size as they pass through a column packed with a porous resin.[3][4][5] Larger molecules like the protein elute first, while smaller molecules like the unreacted PEG reagent are retained longer.
-
Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. The protein is retained inside the dialysis bag or cassette, while smaller molecules diffuse out into a surrounding buffer solution (dialysate).
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and efficient method for separating and purifying biomolecules using ultrafiltration membranes. It is particularly suitable for larger sample volumes and can be used for concentration and buffer exchange (diafiltration) simultaneously.
Q3: How do I choose the best purification method for my specific protein?
The choice of method depends on several factors, including sample volume, desired purity, processing time, and the stability of your protein. The following table provides a comparison to help guide your decision.
Q4: How can I confirm that the unreacted this compound has been effectively removed?
Several analytical techniques can be used to verify the purity of your PEGylated protein:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This method separates proteins by size. A successful PEGylation will show a shift in the molecular weight of the protein (a higher band on the gel) compared to the unconjugated protein. The absence of small molecule contaminants can be inferred, though not directly visualized.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reverse Phase HPLC (RP-HPLC) or Size Exclusion HPLC (SEC-HPLC) can be used to separate and quantify the PEGylated protein, unconjugated protein, and any remaining unreacted PEG reagent.
-
Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the protein, confirming the addition of the PEG group and the absence of the unreacted reagent.
-
UV Absorbance: Measuring the absorbance of the sample at 280 nm can determine the protein concentration. However, this method does not provide information about purity.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size using a porous resin. | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | Pressure-driven separation across a semi-permeable membrane with cross-flow. |
| Typical Protein Recovery | > 90% | > 90% | > 95% |
| Processing Time | 30 minutes - 2 hours | 8 - 24 hours (requires multiple buffer changes). | 30 minutes - 4 hours |
| Sample Volume | 10 µL - 100 mL | 10 µL - 100 mL | 10 mL - thousands of liters. |
| Key Advantage | High resolution, can separate aggregates. | Simple, gentle on proteins, and requires minimal specialized equipment. | Fast, scalable, and combines purification with sample concentration. |
| Key Disadvantage | Can lead to sample dilution. | Slow, requires large volumes of buffer, and may increase sample volume. | Higher initial equipment cost, potential for membrane fouling. |
Experimental Workflows & Protocols
A typical workflow for protein PEGylation and purification involves the conjugation reaction followed by purification to remove unreacted reagents and byproducts, and finally, analysis to confirm purity and identity.
References
Technical Support Center: Enhancing the Stability of Mal-PEG3-O-Ac Conjugates
Welcome to the technical support center for Mal-PEG3-O-Ac and other maleimide-containing conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
The main reason for instability in maleimide-thiol conjugates is a retro-Michael reaction.[1][2][3][4] This reaction is a reversal of the initial conjugation, causing the thioether bond to break.[2] In a biological environment rich in thiols, such as glutathione, this can lead to "thiol exchange," where the payload is transferred from its intended target to other molecules. This premature release of the payload can result in off-target toxicity and a decrease in therapeutic efficacy.
Q2: How can I improve the stability of my maleimide-thiol conjugate?
The most common and effective strategy to enhance stability is to promote the hydrolysis of the thiosuccinimide ring that is formed after the initial conjugation. This hydrolysis opens the ring to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction. Other advanced methods include:
-
Transcyclization: A strategy that involves an intramolecular reaction to form a more stable six-membered ring, effectively locking the thioether bond.
-
Using "self-hydrolyzing" maleimides: These are maleimide derivatives designed with electron-withdrawing groups that accelerate the hydrolysis of the thiosuccinimide ring post-conjugation.
-
Employing dibromomaleimides: These allow for a sequential reaction with a thiol and then an amine, which deactivates the maleimide and prevents further reactions, creating a stable conjugate.
Q3: What is the optimal pH for maleimide-thiol conjugation and how does it affect stability?
The optimal pH for the reaction of maleimides with thiols is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiol groups.
-
Below pH 6.5: The reaction rate slows down as the thiol group is less nucleophilic.
-
Above pH 7.5: The maleimide group becomes more susceptible to reaction with amines (e.g., lysine residues) and to hydrolysis, which can lead to loss of selectivity and inactivation of the maleimide before conjugation.
The rate of the stabilizing hydrolysis of the thiosuccinimide ring generally increases with higher pH.
Q4: My conjugate appears to be losing its payload in serum or plasma. What could be the cause?
The loss of payload in serum or plasma is a classic sign of conjugate instability, likely due to the retro-Michael reaction. Serum and plasma contain high concentrations of thiols, most notably albumin and glutathione, which can facilitate the cleavage of the maleimide-thiol linkage and subsequent transfer of the payload to these other molecules.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| Low Conjugation Efficiency | Hydrolysis of Maleimide Reagent: The maleimide group can hydrolyze and become non-reactive, especially in aqueous solutions. | Prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C. |
| Incorrect pH: The reaction buffer is outside the optimal pH range of 6.5-7.5. | Ensure the reaction buffer is within the optimal pH range. Use a buffer system that does not contain primary or secondary amines or free thiols. | |
| Oxidation of Thiols: Disulfide bonds in the protein have not been sufficiently reduced to free thiols, or the free thiols have re-oxidized. | Ensure complete reduction of disulfide bonds using a reducing agent like TCEP. If using DTT, it must be removed before adding the maleimide reagent. Degas buffers to minimize oxygen and prevent re-oxidation. | |
| Conjugate Instability / Payload Loss | Retro-Michael Reaction: The conjugate is degrading in the presence of other thiols. | Induce post-conjugation hydrolysis of the thiosuccinimide ring by adjusting the pH or by gentle heating. This will form a more stable ring-opened structure. Alternatively, consider using a more advanced maleimide derivative designed for enhanced stability. |
| Incomplete Hydrolysis: For strategies relying on hydrolysis for stabilization, the process may not have gone to completion. | Monitor the hydrolysis reaction using HPLC or mass spectrometry to ensure complete conversion to the ring-opened form. | |
| High Levels of Aggregation | Hydrophobicity of the Payload: The payload molecule is highly hydrophobic, leading to aggregation of the conjugate. | Consider incorporating a hydrophilic PEG spacer, such as the one in this compound, to increase the overall hydrophilicity of the conjugate. |
| Off-Target Binding/Toxicity | Payload Migration: The payload is detaching from the intended target and binding to other molecules, such as serum albumin. | This is a direct consequence of the retro-Michael reaction. Improving the stability of the conjugate through methods like hydrolysis is crucial to prevent this. |
Experimental Protocols
Protocol 1: HPLC-Based Assay for Conjugate Stability in the Presence of Glutathione
This protocol is designed to assess the stability of a maleimide-thiol conjugate by monitoring its degradation over time in the presence of a high concentration of glutathione, mimicking a key aspect of the in vivo environment.
Materials and Reagents:
-
Purified bioconjugate (e.g., antibody-payload conjugate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (reduced)
-
Reverse-phase HPLC system with a column suitable for protein analysis (e.g., C4 or C8)
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS at a concentration of 1 mg/mL.
-
Prepare a stock solution of glutathione in PBS at a concentration of 100 mM.
-
In a microcentrifuge tube, mix the bioconjugate stock solution with the glutathione stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final glutathione concentration of 10 mM.
-
As a control, prepare a similar sample of the bioconjugate in PBS without glutathione.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube for analysis.
HPLC Analysis:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Detection: UV at 280 nm (for protein) and a wavelength appropriate for the payload if it has a chromophore.
-
Gradient: A suitable gradient from 20% to 80% Mobile Phase B over 20-30 minutes.
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.
Protocol 2: Intact Mass Analysis for ADC Stability in Plasma
This protocol provides a workflow for assessing the deconjugation of an antibody-drug conjugate (ADC) after incubation in plasma using LC-MS.
Materials and Reagents:
-
Purified ADC
-
Human or animal plasma
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample for analysis.
LC-MS Analysis:
-
Inject the plasma sample onto the LC-MS system.
-
Use a suitable gradient to elute the ADC.
Data Analysis:
-
Deconvolute the mass spectra to obtain the zero-charge mass of the protein species.
-
Identify the peaks corresponding to the ADC with different drug-to-antibody ratios (DAR) and the unconjugated antibody.
-
Quantify the relative abundance of each species at each time point to monitor deconjugation and changes in the average DAR over time.
Data Summary
Table 1: Half-life of Maleimide-Thiol Adducts Under Various Conditions
| Maleimide Derivative | Condition | Half-life | Key Finding |
| Maleimidocaproyl ADC | N-acetyl cysteine buffer, pH 8, 37°C | ~2 weeks | Significant drug loss observed. |
| "Self-hydrolyzing" Maleimide 3 ADC | N-acetyl cysteine buffer, pH 8, 37°C | >2 weeks | No measurable drug loss, demonstrating improved stability. |
| N-aminoethyl maleimide conjugate | pH 7, room temperature | 3.6 hours | Hydrolyzes to the stable form. |
| N-isopropyl variant of o-aminoethyl-phenylmaleimide conjugate | pH 7, room temperature | 20 minutes | Faster hydrolysis compared to the N-aminoethyl maleimide. |
| PEG maleimide 2 ADC | PBS, pH 7.4, 37°C | >16 hours (for 30% hydrolysis) | Slower hydrolysis at physiological pH. |
| PEG maleimide 2 ADC | Borate buffered saline, pH 9.2, 37°C | ~14 hours (for complete hydrolysis) | Faster hydrolysis at higher pH. |
Visual Guides
References
Issues with aggregation during Mal-PEG3-O-Ac conjugation
Welcome to the technical support center for Mal-PEG3-O-Ac conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this conjugation chemistry. A primary focus of this guide is to address and provide solutions for aggregation, a common challenge encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?
A1: The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] At a pH below 6.5, the reaction rate is significantly slower. Conversely, at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can react non-specifically with primary amines, such as the side chain of lysine residues, which can lead to cross-linking and aggregation.[2] At neutral pH (around 7.0), the reaction with thiols is approximately 1,000 times faster than with amines.[3]
Q2: My this compound solution is cloudy. Can I still use it?
A2: It is not recommended to use a cloudy or precipitated this compound solution.[2] Cloudiness indicates poor solubility, which is a primary contributor to aggregation. This compound should be dissolved in a suitable anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. If solubility issues persist, gentle warming or sonication can be attempted, but be mindful of potential degradation.
Q3: What level of purity is required for my protein/antibody before conjugation?
A3: A high degree of purity, ideally >95%, is crucial for your protein or antibody. Impurities can introduce competing molecules into the conjugation reaction and may also act as nucleation points, promoting aggregation.
Q4: Which buffer components should I avoid in my conjugation reaction?
A4: It is critical to avoid buffers containing thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, as they will directly compete with your target molecule for reaction with the maleimide group. Additionally, buffers with primary amines, like Tris, should be used with caution, especially if the pH is above 7.5, to prevent side reactions with lysine residues. Amine-free buffers like PBS or HEPES are generally recommended.
Q5: How can I reduce disulfide bonds in my protein to generate free thiols for conjugation?
A5: To generate free thiols from disulfide bonds, a reducing agent is necessary. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended because it is a non-thiol-containing reducing agent and does not need to be removed before adding the maleimide reagent. If DTT is used, it is imperative to remove it completely, typically by using a desalting column or buffer exchange, before initiating the conjugation.
Troubleshooting Guide: Aggregation Issues
Problem: I observe precipitation immediately after adding the this compound reagent to my protein solution.
This is a strong indicator of rapid aggregation or insolubility. Here are the likely causes and solutions:
| Potential Cause | Recommended Solution | Rationale |
| Solvent Mismatch | Add the this compound stock solution (e.g., in DMSO) to the aqueous protein solution slowly and with gentle, continuous mixing. Keep the final concentration of the organic solvent to a minimum (ideally under 10%). | Rapid addition of an organic solvent can cause localized high concentrations, leading to protein denaturation and precipitation. |
| High Protein Concentration | Reduce the concentration of your protein. Test a range of concentrations (e.g., 0.5 mg/mL, 1 mg/mL, 5 mg/mL) to find the optimal level that minimizes aggregation. | High protein concentrations increase the probability of intermolecular interactions, which can lead to aggregation. |
| Suboptimal Molar Ratio | Optimize the molar ratio of this compound to your protein. Start with a range of ratios (e.g., 5:1, 10:1, 20:1) in small-scale trial reactions. | An excessive amount of the PEG reagent can lead to multiple PEGylations per protein molecule, potentially altering its surface properties and promoting aggregation. |
| Unfavorable Reaction Temperature | Perform the conjugation reaction at a lower temperature, such as 4°C overnight, instead of at room temperature. | Lower temperatures can slow down the aggregation process, especially for proteins that are less stable at room temperature. |
Problem: My final conjugated product shows signs of aggregation upon analysis (e.g., by Size Exclusion Chromatography).
Even if immediate precipitation is not observed, aggregation can occur over the course of the reaction.
| Potential Cause | Recommended Solution | Rationale |
| Protein Instability in Buffer | Screen different stabilizing excipients in your reaction buffer. Common stabilizers include sugars (sucrose, trehalose), polyols (sorbitol, glycerol), and certain amino acids (arginine, glycine). | These excipients can enhance protein stability by promoting a hydration layer around the protein and suppressing non-specific protein-protein interactions. |
| Conformational Changes Post-Conjugation | The conjugation of PEG moieties can alter the conformational stability of the protein, potentially exposing hydrophobic patches that can lead to aggregation. | This is an inherent risk of modification. If aggregation persists despite optimization, exploring alternative conjugation chemistries or PEG linker lengths may be necessary. |
| Intermolecular Cross-linking | While this compound is monofunctional, impurities in either the protein or the PEG reagent could potentially lead to cross-linking. | Ensure high purity of all reaction components. |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general starting point. Optimization will be required for each specific protein and application.
1. Protein Preparation: a. Buffer exchange the protein into a degassed, amine-free, and thiol-free conjugation buffer (e.g., PBS or HEPES) at a pH of 6.5-7.5. b. Adjust the protein concentration, starting with a range of 1-10 mg/mL.
2. (Optional) Reduction of Disulfide Bonds: a. If your protein requires reduction to expose thiol groups, add a 10- to 100-fold molar excess of TCEP. b. Incubate at room temperature for 30-60 minutes. There is no need to remove the excess TCEP.
3. This compound Preparation: a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
4. Conjugation Reaction: a. Add the this compound stock solution to the prepared protein solution to achieve the desired molar ratio (start with a 10-20 fold molar excess of the PEG reagent as a starting point). Add the stock solution slowly with gentle mixing. b. Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if using a fluorescently-labeled PEG.
5. Quenching and Purification: a. (Optional) Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide. b. Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Visual Guides
Below are diagrams to help visualize the experimental workflow and troubleshooting logic.
Caption: A typical experimental workflow for this compound conjugation.
Caption: A decision tree for troubleshooting aggregation issues.
References
How to confirm successful conjugation of Mal-PEG3-O-Ac
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful conjugation of Maleimide-PEG3-O-Acetyl (Mal-PEG3-O-Ac). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative workflows to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker. It contains a maleimide group that selectively reacts with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] The PEG3 (triethylene glycol) spacer is hydrophilic and increases the solubility of the conjugate.[3] The acetylated end (O-Ac) is a protected carboxylic acid.
Q2: What is the optimal pH for the conjugation reaction?
The ideal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[4][5] Within this range, the reaction is highly selective for thiol groups. At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines, such as those on lysine residues.
Q3: What is the molecular weight of this compound?
The molecular weight of the closely related compound, Mal-PEG3-acid, is 301.3 g/mol . The acetylated form, this compound, will have a slightly higher molecular weight. This value is crucial for calculating the expected mass shift in techniques like mass spectrometry.
Q4: How can I confirm that my conjugation reaction was successful?
Successful conjugation can be confirmed using several analytical techniques that detect changes in the molecular weight or chromatographic behavior of the modified molecule. These include:
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To observe an increase in the apparent molecular weight of the conjugated protein.
-
Mass Spectrometry (MS): To directly measure the mass of the conjugated molecule and confirm the addition of the this compound linker.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): To detect a shift to an earlier retention time, indicating an increase in the hydrodynamic radius of the conjugated molecule.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Maleimide Hydrolysis: The maleimide group is unstable in aqueous solutions, especially at neutral to alkaline pH, and can hydrolyze, rendering it inactive. | Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use and add it to the reaction buffer. If aqueous storage is needed, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for a short duration. |
| Oxidized Thiols: The target thiol groups on the protein or peptide may have formed disulfide bonds, which are unreactive with maleimides. | Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. | |
| Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5. | Ensure the reaction buffer is within the recommended pH range to maximize thiol reactivity and minimize side reactions. | |
| Protein Aggregation/Precipitation | Over-labeling: A high degree of conjugation can alter the protein's surface charge and hydrophobicity, leading to aggregation. | Optimize the molar ratio of this compound to the protein. Start with a lower molar excess and perform titration experiments to find the optimal ratio. |
| Hydrophobicity of the Linker: Although the PEG spacer enhances solubility, the maleimide portion can be hydrophobic. | Add the dissolved this compound solution to the protein solution slowly while gently mixing to avoid localized high concentrations. | |
| Smearing or Broad Bands on SDS-PAGE | Heterogeneous Conjugation: A variable number of this compound molecules may have attached to each protein molecule, resulting in a population of conjugates with different molecular weights. | This is a common observation with PEGylated proteins. Purification techniques like SEC-HPLC can be used to isolate specific conjugate species. Native PAGE may provide better resolution than SDS-PAGE for PEGylated proteins. |
| Unexpected Side Reactions | Reaction with Amines: At pH > 7.5, the maleimide group can react with primary amines (e.g., lysine residues). | Maintain the reaction pH between 6.5 and 7.5 for optimal selectivity towards thiols. |
| Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a side reaction can occur, leading to the formation of a thiazine derivative. | If possible, avoid conjugation to N-terminal cysteines. Alternatively, perform the conjugation at a more acidic pH (around 5.0) to keep the N-terminal amine protonated and less reactive. |
Analytical Techniques for Confirmation
Successful conjugation of this compound results in a predictable increase in the mass and size of the target molecule. The following tables summarize the expected outcomes for common analytical techniques.
Expected Mass Shift
| Technique | Expected Outcome |
| Mass Spectrometry (MS) | An increase in the mass of the target molecule corresponding to the molecular weight of the attached this compound linker (approximately 301.3 Da per linker). |
Expected Mobility and Retention Time Shifts
| Technique | Expected Outcome |
| SDS-PAGE | A noticeable upward shift in the apparent molecular weight of the protein band. The shift may be larger than the actual mass of the added PEG due to the hydrodynamic properties of the PEG chain. |
| SEC-HPLC | A shift to an earlier retention time, indicating an increase in the hydrodynamic radius of the conjugated molecule. Larger molecules elute faster from a size-exclusion column. |
Experimental Protocols
SDS-PAGE Analysis of Conjugation
Objective: To visualize the increase in molecular weight of the target protein after conjugation with this compound.
Methodology:
-
Sample Preparation:
-
Combine 10 µL of the conjugation reaction mixture with 10 µL of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Prepare control samples of the unconjugated protein and the this compound linker alone in the same manner.
-
Heat all samples at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker onto a suitable percentage polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
-
Destain the gel until the bands are clearly visible against a clear background.
-
-
Analysis:
-
Compare the migration of the conjugated protein to the unconjugated control. A successful conjugation will result in a band with a higher apparent molecular weight.
-
Mass Spectrometry (MS) for Confirmation
Objective: To accurately determine the molecular weight of the conjugated protein and confirm the addition of the this compound linker.
Methodology:
-
Sample Preparation:
-
Desalt the conjugation reaction mixture to remove excess salts and unreacted reagents using a suitable method such as a desalting column or buffer exchange.
-
Dilute the sample in a solvent compatible with the mass spectrometer, typically a mixture of water and acetonitrile with a small amount of formic acid.
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using a mass spectrometer such as MALDI-TOF or ESI-MS.
-
Acquire the mass spectrum over a mass range that includes the expected molecular weights of the unconjugated and conjugated protein.
-
-
Data Analysis:
-
Process the raw data to obtain the deconvoluted mass spectrum.
-
Identify the mass peaks corresponding to the unconjugated protein and the conjugated product(s).
-
Calculate the mass difference between the conjugated and unconjugated protein peaks. A successful conjugation will show a mass increase of approximately 301.3 Da for each attached this compound linker.
-
Size-Exclusion HPLC (SEC-HPLC) Analysis
Objective: To separate the conjugated protein from the unconjugated protein and unreacted linker based on size.
Methodology:
-
System Preparation:
-
Equilibrate the SEC-HPLC system with a suitable mobile phase, typically a phosphate buffer at a physiological pH.
-
-
Sample Analysis:
-
Inject a sample of the unconjugated protein to determine its retention time.
-
Inject the conjugation reaction mixture.
-
-
Data Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Compare the chromatograms of the reaction mixture and the unconjugated control. A successful conjugation will result in a new peak that elutes earlier than the unconjugated protein peak. The peak area can be used to estimate the extent of the reaction.
-
Visual Workflows
The following diagrams illustrate the key processes for confirming successful this compound conjugation.
Caption: Workflow for confirming this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. biochemistry - Troubleshooting bioconjugates migration in a SDS-PAGE gel? - Biology Stack Exchange [biology.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Impact of reducing agents on Mal-PEG3-O-Ac reactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Maleimide-PEG3-O-Acetate (Mal-PEG3-O-Ac) and the impact of reducing agents on its reactivity. It is intended for researchers, scientists, and drug development professionals utilizing maleimide chemistry for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
A1: this compound reacts with thiol groups (sulfhydryl groups, -SH), commonly found on cysteine residues in proteins and peptides, via a Michael addition reaction.[1][2] This reaction is highly specific and efficient under mild conditions, forming a stable covalent thioether bond.[1] The ideal pH range for this reaction is between 6.5 and 7.5.[2] Below pH 6.5, the reaction is very slow, while at pH levels above 7.5, the maleimide group becomes more susceptible to hydrolysis, and reaction with other nucleophilic groups like amines can occur.[1]
Q2: What are common side reactions associated with maleimide chemistry?
A2: Besides the desired thiol conjugation, maleimides can undergo several side reactions:
-
Hydrolysis: At pH values above 7.5, the maleimide ring can open through hydrolysis, rendering it unreactive towards thiols.
-
Reaction with Amines: While the reaction with thiols is significantly faster at neutral pH (approximately 1,000 times faster), maleimides can react with primary amines (e.g., lysine residues or N-termini) at higher pH values.
-
Retro-Michael Reaction: The formed thioether bond can be reversible under certain conditions, leading to deconjugation. This instability can be a concern for in-vivo applications.
-
Reaction with Reducing Agents: Certain reducing agents, notably Tris(2-carboxyethyl)phosphine (TCEP), can directly react with the maleimide double bond.
Q3: Can I use TCEP to reduce disulfide bonds in my protein before conjugation with this compound?
A3: While TCEP is an effective reducing agent that does not contain a thiol group, it is not recommended to have it present during the maleimide conjugation step. TCEP can act as a nucleophile and attack the maleimide's double bond, forming a stable ylene adduct. This side reaction consumes both the maleimide reagent and TCEP, significantly lowering the conjugation yield. It is crucial to remove excess TCEP after disulfide reduction and before adding your this compound.
Q4: How does Dithiothreitol (DTT) affect this compound reactivity?
A4: Dithiothreitol (DTT) is a thiol-containing reducing agent. If not completely removed after the reduction step, its free thiol groups will compete with the thiols on your protein or peptide for reaction with the maleimide group of this compound. This will lead to a lower yield of the desired conjugate and the formation of DTT-PEG adducts. Therefore, thorough removal of excess DTT is essential before initiating the conjugation reaction.
Q5: My conjugation yield is low. What are the possible causes?
A5: Low conjugation yield can stem from several factors:
-
Presence of Reducing Agents: As detailed in Q3 and Q4, residual TCEP or DTT will consume your this compound reagent.
-
Incorrect pH: The reaction should be performed in a buffer with a pH between 6.5 and 7.5.
-
Maleimide Hydrolysis: If your stock solution of this compound was prepared in an aqueous buffer and stored, or if the reaction pH is too high, the maleimide group may have hydrolyzed. It is best to prepare the maleimide solution fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately.
-
Insufficient Disulfide Reduction: The disulfide bonds in your protein may not have been fully reduced, resulting in fewer available thiol groups for conjugation.
-
Thiol Re-oxidation: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. Performing the reaction in a de-gassed buffer can help minimize this.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during conjugation with this compound.
Problem: Low or No Conjugation
Caption: Troubleshooting workflow for low conjugation yield.
Quantitative Data
The presence of reducing agents during the maleimide conjugation step can significantly decrease the yield of the desired product.
Table 1: Impact of TCEP on Protein PEGylation Yield
| TCEP Concentration (Molar Excess) | Protein PEGylation Yield (%) |
| 0 | 85% |
| 1 | 42% |
| 5 | 11% |
Data is illustrative, based on findings that show a significant decrease in conjugation efficiency in the presence of TCEP. Increasing concentrations of TCEP lead to a drastic reduction in the amount of PEGylated protein, as TCEP directly reacts with the maleimide reagent.
Experimental Protocols
Protocol 1: Protein Disulfide Reduction and TCEP Removal
This protocol describes the reduction of protein disulfide bonds using TCEP, followed by its removal prior to conjugation.
Materials:
-
Protein solution (1-10 mg/mL)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol buffer, pH 7.2-7.5, de-gassed.
-
TCEP hydrochloride
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to the desired concentration.
-
TCEP Addition: Prepare a fresh stock solution of TCEP in the reaction buffer. Add TCEP to the protein solution to a final concentration of 1-5 mM (a 10-50 fold molar excess over the protein is a good starting point).
-
Reduction: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
TCEP Removal:
-
Equilibrate the desalting column with the reaction buffer according to the manufacturer's instructions.
-
Apply the protein/TCEP reaction mixture to the column.
-
Collect the protein-containing fractions. The larger protein will elute in the void volume, while the smaller TCEP molecules are retained and elute later.
-
-
Proceed Immediately: Use the purified, reduced protein immediately in the conjugation reaction (Protocol 2) to prevent re-oxidation of the thiol groups.
Protocol 2: Conjugation of Reduced Protein with this compound
Materials:
-
Reduced, purified protein from Protocol 1
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution: 1 M L-cysteine or N-acetylcysteine
Procedure:
-
Maleimide Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add a quenching solution (e.g., L-cysteine) in a 2-5 fold molar excess over the initial amount of this compound to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
Purification: Remove excess PEG reagent and quenching reagent by a suitable method, such as dialysis, size-exclusion chromatography, or tangential flow filtration (TFF).
Signaling Pathways and Reaction Mechanisms
Caption: Competing reactions for this compound.
References
Strategies to improve the yield of Mal-PEG3-O-Ac bioconjugates
Welcome to the technical support center for Mal-PEG3-O-Ac bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions to help improve the yield and quality of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction and why is it so critical?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4][5] This range is crucial for several reasons:
-
Thiol Reactivity: Within this pH window, the thiol group is sufficiently deprotonated to the more reactive thiolate anion, which is the nucleophile that attacks the maleimide.
-
Maleimide Stability: Maleimides are susceptible to hydrolysis, especially at alkaline pH (above 7.5). Hydrolysis opens the maleimide ring to form a non-reactive maleamic acid, which will not conjugate with thiols, thereby reducing your yield.
-
Selectivity: At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines (like the side chain of lysine). Above pH 7.5, the reaction with amines becomes more competitive, leading to non-specific conjugation and a heterogeneous product mixture.
Q2: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, it is essential to reduce disulfide bonds prior to conjugation. Maleimides react with free sulfhydryl (-SH) groups, not with the disulfide bonds (S-S) that make up cystine residues. If your target cysteines are involved in disulfide bridges, they must be cleaved to expose the reactive thiol groups.
Q3: Which reducing agent should I use, TCEP or DTT?
Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are effective reducing agents, but they have key differences:
-
TCEP is often the preferred choice because it is a non-thiol-containing reducing agent. This means that excess TCEP does not need to be removed before adding your this compound, as it will not compete for reaction with the maleimide. It is also stable and effective over a broad pH range.
-
DTT is a potent, thiol-containing reducing agent. Because it has free thiols, any excess DTT must be completely removed from the protein solution before introducing the maleimide reagent. Failure to do so will result in the DTT reacting with your this compound, significantly lowering the conjugation yield.
Q4: How should I store my this compound reagent?
Due to the susceptibility of the maleimide group to hydrolysis, aqueous solutions should be prepared immediately before use. For long-term storage, the reagent should be kept as a stock solution in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF at -20°C.
Q5: What molar ratio of this compound to my protein/peptide should I use?
The optimal molar ratio is highly dependent on the specific biomolecule and should be determined empirically. However, a good starting point for proteins is a 10 to 20-fold molar excess of the maleimide reagent to the thiol-containing molecule. For smaller peptides or nanobodies, the optimal ratio might be lower. It is recommended to perform small-scale optimization experiments with varying molar ratios to find the ideal condition for your specific application.
Q6: How can I purify my final bioconjugate?
Several chromatography techniques can be used to purify the final conjugate from excess this compound, unreacted protein, and other reaction components. The choice depends on the properties of your conjugate and the impurities to be removed.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods for separating the larger bioconjugate from smaller, unreacted PEG reagents and quenching agents.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and is very effective at separating un-PEGylated protein from PEGylated products, as the PEG chains can shield surface charges.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purifying peptides and small proteins, and can be used on an analytical scale to identify PEGylation sites and separate isomers.
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity and can be a good complementary technique to IEX.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Low conjugation efficiency is a common problem that can be addressed by systematically evaluating several factors.
Troubleshooting Logic for Low Conjugation Yield
Caption: A step-by-step logic for troubleshooting low bioconjugation yield.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Maleimide Reagent | Prepare aqueous solutions of this compound immediately before use. Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C. |
| Oxidation of Thiols | Before conjugation, ensure any disulfide bonds in the protein are reduced to free thiols using a reducing agent like TCEP or DTT. To prevent re-oxidation, degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions. |
| Incorrect Reaction pH | Verify that the reaction buffer is within the optimal pH range of 6.5-7.5. Use a buffer system that does not contain primary/secondary amines or free thiols (e.g., phosphate, HEPES, or Tris buffers). |
| Insufficient Molar Excess of Maleimide | Optimize the molar ratio of this compound to the protein/peptide. A 10-20 fold molar excess is a common starting point, but this may need to be increased or decreased depending on the specific molecule. |
| Removal of Thiol-Containing Reducing Agent | If DTT was used for reduction, ensure it has been completely removed by dialysis or a desalting column before adding the maleimide reagent. |
Issue 2: Poor Reproducibility
Inconsistent results often stem from subtle variations in reagent handling and reaction setup.
| Possible Cause | Troubleshooting Step |
| Inconsistent Reagent Quality | Aliquot stock solutions of this compound in dry DMSO/DMF upon receipt and store at -20°C to avoid repeated freeze-thaw cycles and moisture contamination. |
| Variability in Free Thiol Content | Quantify the number of free sulfhydryl groups in your protein solution before each experiment using Ellman's reagent (DTNB) to ensure consistent starting material. |
| Buffer Preparation | Prepare buffers fresh, degas them thoroughly before use, and verify the pH immediately before starting the reaction. |
Issue 3: Unstable Conjugate (Loss of PEG)
The thioether bond formed by the maleimide-thiol reaction can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the PEG chain.
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction | This reversal of the conjugation reaction can occur, especially in the presence of other thiols. To create a more stable conjugate, consider post-conjugation hydrolysis. This involves intentionally hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be promoted by slightly increasing the pH after the initial conjugation is complete. |
| Thiazine Rearrangement | If your protein has an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine structure, which can complicate analysis. This rearrangement is more pronounced at higher pH. To avoid this, consider acetylating the N-terminus or performing the conjugation at a lower pH (around 6.5). |
Quantitative Data Summary
The efficiency of maleimide conjugation is highly dependent on the reaction parameters. The following tables summarize key quantitative data from various studies.
Table 1: Effect of pH on Maleimide Reaction Selectivity
| pH Range | Reaction with Thiols | Reaction with Amines | Stability of Maleimide |
| < 6.5 | Slow | Negligible | High |
| 6.5 - 7.5 | Optimal, Fast | Minimal (Thiol reaction is ~1000x faster) | Good |
| > 7.5 | Fast | Competitive reaction occurs | Prone to hydrolysis |
Table 2: Recommended Molar Ratios and Reaction Conditions
| Biomolecule Type | Molar Ratio (Maleimide:Thiol) | Temperature | Time | Reference |
| General Protein | 10:1 to 20:1 (starting point) | Room Temp (20-25°C) or 4°C | 2 hours (RT) or Overnight (4°C) | |
| cRGDfK (Peptide) | 2:1 | Room Temp | 30 min | |
| 11A4 Nanobody | 5:1 | Room Temp | 2 hours |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process for this compound bioconjugation follows a logical sequence of steps from preparation to final analysis.
Caption: A standard workflow for this compound bioconjugation.
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol is for preparing a protein with disulfide bonds for conjugation.
-
Prepare Protein Solution: Dissolve your protein in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.
-
Prepare TCEP Stock: Prepare a 10 mM stock solution of TCEP in the same reaction buffer.
-
Reduction: Add the TCEP stock solution to your protein solution to a final concentration of 1-5 mM.
-
Incubate: Flush the vial with an inert gas (e.g., nitrogen or argon), cap it, and incubate for 20-30 minutes at room temperature.
-
Proceed to Conjugation: The TCEP-reduced protein is now ready for immediate use in the conjugation reaction without needing to remove the TCEP.
Protocol 2: General this compound Conjugation
This protocol outlines the core conjugation step.
-
Prepare Maleimide Stock: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Combine Reagents: Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., a 10-fold molar excess).
-
Incubate: Gently mix the reaction. Protect from light and incubate at room temperature for 2 hours or overnight at 4°C.
-
Quench Reaction (Optional): To stop the reaction and consume any excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol to the mixture.
-
Purification: Proceed immediately to purify the conjugate using an appropriate chromatography method, such as a desalting column or SEC, equilibrated with a suitable storage buffer (e.g., PBS).
References
Validation & Comparative
A Head-to-Head Comparison of Mal-PEG3-COOH and Mal-PEG3-O-Ac in Bioconjugation: A Guide for Researchers
In the realm of bioconjugation, the precise chemical architecture of linker molecules is paramount to the success of creating stable and functional protein conjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. Among the vast array of available linkers, maleimide-polyethylene glycol (PEG) derivatives are workhorses for their ability to selectively react with thiol groups on biomolecules. This guide provides a comprehensive comparison of two such linkers: the widely-used Mal-PEG3-COOH and the less common Mal-PEG3-O-Ac.
For the purpose of this guide, this compound is interpreted as Maleimide-PEG3-O-Acetyl, where the terminal end is a hydroxyl group protected by an acetyl group. This interpretation is based on the absence of a commercially standard bioconjugation reagent with the "-O-Ac" designation for direct conjugation. An acetylated terminus is generally unreactive and requires deprotection to a hydroxyl group (-OH) for subsequent conjugation. Therefore, this comparison will effectively evaluate the utility of a carboxyl terminus (in Mal-PEG3-COOH) against a hydroxyl terminus (in the deprotected form of this compound, i.e., Mal-PEG3-OH).
Chemical Structures and Reactive Moieties
Mal-PEG3-COOH is a heterobifunctional linker featuring a maleimide group at one end and a carboxylic acid at the other, separated by a three-unit polyethylene glycol spacer. The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1][2][3] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues, to form a stable amide bond.[1][3]
Conversely, this compound possesses the same maleimide and PEG3 components, but its other terminus is an acetate group. In its native form, this acetate group is not reactive towards functional groups on biomolecules. To be utilized in bioconjugation, it must first be hydrolyzed to yield a hydroxyl group (-OH), converting the molecule to Mal-PEG3-OH. This terminal hydroxyl group can then be used in various conjugation strategies, for instance, by reacting with carboxylic acids to form ester bonds.
Performance in Bioconjugation: A Comparative Analysis
The choice between Mal-PEG3-COOH and a hydroxyl-terminating equivalent hinges on the desired conjugation strategy and the available functional groups on the biomolecule of interest.
| Feature | Mal-PEG3-COOH | This compound (as Mal-PEG3-OH) |
| Primary Target on Biomolecule | Thiols (via Maleimide) and Amines (via activated COOH) | Thiols (via Maleimide) and Carboxylic Acids or activated hydroxyls (via OH) |
| Reaction Chemistry | Michael addition (thiol-maleimide); Amide bond formation (amine-activated COOH) | Michael addition (thiol-maleimide); Ester bond formation (carboxylic acid-OH) |
| Reaction pH | Thiol-maleimide: 6.5-7.5; Amine-COOH: 4.5-7.5 (with activators) | Thiol-maleimide: 6.5-7.5; Carboxylic acid-OH: acidic conditions with catalyst |
| Resulting Linkage Stability | Thioether (stable); Amide (highly stable) | Thioether (stable); Ester (less stable than amide, susceptible to hydrolysis) |
| Versatility | High, targets two of the most common functional groups in proteins. | Moderate, hydroxyl group offers different reactivity but ester linkages are less stable. |
| Ease of Use | Direct, two-step conjugation is common and well-documented. | Requires an initial deprotection step (hydrolysis of acetate) before conjugation. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Payload to an Antibody using Mal-PEG3-COOH
This protocol describes the conjugation of a payload containing a primary amine to an antibody via its cysteine residues.
Step 1: Thiol-Maleimide Conjugation
-
Antibody Preparation: If necessary, reduce the antibody's disulfide bonds to generate free thiol groups using a reducing agent like DTT or TCEP. Purify the reduced antibody using a desalting column.
-
Reaction Setup: Dissolve the Mal-PEG3-COOH linker in an appropriate organic solvent (e.g., DMSO) and add it to the reduced antibody solution in a phosphate buffer (pH 6.5-7.5). The molar ratio of linker to antibody should be optimized, typically ranging from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.
-
Purification: Remove the excess linker by size exclusion chromatography (SEC).
Step 2: Amine-Carboxylic Acid Conjugation
-
Activation of Carboxylic Acid: Activate the terminal carboxylic acid of the linker-antibody conjugate using a carbodiimide activator such as EDC in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, in a buffer at pH 4.5-6.0.
-
Payload Addition: Add the amine-containing payload to the activated antibody-linker conjugate.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Final Purification: Purify the final antibody-payload conjugate using SEC or other appropriate chromatography methods.
Protocol 2: Hypothetical Conjugation using this compound (as Mal-PEG3-OH)
This protocol outlines the steps for conjugating a payload with a carboxylic acid to a thiol-containing biomolecule using a deprotected this compound.
Step 1: Deprotection of this compound
-
Hydrolysis: Dissolve this compound in a suitable solvent and treat with a mild base (e.g., sodium carbonate in methanol/water) to hydrolyze the acetate ester and yield Mal-PEG3-OH.
-
Purification: Purify the deprotected linker using an appropriate method to remove the base and acetate byproduct.
Step 2: Thiol-Maleimide Conjugation
-
Reaction Setup: React the thiol-containing biomolecule with the purified Mal-PEG3-OH in a phosphate buffer (pH 6.5-7.5).
-
Incubation and Purification: Follow the incubation and purification steps as described in Protocol 1, Step 1.
Step 3: Carboxylic Acid-Hydroxyl Conjugation (Esterification)
-
Reaction Setup: In an anhydrous organic solvent, react the biomolecule-linker conjugate with the carboxylic acid-containing payload in the presence of an esterification catalyst (e.g., DCC and DMAP).
-
Incubation: Incubate the reaction, monitoring for completion.
-
Purification: Purify the final conjugate to remove excess payload and coupling reagents.
Visualizing the Workflows
Conclusion
This compound, in its protected form, is not suitable for direct bioconjugation. Upon deprotection to Mal-PEG3-OH, it offers an alternative conjugation strategy targeting carboxylic acids. However, the resulting ester linkage is generally less stable than the amide bond formed by Mal-PEG3-COOH, which is a critical consideration for in vivo applications. Furthermore, the additional deprotection step adds complexity to the overall workflow. For most applications requiring a stable and direct conjugation method, Mal-PEG3-COOH presents a more robust and straightforward option.
References
A Head-to-Head Comparison: Maleimide-PEG vs. NHS Ester-PEG Linkers in Bioconjugation
In the realm of bioconjugation, the choice of linker chemistry is paramount to the success of creating stable and effective therapeutic and diagnostic agents. Among the most utilized classes of reagents are polyethylene glycol (PEG) linkers functionalized with reactive moieties. This guide provides an in-depth comparison of two prominent types of PEG linkers: those bearing a maleimide group (Mal-PEG) for reaction with thiols, and those with an N-hydroxysuccinimide ester (NHS ester-PEG) for reaction with primary amines. This comparison is aimed at researchers, scientists, and drug development professionals to facilitate informed decisions in their bioconjugation strategies.
Reactivity and Specificity: A Tale of Two Chemistries
The fundamental difference between Maleimide-PEG and NHS ester-PEG linkers lies in their target functional groups. NHS ester-PEGs are amine-reactive reagents that efficiently form stable amide bonds with primary amino groups (-NH2), such as the N-terminus of proteins or the side chain of lysine residues.[][2] This reaction proceeds optimally in neutral to slightly basic conditions (pH 7-9).[3]
On the other hand, Maleimide-PEGs are thiol-reactive linkers. The maleimide group specifically reacts with sulfhydryl groups (-SH), found in cysteine residues, via a Michael addition reaction to form a stable thioether bond.[] This reaction is most efficient at a pH range of 6.5-7.5.[5] At pH values above 7.5, the maleimide group can also react with primary amines, and the maleimide ring itself is susceptible to hydrolysis, which reduces its reactivity with thiols.
It is important to note that many commercially available linkers are heterobifunctional, possessing both a maleimide and an NHS ester group (e.g., Mal-PEG-NHS ester). This allows for a two-step conjugation process, first reacting the more labile NHS ester with an amine-containing molecule, followed by the reaction of the more stable maleimide group with a thiol-containing molecule.
Stability of the Resulting Conjugate
The stability of the linkage formed is a critical factor, particularly for in vivo applications such as antibody-drug conjugates (ADCs). The amide bond formed by the reaction of an NHS ester with an amine is generally considered highly stable.
The thioether bond formed from a maleimide-thiol reaction is also stable; however, it can be subject to a retro-Michael reaction, leading to deconjugation. This can result in the premature release of a conjugated drug from an antibody, potentially leading to off-target toxicity and reduced efficacy. To address this, strategies have been developed to create more stable maleimide-based linkages, for instance, through the use of self-hydrolyzing maleimides that form a derivative resistant to the retro-Michael reaction.
Key Applications in Research and Drug Development
Both Maleimide-PEG and NHS ester-PEG linkers are extensively used in various applications:
-
Antibody-Drug Conjugates (ADCs): PEG linkers are integral to ADC design, connecting a monoclonal antibody to a cytotoxic drug. The choice between a maleimide and an NHS ester linker depends on the available reactive sites on the antibody and the desired conjugation strategy. While NHS esters can react with multiple lysine residues, potentially leading to a heterogeneous product, maleimides can target specific cysteine residues (either naturally occurring or engineered) for more site-specific conjugation.
-
PEGylation: This process of attaching PEG chains to therapeutic proteins, peptides, or small molecules is used to improve their pharmacokinetic and pharmacodynamic properties. PEGylation can increase solubility, enhance stability, prolong circulation half-life, and reduce immunogenicity. Both linker types are employed for PEGylation, depending on the target molecule.
-
Biomarkers and Diagnostics: These linkers are used to attach labels, such as fluorescent dyes or biotin, to biomolecules for detection and imaging purposes.
Quantitative Data Summary
| Feature | Maleimide-PEG Linker | NHS Ester-PEG Linker |
| Reactive Group | Maleimide | N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | Thiol (-SH) on Cysteine | Primary Amine (-NH2) on Lysine or N-terminus |
| Optimal Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 |
| Formed Bond | Thioether | Amide |
| Bond Stability | Generally stable, but can undergo retro-Michael reaction | Highly stable |
| Specificity | High for thiols within the optimal pH range | High for primary amines |
| Common Applications | Site-specific protein modification, ADCs, PEGylation | Protein labeling, PEGylation, ADCs |
Experimental Protocols
General Protocol for Protein Labeling with NHS Ester-PEG
This protocol outlines the basic steps for conjugating an NHS ester-PEG linker to a protein.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester-PEG reagent
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., Tris or glycine)
Procedure:
-
Equilibrate the NHS ester-PEG reagent to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester-PEG in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Add a 10- to 50-fold molar excess of the NHS ester-PEG stock solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the reaction by adding a quenching buffer to react with any unreacted NHS ester.
-
Purify the PEGylated protein conjugate by removing excess, unreacted linker using a desalting column or dialysis.
General Protocol for Two-Step Bioconjugation using a Heterobifunctional Mal-PEG-NHS Ester Linker
This protocol describes the conjugation of an amine-containing protein to a thiol-containing molecule.
Step 1: Reaction with Amine-Containing Protein
-
Follow steps 1-4 of the NHS ester-PEG protocol to react the Mal-PEG-NHS ester with the amine-containing protein.
-
Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).
Step 2: Reaction with Thiol-Containing Molecule
-
Immediately add the thiol-containing molecule to the purified maleimide-activated protein solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
If desired, quench the reaction by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol.
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted components.
Visualizing the Workflows
Caption: Experimental workflows for NHS ester-PEG and two-step Mal-PEG-NHS ester conjugation.
Caption: Reaction pathways for NHS ester and maleimide functionalized PEG linkers.
References
Validating Mal-PEG3-O-Ac Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of a molecule is a critical first step. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for validating the conjugation of Mal-PEG3-O-Ac, a maleimide-activated PEG linker. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate validation strategy.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. This compound is a specific type of PEGylation reagent that utilizes a maleimide group to react with free sulfhydryl groups (thiols) on a target molecule, forming a stable thioether bond. The short, discrete PEG chain (PEG3) and the acetylated terminus can influence the solubility and pharmacokinetic profile of the resulting conjugate. Rigorous analytical validation is essential to confirm the successful conjugation, determine the degree of PEGylation, and ensure the homogeneity of the final product.
Mass Spectrometry: The Gold Standard for Conjugation Validation
Mass spectrometry (MS) is the premier method for confirming covalent modification of biomolecules due to its high sensitivity, accuracy, and ability to provide direct evidence of mass changes. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful MS techniques for analyzing PEGylated products.
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing large biomolecules like proteins. It typically involves coupling liquid chromatography (LC) with the mass spectrometer (LC-MS), which allows for the separation of the conjugate from unreacted starting materials and byproducts before mass analysis. The resulting mass spectrum will show a characteristic shift in the molecular weight corresponding to the addition of the this compound moiety.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another valuable tool, especially for peptides and smaller proteins. It is known for its speed and tolerance to buffers and salts. MALDI-TOF (Time-of-Flight) analysis provides a rapid determination of the molecular weights of the unconjugated and conjugated species.
Quantitative Data Summary: Mass Spectrometry
The following table summarizes representative mass spectrometry data for the conjugation of a hypothetical 10 kDa protein with this compound.
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Unconjugated Protein | 10,000 | 10,000.5 | - | Starting material |
| Mono-conjugated Protein | 10,259.3 | 10,259.9 | +259.4 | Successful conjugation of one this compound moiety |
| Di-conjugated Protein | 10,518.6 | 10,519.2 | +518.6 | Conjugation of two this compound moieties |
Note: The mass of this compound is approximately 259.29 Da.
Alternative Validation Methods
While mass spectrometry provides the most definitive evidence of conjugation, other techniques offer complementary information and can be used for routine analysis and process monitoring.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. Successful conjugation with this compound will increase the size of the target molecule, leading to an earlier elution time from the SEC column compared to the unconjugated starting material. This technique is also effective in identifying and quantifying aggregates.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. Upon successful conjugation, the PEGylated protein will migrate slower through the gel, resulting in a band shift to a higher apparent molecular weight.
Quantitative Data Summary: Alternative Methods
This table presents typical results from alternative validation methods for the same hypothetical 10 kDa protein conjugation.
| Method | Analyte | Retention Time (min) / Apparent MW (kDa) | Interpretation |
| SEC-HPLC | Unconjugated Protein | 12.5 | Starting material |
| Mono-conjugated Protein | 11.8 | Successful conjugation, increased size | |
| SDS-PAGE | Unconjugated Protein | ~10 kDa | Starting material |
| Mono-conjugated Protein | ~12-14 kDa | Successful conjugation, apparent molecular weight shift |
Note: The apparent molecular weight on SDS-PAGE for PEGylated proteins can be higher than the actual molecular weight due to the hydrodynamic properties of the PEG chain.
Experimental Protocols
Mass Spectrometry (LC-ESI-MS) Protocol
-
Sample Preparation:
-
Desalt the protein conjugate using a suitable method (e.g., buffer exchange spin column) into a volatile buffer such as 10 mM ammonium acetate.
-
Dilute the sample to a final concentration of 0.1-1 mg/mL in 0.1% formic acid in water.
-
-
LC Separation:
-
Column: C4 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 500-4000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
-
Data Analysis:
-
Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein and its conjugates.
-
Size-Exclusion HPLC (SEC-HPLC) Protocol
-
Sample Preparation:
-
Filter the sample through a 0.22 µm filter.
-
Dilute the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
-
HPLC Analysis:
-
Column: SEC column with a suitable pore size for the protein of interest (e.g., 300 Å for a 10 kDa protein).
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Compare the retention time of the main peak in the conjugated sample to that of the unconjugated starting material.
-
SDS-PAGE Protocol
-
Sample Preparation:
-
Mix 10 µg of the protein sample with 2X Laemmli sample buffer.
-
Heat the samples at 70°C for 10 minutes. Note: Avoid boiling, as it can lead to cleavage of the maleimide-thiol linkage.[1]
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel of an appropriate percentage (e.g., 4-20% gradient gel).
-
Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel and visualize the protein bands.
-
-
Data Analysis:
-
Compare the migration of the conjugated protein band to that of the unconjugated protein and a molecular weight marker.
-
Visualizing the Workflow
To illustrate the logical flow of validating a this compound conjugation, the following diagrams depict the conjugation reaction and the subsequent analytical workflow.
Caption: Thiol-Maleimide Conjugation of this compound.
Caption: Analytical Workflow for Conjugation Validation.
References
A Comparative Guide to the Characterization of Mal-PEG3-O-Ac Labeled Proteins
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is paramount for a multitude of applications, from diagnostics to therapeutic development. This guide provides a comprehensive characterization of proteins labeled with Maleimide-PEG3-O-Ac (a representative maleimide-polyethylene glycol linker), offering a comparison with alternative labeling strategies. We present supporting experimental data and detailed protocols to inform the selection of the most appropriate protein modification strategy.
Introduction to Mal-PEG3-O-Ac Protein Labeling
This compound is a heterobifunctional linker that contains a maleimide group, a triethylene glycol (PEG3) spacer, and a carboxylic acid (or an activated ester derivative like N-hydroxysuccinimide ester). The maleimide group enables the covalent attachment of the linker to proteins via a thiol-reactive mechanism, specifically targeting the sulfhydryl group of cysteine residues. The hydrophilic PEG spacer enhances the solubility of the labeled protein in aqueous solutions. The terminal carboxylic acid provides a secondary conjugation point for attaching other molecules of interest, such as drugs, fluorescent dyes, or biotin.
The primary reaction for protein labeling with this compound is the Michael addition of a thiol group from a cysteine residue to the maleimide double bond. This reaction is highly selective for thiols at a neutral pH range of 6.5-7.5 and results in a stable thioether linkage.
Mechanism of this compound Labeling
The labeling process involves the nucleophilic attack of the thiolate anion (deprotonated sulfhydryl group) of a cysteine residue on one of the carbon atoms of the maleimide double bond. This forms a stable carbon-sulfur bond.
Mechanism of maleimide-thiol reaction for protein labeling.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with a maleimide-PEG reagent.[1][2] Optimization may be required for specific proteins and applications.
Materials:
-
Protein containing at least one free cysteine residue
-
This compound (or a similar maleimide-PEG reagent)
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., gel filtration column, dialysis cassette, HPLC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[1][2]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-60 minutes at room temperature. It is recommended to perform this and the subsequent steps in an oxygen-free environment (e.g., by flushing with nitrogen or argon) to prevent re-oxidation of thiols.
-
-
Maleimide-PEG Reagent Preparation:
-
Dissolve the this compound reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved maleimide-PEG reagent to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rocking and protected from light.
-
-
Purification:
-
Remove the excess, unreacted maleimide-PEG reagent and byproducts by gel filtration, dialysis, or HPLC.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of PEG molecules conjugated to each protein molecule. This can be assessed using various techniques, including mass spectrometry or by UV-Vis spectroscopy if the PEG reagent contains a chromophore.
-
Experimental Workflow Diagram
General workflow for protein labeling with this compound.
Comparison with Alternative Protein Labeling Reagents
While maleimide-based labeling is widely used due to its high selectivity for cysteine residues, it is not without its drawbacks. The stability of the resulting thioether bond can be a concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. This has led to the development of alternative labeling strategies.
| Feature | This compound (Maleimide) | NHS Ester-PEG | Click Chemistry (e.g., Azide-Alkyne) | Next-Gen Thiol-Reactive (e.g., Sulfone-PEG) |
| Target Residue | Cysteine (Thiol) | Lysine (Amine), N-terminus | Genetically encoded unnatural amino acids | Cysteine (Thiol) |
| Selectivity | High for thiols at pH 6.5-7.5 | Reactive with all accessible primary amines | Bio-orthogonal, highly specific | High for thiols |
| Bond Stability | Moderate; susceptible to retro-Michael reaction and thiol exchange | Stable amide bond | Very stable triazole ring | High; resistant to deconjugation |
| Reaction Conditions | pH 6.5-7.5, aqueous buffer | pH 7.5-8.5, aqueous buffer | Requires copper catalyst (CuAAC) or strained cyclooctyne (SPAAC) | Neutral pH, aqueous buffer |
| Multiplexing | Limited | Can label multiple sites | Excellent for dual labeling | Limited |
Quantitative Comparison of Linker Stability
| Linker Type | Condition | Conjugate Remaining | Reference |
| Maleimide-PEG | 1 mM Glutathione, 37°C, 7 days | ~70% | |
| Mono-sulfone-PEG | 1 mM Glutathione, 37°C, 7 days | >95% | |
| Maleimide-Thioether | Human Plasma, 37°C, 72 hours | ~20-80% (site-dependent) | |
| Phenyloxadiazole Sulfone | Human Plasma, 37°C, 1 month | ~90% | |
| 5-Hydroxy-pyrrolone | 100 equiv. Glutathione, 35°C, several days | No observable thiol exchange |
Stability Comparison Diagram
Conceptual comparison of linker stability.
Characterization of Labeled Proteins
Accurate characterization of the labeled protein is crucial to ensure the desired modification has been achieved without compromising the protein's integrity and function.
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for characterizing PEGylated proteins. It can be used to:
-
Confirm Covalent Modification: By comparing the mass of the unlabeled and labeled protein, the addition of the this compound linker can be confirmed.
-
Determine the Degree of Labeling (DOL): MS can resolve protein species with different numbers of attached PEG chains, allowing for the calculation of the average DOL.
-
Identify Labeling Sites: Through peptide mapping experiments (e.g., LC-MS/MS), the specific cysteine residues that have been modified can be identified.
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method for the qualitative and semi-quantitative analysis of protein PEGylation. The attachment of a PEG chain to a protein results in a significant increase in its hydrodynamic radius, leading to a retarded migration on the gel. This mobility shift can be used to monitor the progress of the labeling reaction and to estimate the extent of PEGylation. The "PEG-switch" assay, which uses maleimide-PEG to tag reduced cysteine residues, allows for the quantitative display of the redox status of proteins on an immunoblot.
Conclusion
This compound and similar maleimide-based reagents are effective tools for the cysteine-specific labeling of proteins. The reaction is selective and proceeds under mild conditions. However, for applications requiring long-term stability in a biological environment, the potential for deconjugation of the maleimide-thioether linkage should be considered. Next-generation thiol-reactive linkers, such as those based on sulfone chemistry, offer significantly improved stability and represent a superior alternative for such applications. The choice of labeling reagent should be guided by the specific requirements of the downstream application, with careful consideration of the desired stability of the final protein conjugate. Thorough characterization of the labeled protein by methods such as mass spectrometry and SDS-PAGE is essential to ensure the quality and consistency of the bioconjugate.
References
Stability Showdown: A Comparative Guide to PEG Linkers In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutic conjugates. This guide provides an objective comparison of the in vitro and in vivo stability of different PEG linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).
The stability of a PEG linker is a key determinant of a drug conjugate's therapeutic window. A linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy. Conversely, for targeted therapies, the linker must be labile enough to release the active drug at the desired site of action. This guide delves into the two primary classes of PEG linkers—cleavable and non-cleavable—and examines their performance in both laboratory and physiological settings.
The Great Divide: Cleavable vs. Non-Cleavable PEG Linkers
The fundamental difference between these linker types lies in their mechanism of drug release.
-
Cleavable Linkers: These are designed to be broken down by specific triggers present in the target microenvironment, such as low pH in endosomes or high concentrations of certain enzymes in tumor cells.[1] This allows for controlled and targeted drug release.
-
Non-Cleavable Linkers: These form a stable, permanent bond between the drug and the carrier molecule. Drug release typically occurs through the degradation of the entire conjugate, for example, within the lysosome of a cancer cell.
Generally, non-cleavable linkers exhibit greater stability in plasma, which can enhance the therapeutic index of a drug conjugate.
In Vitro Stability: A Head-to-Head Comparison
The in vitro stability of PEG linkers, particularly in plasma, is a crucial predictor of their in vivo performance. The following table summarizes quantitative data on the stability of various cleavable and non-cleavable PEG linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
| Linker Type | Linker Chemistry | Conjugate System | Stability Metric (Half-life, t½) | Key Findings |
| Cleavable | Hydrazone (pH-sensitive) | Aliphatic aldehyde-derived | 20 - 150 minutes (at pH 7.4) | Stability at physiological pH is dependent on the carbon chain length of the acyl hydrazide. |
| Hydrazone (pH-sensitive) | Aromatic aldehyde-derived | > 72 hours (at pH 7.4) | Significantly more stable at physiological pH compared to aliphatic hydrazones. | |
| Disulfide (Redox-sensitive) | Thiol-containing polymer | ~30% degradation after 24 hours | Demonstrates susceptibility to cleavage in a reducing environment. | |
| Non-Cleavable | Thioether (e.g., SMCC) | Antibody-Drug Conjugate | High | Generally exhibit high stability in plasma with minimal premature drug release. |
In Vivo Stability: Performance in a Physiological Context
The in vivo stability of a PEG linker directly influences the pharmacokinetic profile of a drug conjugate, including its circulation half-life and biodistribution.
| Linker/PEG Feature | Conjugate System | Animal Model | Key Pharmacokinetic Finding |
| Non-Cleavable (Thioether) | anti-HER2 ADC (T-DM1) | Rat | Slower clearance compared to ADCs with cleavable linkers. |
| Cleavable (Disulfide) | anti-CD22 ADC | Rat | Faster clearance of the conjugated antibody compared to the non-cleavable counterpart. |
| Effect of PEG Length | Affibody-Drug Conjugate | Mouse | 10 kDa PEG linker resulted in an 11.2-fold increase in half-life compared to no PEG linker. |
Studies have consistently shown that ADCs with non-cleavable linkers generally perform better in vivo than their cleavable counterparts in certain models.
Experimental Methodologies: A Closer Look
To ensure the reproducibility and comparability of stability data, it is essential to follow well-defined experimental protocols.
In Vitro Plasma Stability Assay
This assay is designed to assess the stability of a drug-linker conjugate in a simulated physiological environment.
Objective: To determine the rate of drug release from a conjugate in plasma over time.
Generalized Protocol:
-
Incubation: The drug conjugate is incubated in plasma (e.g., human, mouse, or rat) at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: The reaction is quenched, and the released drug is separated from the intact conjugate, often by protein precipitation or solid-phase extraction.
-
Quantification: The concentration of the released drug and/or the remaining intact conjugate is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of intact conjugate or the concentration of released drug is plotted against time to determine the half-life (t½) of the conjugate in plasma.
Workflow for In Vitro Plasma Stability Assay
In Vivo Pharmacokinetic Study
This study evaluates the stability and clearance of a drug conjugate in a living organism.
Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life, area under the curve) of a drug conjugate.
Generalized Protocol:
-
Animal Model: The drug conjugate is administered to a suitable animal model (e.g., mice or rats), typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at predetermined time points after administration.
-
Plasma Preparation: Plasma is isolated from the blood samples.
-
Bioanalysis: The concentration of the intact conjugate and/or total antibody in the plasma is measured using a validated bioanalytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.
Workflow for In Vivo Pharmacokinetic Study
Conclusion: Selecting the Optimal PEG Linker
The choice between a cleavable and a non-cleavable PEG linker is a critical decision in the design of bioconjugates and depends on the specific therapeutic application. Non-cleavable linkers generally offer superior stability and a better safety profile, making them suitable for highly potent payloads and targets with high expression levels. In contrast, cleavable linkers can provide enhanced potency through efficient payload release, which may be advantageous for treating heterogeneous tumors. A thorough evaluation of stability, in vitro cytotoxicity, and in vivo efficacy is essential for the successful development of next-generation targeted therapies.
References
A Researcher's Guide to Validating Mal-PEG3-O-Ac Conjugate Activity: A Comparative Analysis of Functional Assays
For researchers and professionals in drug development, the validation of bioconjugate activity is a critical step. This guide provides an objective comparison of functional assays to validate the activity of conjugates like Mal-PEG3-O-Ac, a representative maleimide-polyethylene glycol (PEG) linker system. Such conjugates are instrumental in creating targeted therapeutics, including antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to a targeting moiety. We will explore key validation assays, present comparative data, and discuss alternative technologies.
The "this compound" nomenclature suggests a molecule with three core components:
-
Maleimide (Mal): A chemical group that readily and specifically reacts with thiol (sulfhydryl) groups, commonly found on cysteine residues of proteins and peptides, forming a stable thioether bond under mild physiological conditions.[][]
-
PEG3: A short polyethylene glycol linker. PEG linkers are hydrophilic spacers used to improve the solubility and pharmacokinetic properties of bioconjugates.[][][4]
-
O-Ac (Acetate): This terminal group could be part of a larger cytotoxic payload, a protecting group, or a functional moiety for further reaction. For the purpose of this guide, we will consider it part of a generic payload attached to the PEG linker.
The validation of such conjugates is essential to ensure that the final molecule retains the desired biological activity, stability, and pharmacokinetic profile.
Key Functional Assays for Activity Validation
A comprehensive validation of a Mal-PEG-Payload conjugate involves a suite of in vitro assays designed to assess its cytotoxicity, stability, and target engagement.
In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental for evaluating the efficacy of ADCs and other targeted drug conjugates. They measure the conjugate's ability to kill target cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, with lower values indicating higher potency.
Common Methods: MTT and XTT Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that quantify cell viability based on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product. The key difference is that the MTT assay produces a water-insoluble formazan requiring a solubilization step, while the XTT assay yields a water-soluble product, simplifying the protocol.
Table 1: Comparison of Cytotoxicity Data for a Representative ADC
| Compound | Target Cell Line (Antigen-Positive) | IC50 (nM) | Non-Target Cell Line (Antigen-Negative) | IC50 (nM) |
| ADC (e.g., Anti-HER2-Mal-PEG-Drug) | BT-474 (HER2+) | 0.5 - 5.0 | MDA-MB-468 (HER2-) | > 1000 |
| Free Drug Payload | BT-474 (HER2+) | 0.1 - 1.0 | MDA-MB-468 (HER2-) | 0.1 - 1.0 |
| Unconjugated Antibody | BT-474 (HER2+) | > 1000 | MDA-MB-468 (HER2-) | > 1000 |
Note: IC50 values are representative and vary depending on the specific antibody, payload, and linker.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate target cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the Mal-PEG conjugate, unconjugated antibody, and free drug payload. Add the compounds to the wells.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 1-4 hours.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Conjugate Stability Assays
The stability of the thioether bond formed by the maleimide-thiol reaction is a critical parameter. Instability can lead to premature release of the cytotoxic payload in circulation, causing off-target toxicity and reducing therapeutic efficacy. The retro-Michael reaction can cause this bond to be reversible.
Method: In Vitro Plasma/Thiol Stability
This assay assesses the stability of the conjugate by incubating it in plasma or in the presence of a high concentration of a thiol-containing molecule like glutathione (GSH) or N-acetylcysteine (NAC), followed by analysis to quantify the amount of intact conjugate remaining.
Table 2: Comparative Stability of Different Thiol-Reactive Linkages
| Linker Type | Condition | % Intact Conjugate (after 7 days) |
| Traditional Maleimide | Human Plasma, 37°C | ~60-90% |
| Traditional Maleimide | 100 equiv. GSH, 37°C | ~70-90% |
| Stabilized Maleimide (e.g., ring-opened) | Human Plasma, 37°C | >95% |
| Maleamic Methyl Ester-based | 100 equiv. NAC, 37°C | ~91% |
Data is representative. Stability can be influenced by the specific cysteine linkage site and the maleimide derivative used.
Experimental Protocol: Conjugate Stability in Presence of NAC
-
Incubation Setup: Prepare solutions of the ADC (e.g., mil40-12c and a traditional maleimide control ADC) in a buffer (e.g., PBS). Add a solution of N-acetylcysteine (NAC) to a final concentration that provides a significant molar excess.
-
Incubation: Incubate the samples at 37°C for a predetermined time course (e.g., 0, 1, 3, 7, 14, and 21 days).
-
Sample Analysis: At each time point, analyze the samples using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Data Analysis: Calculate the average drug-to-antibody ratio (DAR) from the HIC profile or quantify the percentage of intact conjugate from the HPLC chromatogram. Plot the percentage of intact conjugate or DAR over time to determine the stability profile.
Receptor Binding and Internalization Assays
It is crucial to verify that the conjugation process does not negatively impact the antibody's ability to bind to its target receptor on the cell surface. Furthermore, for many ADCs, internalization into the target cell is required to release the cytotoxic payload.
Method: Flow Cytometry-Based Binding and Internalization
Flow cytometry can be used to quantify the binding of a fluorescently labeled conjugate to target cells. To measure internalization, the assay can be designed to distinguish between surface-bound and internalized conjugate.
Table 3: Representative Receptor Binding Affinity Data
| Molecule | Binding Affinity (EC50, nM) |
| Unconjugated Antibody | 1.0 - 5.0 |
| Mal-PEG Conjugate (ADC) | 1.5 - 7.5 |
Note: A slight decrease in binding affinity post-conjugation is often observed but should not be drastic. EC50 is the concentration required to achieve 50% of the maximum binding signal.
Experimental Protocol: Receptor Binding Assay
-
Cell Preparation: Harvest target cells expressing the receptor of interest and adjust to a concentration of 1-2 x 10^6 cells/mL.
-
Incubation: Incubate the cells with serial dilutions of the unconjugated antibody and the Mal-PEG conjugate on ice for 1 hour to allow binding but prevent internalization.
-
Washing: Wash the cells with cold PBS containing BSA to remove unbound antibody/conjugate.
-
Secondary Antibody: Add a fluorescently labeled secondary antibody (e.g., anti-human IgG-FITC) and incubate on ice for 30-60 minutes.
-
Final Wash: Wash the cells again to remove the unbound secondary antibody.
-
Flow Cytometry: Resuspend the cells in buffer and analyze on a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
Data Analysis: Plot the MFI against the concentration and fit the data to a binding curve to determine the EC50.
References
A Head-to-Head Comparison of Mal-PEG3-O-Ac and Other Thiol-Reactive Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the synthesis of stable and effective bioconjugates. This guide provides an objective comparison of Mal-PEG3-O-Ac, a maleimide-based crosslinker with a polyethylene glycol (PEG) spacer, against other common classes of thiol-reactive crosslinkers. The performance of these crosslinkers is evaluated based on their reaction kinetics, stability, and specificity, with supporting experimental data and detailed protocols to inform your selection process.
The covalent modification of thiol groups, particularly on cysteine residues within proteins and peptides, is a widely utilized strategy for creating precisely defined bioconjugates. Thiol-reactive crosslinkers are essential tools in this process, enabling the attachment of a wide range of molecules, including drugs, fluorophores, and other biologics. The choice of crosslinker can significantly impact the homogeneity, stability, and in vivo performance of the resulting conjugate.
This guide focuses on a comparative analysis of several key thiol-reactive crosslinking chemistries:
-
Maleimides: Represented by this compound and the commonly used SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
Haloacetyls: Such as iodoacetamides.
-
Pyridyl Disulfides: Including SPDP (Succinimidyl 3-(2-pyridyldithio)propionate).
-
Vinyl Sulfones: A class of Michael acceptors.
Performance Comparison of Thiol-Reactive Crosslinkers
The decision to use a particular thiol-reactive crosslinker is often a trade-off between reaction speed, the stability of the resulting bond, and the specific requirements of the biomolecule and its intended application.
Reaction Kinetics
The rate at which a crosslinker reacts with a thiol is a crucial parameter, especially when working with sensitive biomolecules or when rapid conjugation is required. Maleimides are known for their fast reaction kinetics at physiological pH.
Table 1: Comparative Reaction Kinetics of Thiol-Reactive Crosslinkers
| Crosslinker Class | Reaction Type | Optimal pH | Relative Reaction Speed | Second-Order Rate Constant (k) with Cysteine/GSH (M⁻¹s⁻¹) |
| Maleimides | Michael Addition | 6.5 - 7.5 | Very Fast | ~10² - 10³ |
| Haloacetyls | Nucleophilic Substitution | 7.5 - 8.5 | Moderate to Fast | ~1 - 10 |
| Pyridyl Disulfides | Disulfide Exchange | 7.0 - 8.0 | Moderate | Data not readily available for direct comparison |
| Vinyl Sulfones | Michael Addition | 8.0 - 9.0 | Slower than Maleimides | ~0.1 - 1 |
Note: Reaction rates are influenced by factors such as pH, temperature, and the specific structure of the thiol-containing molecule. The values presented are for general guidance.
Conjugate Stability
The stability of the bond formed between the crosslinker and the thiol is paramount for the in vivo efficacy and safety of bioconjugates, particularly for therapeutics like antibody-drug conjugates (ADCs). While maleimide-thiol adducts are generally stable, they can be susceptible to retro-Michael reactions, leading to deconjugation.
Table 2: Comparative Stability of Thiol-Crosslinker Conjugates
| Crosslinker Class | Bond Type | Key Stability Concerns | Reported Stability Data |
| Maleimides | Thioether | Susceptible to retro-Michael reaction (thiol exchange), especially in the presence of high concentrations of other thiols (e.g., glutathione). Ring hydrolysis can lead to a more stable product. | A maleimide-PEG conjugate retained about 70% of its conjugation after 7 days in the presence of 1 mM glutathione. |
| Haloacetyls | Thioether | Stable thioether bond. Can have off-target reactivity with other nucleophilic amino acid residues at higher pH. | Generally considered to form a very stable and irreversible bond. |
| Pyridyl Disulfides | Disulfide | Reversible disulfide bond, which can be cleaved by reducing agents. This can be an advantage for controlled release applications. | Designed to be cleavable, so not intended for long-term stability in a reducing environment. |
| Vinyl Sulfones | Thioether | Forms a highly stable and irreversible thioether bond. | A mono-sulfone-PEG conjugate retained over 90% of its conjugation after 7 days in the presence of 1 mM glutathione. |
The Role of the PEG Spacer in this compound
The "PEG3" in this compound refers to a triethylene glycol spacer. Polyethylene glycol (PEG) linkers are incorporated into crosslinker design to impart several beneficial properties:
-
Increased Hydrophilicity: PEG spacers can improve the aqueous solubility of the crosslinker and the resulting bioconjugate, which is particularly important for hydrophobic payloads.
-
Reduced Aggregation: The hydrophilic nature of PEG can help prevent the aggregation of bioconjugates, a common challenge in ADC development.
-
Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of a bioconjugate by increasing its hydrodynamic radius, thereby reducing renal clearance.
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system.
The "O-Ac" (acetate) group on this compound is a protected carboxylic acid. This protecting group can be removed to reveal a carboxylic acid, which can then be used for further conjugation to another molecule, making this compound a heterobifunctional crosslinker.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the objective comparison of different crosslinkers. Below are generalized protocols for evaluating the reaction kinetics and conjugate stability of thiol-reactive crosslinkers.
Protocol 1: Comparative Analysis of Reaction Kinetics by HPLC
This protocol outlines a method to compare the reaction rates of different thiol-reactive crosslinkers with a model thiol-containing molecule, such as glutathione (GSH).
Materials:
-
Thiol-reactive crosslinkers (this compound, SMCC, Iodoacetamide, SPDP, Vinyl Sulfone)
-
Glutathione (GSH)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2)
-
Quenching Solution (e.g., 1 M N-acetylcysteine)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of each crosslinker in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a stock solution of GSH in the reaction buffer immediately before use.
-
-
Reaction Setup:
-
In separate reaction tubes, add the reaction buffer and GSH to a final concentration of, for example, 1 mM.
-
Initiate the reactions by adding each crosslinker to its respective tube to a final concentration of, for example, 1.2 mM (a slight excess).
-
Incubate the reactions at a constant temperature (e.g., 25°C).
-
-
Time-Point Quenching:
-
At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction and immediately mix it with the quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Use a suitable gradient of Mobile Phase B to separate the unreacted GSH, the crosslinker, and the GSH-crosslinker conjugate.
-
Monitor the absorbance at a wavelength appropriate for the crosslinker or the conjugate.
-
-
Data Analysis:
-
Determine the peak areas of the unreacted GSH and the conjugate at each time point.
-
Plot the concentration of the remaining GSH or the formed conjugate against time.
-
Calculate the initial reaction rates and the second-order rate constants for each crosslinker.
-
Protocol 2: Comparative Analysis of Conjugate Stability in Plasma
This protocol describes a method to assess the stability of bioconjugates formed with different thiol-reactive crosslinkers in human plasma.
Materials:
-
Purified bioconjugates (e.g., an antibody conjugated with a payload via different linkers)
-
Human plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for conjugate analysis (e.g., SEC-HPLC, RP-HPLC, or LC-MS)
Procedure:
-
Sample Preparation:
-
Dilute each purified bioconjugate into human plasma to a final concentration of, for example, 1 mg/mL.
-
As a control, dilute each bioconjugate into PBS to the same final concentration.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each sample and store it at -80°C until analysis.
-
-
Analysis:
-
Thaw the samples and analyze them using a suitable method to determine the amount of intact conjugate remaining.
-
SEC-HPLC: Can be used to detect aggregation or fragmentation of the conjugate.
-
RP-HPLC or LC-MS: Can be used to quantify the amount of payload still attached to the biomolecule, often by determining the drug-to-antibody ratio (DAR).
-
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining over time for each crosslinker in both plasma and PBS.
-
Calculate the half-life of each conjugate in plasma.
-
Visualizing Workflows and Pathways
Diagrams can help to clarify complex experimental workflows and biological pathways.
A Comparative Analysis of Polyethylene Glycol (PEG) Spacer Length on Bioconjugate Properties
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) spacers in bioconjugates, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), is a critical determinant of their therapeutic efficacy and safety profile.[1][2] The length of the PEG chain is a key parameter that can be modulated to optimize the physicochemical and biological properties of the resulting conjugate.[1][3] This guide provides a comparative analysis of the impact of varying PEG spacer lengths on key bioconjugate properties, supported by experimental data and detailed protocols.
The addition of PEG chains, a process known as PEGylation, is a widely adopted strategy to improve the therapeutic characteristics of proteins, peptides, and ADCs.[1] Longer PEG chains generally increase the hydrodynamic size of the conjugate, which can lead to a longer circulation half-life and decreased immunogenicity. However, this may also result in reduced biological activity due to steric hindrance. Conversely, shorter PEG linkers may have less impact on pharmacokinetics but can be advantageous where minimal steric hindrance is crucial.
Impact on Physicochemical Properties
The inclusion of a hydrophilic PEG spacer can mitigate the hydrophobicity of the payload, thereby improving the solubility and stability of the bioconjugate. This is particularly important for ADCs with high drug-to-antibody ratios (DARs), where the hydrophobic nature of the drug can lead to aggregation and rapid clearance.
Data Presentation: Comparative Analysis of PEG Spacer Length
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on critical bioconjugate properties.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~5.0 | 0.59 |
| PEG8 | ~3.5 | 0.41 |
| PEG12 | ~3.0 | 0.35 |
| PEG24 | ~2.5 | 0.29 |
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8.
Table 2: Influence of PEG Spacer Length on Binding Affinity
| Compound | PEG Linker Length (n) | IC50 (nM) |
| natGa-NOTA-PEGn-RM26 | 2 | 3.1 ± 0.2 |
| 3 | 3.9 ± 0.3 | |
| 4 | 5.4 ± 0.4 | |
| 6 | 5.8 ± 0.3 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.
Table 3: Impact of PEG Spacer Length on In Vivo Tumor Accumulation
| Formulation | PEG-Linker Length (MW) | Tumor Accumulation (%ID/g) |
| Dox/FL-2K | 2 kDa | Lower |
| Dox/FL-5K | 5 kDa | Intermediate |
| Dox/FL-10K | 10 kDa | Higher |
Data from a study on folate-linked liposomal doxorubicin. The level of tumor accumulation of particles in vivo significantly increased as the length of the PEG-linker was increased.
Table 4: Effect of PEG Spacer Length on ADC Drug Loading
| PEG Spacer (x) in maleimide–PEGx–MMAD | Average Drug-to-Antibody Ratio (DAR) |
| 4 | 2.5 |
| 6 | 5.0 |
| 8 | 4.8 |
| 12 | 3.7 |
| 24 | 3.0 |
Data from a study where trastuzumab was conjugated to maleimide–PEGx–MMAD. Intermediate length PEG spacers resulted in higher drug loadings.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Protocol 1: ADC Synthesis and Characterization
-
Antibody Reduction: A monoclonal antibody (mAb) is partially reduced to break interchain disulfide bonds and provide free thiol groups for conjugation. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Drug-Linker Preparation: The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry (MS).
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with varying PEG spacer lengths.
-
Incubation: The cells are incubated for a period of 72-96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTS or MTT assay, which measures the metabolic activity of the cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic model.
Protocol 3: Pharmacokinetic (PK) Study in Rodents
-
Animal Model: The study is conducted in mice or rats.
-
ADC Administration: A single intravenous (IV) dose of the ADC with a specific PEG linker length is administered to each animal.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Sample Processing: The blood samples are processed to obtain plasma.
-
Quantification: The concentration of the bioconjugate in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life (t½), by fitting the data to a pharmacokinetic model.
Protocol 4: Receptor Binding Affinity Assay
-
Materials: This assay requires cells or membranes expressing the target receptor, a radiolabeled or fluorescently labeled ligand with known affinity for the receptor, and unlabeled PEGylated ligands of different PEG lengths.
-
Procedure: A fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes are incubated with varying concentrations of the unlabeled PEGylated ligands.
-
Separation: Bound and free labeled ligand are separated.
-
Quantification: The amount of bound labeled ligand is quantified.
-
Data Analysis: The IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand, is determined. The binding affinity (Ki) is then calculated from the IC50 value.
Visualizations
Diagram 1: General Workflow for ADC Synthesis and Characterization
References
A Comparative Guide to Protein Modification with Mal-PEG3-O-Ac and its Alternatives
For researchers, scientists, and drug development professionals, the precise and stable modification of proteins is a cornerstone of therapeutic and diagnostic innovation. The choice of a chemical linker is critical, directly influencing the performance, stability, and efficacy of the resulting bioconjugate. This guide provides an objective comparison of protein modification using short-chain maleimide-polyethylene glycol (PEG) linkers, with a focus on Mal-PEG3-O-Ac, against other common alternatives. Due to the limited availability of public data specifically on this compound, this guide will draw upon established principles and data for short-chain maleimide-PEG linkers to provide a comprehensive comparison.
The Role of Maleimide-PEG Linkers in Bioconjugation
Maleimide-PEG linkers are heterobifunctional reagents widely used for the covalent attachment of molecules to proteins, particularly at cysteine residues. The maleimide group reacts specifically with the thiol group of a cysteine via a Michael addition reaction, forming a stable thioether bond. The PEG component enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and decrease immunogenicity.[1][][3]
The "this compound" nomenclature suggests a linker with a maleimide group, a three-unit polyethylene glycol spacer, and a terminal acetate group. The short PEG chain (n=3) provides a desirable balance of hydrophilicity and a compact structure. The function of the acetate group is not extensively documented in public literature but may serve as a protecting group or influence the linker's solubility and reactivity profile.
Comparative Analysis of Linker Technologies
The performance of a linker is assessed by several key parameters: reaction efficiency, stability of the resulting conjugate, and the impact on the protein's function. Below is a comparative overview of short-chain maleimide-PEG linkers against common alternatives.
Data Presentation: Quantitative and Qualitative Comparison
Table 1: Comparison of Key Performance Parameters for Different Linker Chemistries
| Feature | Mal-PEG3 (Short-Chain Maleimide-PEG) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Long-Chain Maleimide-PEG (e.g., PEG12, PEG24) | Mono-Sulfone-PEG |
| Specificity | High for thiols (cysteine) at pH 6.5-7.5.[] | High for thiols (cysteine) at pH 6.5-7.5. | High for thiols (cysteine) at pH 6.5-7.5. | High for thiols (cysteine). |
| Reaction Efficiency | Generally high, but can be affected by steric hindrance.[4] | High. | High, may be slightly reduced for very long chains due to steric effects. | High (>80% reported for hemoglobin). |
| Conjugate Stability | Susceptible to retro-Michael reaction, leading to deconjugation. Hydrolysis of the succinimide ring can increase stability. | The cyclohexane ring can enhance the stability of the maleimide group. | Similar susceptibility to retro-Michael reaction as short-chain PEGs. | Significantly more stable than maleimide-PEG conjugates, resistant to deconjugation. |
| Hydrophilicity | Moderate increase. | Low (hydrophobic spacer). | High increase. | High increase. |
| Potential for Aggregation | Low, helps to mitigate aggregation of hydrophobic payloads. | Higher, due to the hydrophobic nature of the linker. | Very low. | Very low. |
| In Vivo Half-life | Can extend the half-life of small proteins. | Can potentially decrease half-life due to hydrophobicity and aggregation. | Can significantly extend the half-life. | Can significantly extend the half-life. |
Table 2: Stability of Maleimide-Thiol vs. Mono-Sulfone-Thiol Conjugates
| Linker Type | Incubation Conditions | % Conjugate Remaining | Reference |
| Maleimide-PEG | 7 days at 37°C in 1 mM GSH | ~70% | |
| Mono-Sulfone-PEG | 7 days at 37°C in 1 mM GSH | >95% |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol provides a general workflow for the conjugation of a thiol-containing protein with a maleimide-PEG linker.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfides, cysteine-engineered protein)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.
-
Anhydrous DMSO or DMF for dissolving the linker.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column or dialysis into fresh, degassed Conjugation Buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if the payload is light-sensitive.
-
-
Quenching:
-
Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the protein-PEG conjugate from excess linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy (if the payload has a distinct absorbance) or mass spectrometry.
-
Assess the purity and aggregation state of the conjugate using SEC-HPLC.
-
Protocol 2: Assessment of Conjugate Stability
This protocol outlines a method to evaluate the stability of the maleimide-thiol linkage in the presence of a competing thiol, such as glutathione (GSH).
Materials:
-
Purified protein-PEG conjugate
-
Stability Buffer: PBS, pH 7.4
-
Glutathione (GSH)
-
Analytical SEC-HPLC system
Procedure:
-
Sample Preparation:
-
Prepare two sets of the protein-PEG conjugate at a known concentration (e.g., 1 mg/mL) in Stability Buffer.
-
To one set, add GSH to a final concentration of 1-5 mM (to mimic physiological conditions). The other set will serve as a control.
-
-
Incubation:
-
Incubate both sets of samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot from each sample.
-
Analyze the aliquots by SEC-HPLC to monitor the integrity of the conjugate. Deconjugation will result in the appearance of a peak corresponding to the unconjugated protein.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point by integrating the peak areas from the SEC-HPLC chromatograms.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of the conjugate.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to protein modification with maleimide-PEG linkers.
Caption: Experimental workflow for protein modification.
Caption: Stability pathways of maleimide-thiol conjugates.
Conclusion
Short-chain maleimide-PEG linkers, such as this compound, offer a valuable tool for protein modification, providing a balance of hydrophilicity and a compact structure. However, the inherent instability of the maleimide-thiol linkage due to the retro-Michael reaction is a critical consideration. For applications requiring high in vivo stability, alternative linker technologies like mono-sulfone-PEG may offer superior performance. The choice of linker should be guided by the specific requirements of the application, including the desired stability profile, the nature of the protein and payload, and the intended biological environment. Further empirical studies are necessary to fully elucidate the specific performance characteristics of this compound.
References
Safety Operating Guide
Proper Disposal of Mal-PEG3-O-Ac: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the safe disposal of Mal-PEG3-O-Ac, a maleimide-activated polyethylene glycol (PEG) derivative frequently utilized in bioconjugation and drug development.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
In all cases of exposure, seek medical attention if symptoms persist.
Core Disposal Protocol
The primary concern with this compound disposal is the reactivity of the maleimide group. Therefore, it is best practice to deactivate this functional group before disposing of the waste.
Deactivation of Maleimide:
The maleimide group can be effectively quenched by reacting it with an excess of a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (DTT).
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: In a suitable container, prepare a solution of a thiol-containing compound (e.g., 1 M BME or DTT) in an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Reaction: To the liquid waste containing this compound, add the quenching solution in at least a 10-fold molar excess to the maleimide.
-
Incubation: Allow the reaction to proceed for a minimum of 2 hours at room temperature with gentle stirring. This ensures the complete deactivation of the maleimide group.
Waste Management and Disposal
Liquid Waste:
-
Following the deactivation procedure, the resulting solution should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
The container must be labeled with "Hazardous Waste" and the names of all chemical constituents (e.g., "Deactivated this compound waste, containing β-mercaptoethanol").
-
Under no circumstances should this waste be poured down the drain.
Solid Waste:
-
All materials contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent paper, should be collected in a dedicated and clearly labeled hazardous waste container for solid waste.
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste. If possible, keep it in its original container and place it within a secondary, sealable container.
Storage and Final Disposal:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Quenching Agent | β-mercaptoethanol (BME) or Dithiothreitol (DTT) | Best Practice |
| Molar Excess of Quenching Agent | ≥ 10-fold | Best Practice |
| Minimum Deactivation Time | 2 hours | Best Practice |
Disposal Workflow
Essential Safety and Operational Guide for Handling Mal-PEG3-O-Ac
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Mal-PEG3-O-Ac. The following procedures are designed to ensure the safe handling, use, and disposal of this reagent, thereby fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye and Face | Safety Goggles and Face Shield | Goggles must be chemical splash-proof. A face shield should be worn over safety glasses, especially when there is a risk of splashes or exothermic reactions[1][2]. |
| Hand | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended. Always inspect gloves before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves immediately[1][3]. For extended handling, consider double-gloving[4]. |
| Body | Laboratory Coat | A long-sleeved laboratory coat is required. Ensure it is buttoned and fits properly to cover as much skin as possible. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any potential vapors or aerosols. If engineering controls are not feasible, a respirator may be required. |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
This compound should be stored at or below -20°C in a tightly sealed container to prevent moisture ingress.
-
Before use, allow the container to equilibrate to room temperature to prevent condensation, as maleimide compounds can be moisture-sensitive.
Operational Plan: Solution Preparation and Use:
-
Preparation of Stock Solutions:
-
Work in a chemical fume hood.
-
Prepare stock solutions of this compound fresh for each use.
-
Use an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Briefly vortex the solution to ensure it is homogeneous.
-
-
Use in Reactions:
-
The maleimide group of this compound reacts selectively with thiol groups (-SH) on molecules like proteins and peptides.
-
For reactions in aqueous buffers, the pH should be maintained between 6.5 and 7.5.
-
Buffers should be free of thiol-containing compounds. If a reducing agent is necessary to cleave disulfide bonds, it must be removed prior to the addition of the maleimide compound.
-
If adding the stock solution to an aqueous reaction, the organic solvent should not exceed 10% of the final reaction volume.
-
Disposal Plan:
-
Waste Identification: All materials that have come into contact with this compound, including unused solutions, contaminated gloves, pipette tips, and containers, should be considered chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a designated, sealed, and clearly labeled waste container.
-
Disposal Procedure: Dispose of chemical waste in accordance with local, state, and federal regulations. Handle uncleaned containers as you would the product itself.
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
